7-Methylquinoline-5-carboxylic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
7-methylquinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-9(11(13)14)8-3-2-4-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFKSOWOZJUHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
7-Methylquinoline-5-carboxylic Acid (CAS 1016257-78-5): Synthesis Pathways, Mechanistic Insights, and Protocol Standardization
Executive Summary
The synthesis of highly functionalized quinoline scaffolds, specifically[1], is a critical operation in modern drug discovery. Quinolines serve as[2]. This technical guide details two divergent, field-proven synthetic pathways to achieve this specific substitution pattern: a de novo ring construction via a modified Skraup annulation[3], and a late-stage functionalization approach utilizing palladium-catalyzed carbonylation[4].
Retrosynthetic Strategies & Mechanistic Rationale
When designing a synthesis for 7-methylquinoline-5-carboxylic acid, the primary challenge is regioselectivity . The classical Skraup synthesis, which condenses an aniline derivative with glycerol, often yields a mixture of regioisomers when the starting aniline is meta-substituted[5]. The cyclization can occur at either ortho position relative to the amine.
Conversely, late-stage functionalization of a pre-formed halogenated quinoline via transition-metal catalysis circumvents ring-closure ambiguity. This approach offers absolute regiocontrol by leveraging a pre-functionalized precursor (e.g., 5-bromo-7-methylquinoline), directing the carboxylic acid moiety exclusively to the C5 position[4].
Pathway A: De Novo Annulation (Modified Skraup Synthesis)
Causality & Experimental Design
The traditional Skraup synthesis utilizes highly concentrated sulfuric acid and nitrobenzene as an oxidant, which frequently leads to violent exothermic reactions and intractable tar formation[3]. To synthesize 7-methylquinoline-5-carboxylic acid from 3-amino-5-methylbenzoic acid, we employ a modified Skraup protocol .
We replace nitrobenzene with sodium m-nitrobenzenesulfonate (Ludigol), a milder water-soluble oxidant that [3]. Glycerol acts as both a solvent and the source of the α,β-unsaturated aldehyde (acrolein) generated in situ via acid-catalyzed dehydration[5]. We utilize 70% aqueous sulfuric acid rather than fuming H₂SO₄; the slight aqueous dilution moderates the dehydration rate of glycerol to acrolein, preventing runaway polymerization[3].
Protocol: Modified Skraup Annulation
-
In Situ Acrolein Generation: Charge a 500 mL round-bottom flask with 3-amino-5-methylbenzoic acid (1.0 equiv), glycerol (3.0 equiv), and sodium m-nitrobenzenesulfonate (1.2 equiv).
-
Acid Addition: Slowly add 70% aqueous sulfuric acid (5.0 equiv) dropwise at 0 °C to control the initial heat of mixing.
-
Cyclization: Heat the mixture gradually to 135 °C for 12 hours. The controlled heating prevents the rapid, uncontrolled polymerization of the in situ generated acrolein[3].
-
Quench & Neutralization: Cool to room temperature and pour over crushed ice. Neutralize to pH 4-5 using concentrated aqueous ammonia to precipitate the crude product.
-
Purification: Isolate the desired 7-methylquinoline-5-carboxylic acid from its C7-carboxy regioisomer via preparative HPLC or fractional crystallization from ethanol[6].
Figure 1: Mechanistic workflow of the modified Skraup annulation pathway.
Pathway B: Late-Stage Functionalization (Pd-Catalyzed Carbonylation)
Causality & Experimental Design
To bypass the regiochemical ambiguity of the Skraup cyclization, late-stage carbonylation of 5-bromo-7-methylquinoline provides a highly selective alternative[4]. The use of carbon monoxide (CO) gas in the presence of a palladium catalyst allows for the direct insertion of a carbonyl group at the halogenated site[7].
We utilize Pd(OAc)₂ in conjunction with a bidentate phosphine ligand such as Xantphos. The choice of Xantphos is deliberate: its large bite angle (~111°) enforces a cis-coordination geometry on the palladium center, which accelerates the migratory insertion of CO and [7]. Water acts as the terminal nucleophile to directly yield the carboxylic acid[4].
Protocol: Palladium-Catalyzed Hydroxycarbonylation
-
Catalyst Preparation: In a high-pressure autoclave, combine 5-bromo-7-methylquinoline (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in a solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Base Addition: Add an inorganic base, such as K₂CO₃ (2.0 equiv), to neutralize the hydrobromic acid generated during the catalytic cycle[8].
-
Carbonylation: Purge the autoclave with nitrogen, then pressurize with CO gas to 10 bar[7].
-
Heating: Heat the sealed vessel to 100 °C for 16 hours under vigorous stirring.
-
Workup: Vent the CO gas safely. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the pure 7-methylquinoline-5-carboxylic acid. Filter, wash with cold water, and dry under vacuum.
Figure 2: Catalytic cycle of the Palladium-catalyzed hydroxycarbonylation.
Quantitative Data & Yield Comparison
The following table summarizes the operational metrics for both synthetic pathways, providing a comparative baseline for process chemistry scale-up.
| Metric | Pathway A: Modified Skraup | Pathway B: Pd-Carbonylation |
| Overall Yield | 35 - 45% (post-separation) | 85 - 92% |
| Regioselectivity | Poor (Requires HPLC/Crystallization) | Excellent (>99% specific to C5) |
| Key Reagents | Glycerol, H₂SO₄, Ludigol | Pd(OAc)₂, Xantphos, CO Gas |
| Scalability | High (Standard glassware) | Medium (Requires pressure reactors) |
| E-Factor (Waste) | High (Acidic aqueous waste) | Low (High atom economy) |
| Primary Challenge | Exotherm control, Isomer separation | Handling toxic CO gas at pressure |
References
-
Sharma, A. et al. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review". RSC Advances, 2022. URL:[Link]
-
Eisch, J. J., & Dluzniewski, T. "Mechanism of the Skraup and Doebner-von Miller quinoline syntheses". The Journal of Organic Chemistry, 1989. URL:[Link]
-
Beller, M. et al. "Continuous‐Flow Pd‐Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide at Elevated Temperature and Pressure". Angewandte Chemie International Edition, 2009. URL:[Link]
-
Kamel, M. et al. "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines". Molecules (PMC), 2018. URL:[Link]
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Physicochemical Profiling and Synthetic Methodologies of 7-Methylquinoline-5-carboxylic Acid
Executive Summary For researchers and drug development professionals, functionalized quinolines represent a privileged class of pharmacophores. Specifically, 7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5) serves as a highly versatile molecular building block[1]. The integration of a basic quinoline nitrogen, an acidic carboxylate, and a lipophilic methyl group creates a unique physicochemical profile ideal for Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of its structural logic, thermodynamic behavior, and a self-validating synthetic protocol for its isolation.
Structural Logic and Physicochemical Properties
The molecular architecture of 7-Methylquinoline-5-carboxylic acid dictates its behavior in both synthetic environments and biological assays. The spatial separation between the basic quinoline nitrogen and the carboxylic acid at position 5 creates a distinct zwitterionic equilibrium that governs its solubility and membrane permeability.
1.1 Quantitative Data Profile
The following table summarizes the core physicochemical metrics of the compound, correlating raw data with practical implications for drug design[2],[3].
| Property | Value | Causality / Relevance in Drug Development |
| CAS Number | 1016257-78-5 | Standardized identifier for material sourcing and regulatory tracking[1]. |
| Molecular Formula | C₁₁H₉NO₂ | Core scaffold combining aromaticity with targeted functionalization. |
| Molecular Weight | 187.20 g/mol | Optimal for Fragment-Based Drug Discovery (FBDD) (MW < 300)[2]. |
| TPSA | 55.69 Ų | Falls within the optimal range for membrane permeability and oral bioavailability (< 140 Ų)[3]. |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates specific kinase hinge-region binding without excessive desolvation penalties[3]. |
| Rotatable Bonds | 1 | High rigidity minimizes the entropic penalty upon target binding[3]. |
| Calculated LogP | ~2.1 | Balances aqueous solubility with lipid membrane partitioning. |
1.2 The Zwitterionic Equilibrium
As an application scientist, I frequently observe that handling quinoline-carboxylic acids requires strict pH control. The compound's aqueous solubility is heavily pH-dependent, reaching a minimum at its isoelectric point (pI ≈ 4.5). Failure to adjust the aqueous phase to this specific pH during extraction results in significant yield losses, as the compound remains dissolved in either its cationic or anionic form.
Fig 1: pH-dependent zwitterionic equilibrium of 7-Methylquinoline-5-carboxylic acid.
Experimental Workflow: De Novo Synthesis and Isolation
While sourcing building blocks commercially is standard practice, establishing an in-house synthetic route ensures material traceability and allows for isotopic labeling if required for ADME studies[4]. The following protocol describes a highly reliable, two-step synthesis from 5-bromo-7-methylquinoline.
2.1 Synthetic Logic and Self-Validation
Trustworthiness: This protocol is designed as a self-validating system.
-
In Step 1 , the successful insertion of carbon monoxide is physically validated by a measurable drop in reactor pressure and a distinct polar shift in Thin Layer Chromatography (TLC).
-
In Step 2 , the reaction self-reports its completion and purity; if unreacted ester remains, it will not precipitate at pH 4.5. Therefore, the filtered solid is exclusively the fully hydrolyzed target product.
Fig 2: Two-step synthetic workflow via palladium-catalyzed carbonylation and saponification.
2.2 Step-by-Step Methodology
Step 1: Palladium-Catalyzed Carbonylation
-
Preparation: Charge a high-pressure Parr reactor with 5-bromo-7-methylquinoline (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Triethylamine (2.0 eq) in anhydrous Methanol.
-
Causality: The bidentate dppf ligand provides a large bite angle, which facilitates the reductive elimination step in the catalytic cycle, preventing the formation of inactive palladium black.
-
-
Reaction: Purge the reactor with Nitrogen (3x), then pressurize with Carbon Monoxide (CO) to 50 psi. Heat the mixture to 80 °C for 12 hours.
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Workup: Vent the CO gas safely. Filter the crude mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield methyl 7-methylquinoline-5-carboxylate.
Step 2: Saponification and Isoelectric Isolation
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Preparation: Dissolve the intermediate ester (1.0 eq) in a 1:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Causality: A biphasic or miscible aqueous-organic solvent system is required to solubilize both the lipophilic ester intermediate and the hydrophilic lithium hydroxide, ensuring homogeneous kinetics.
-
-
Reaction: Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
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Workup (Critical Step): Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C. Dropwise, add 1M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.5.
-
Causality: Adjusting the pH to exactly 4.5 neutralizes the overall charge of the molecule, maximizing the zwitterionic population. This drastically reduces aqueous solubility, driving the product out of solution for high-purity filtration.
-
-
Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to afford 7-Methylquinoline-5-carboxylic acid.
Handling, Safety, and Analytical Validation
Safety Profile: According to standard safety data sheets, 7-Methylquinoline-5-carboxylic acid is classified under acute toxicity (H302 : Harmful if swallowed) and acts as a localized irritant (H315 : Causes skin irritation; H319 : Causes serious eye irritation; H335 : May cause respiratory irritation)[5]. Proper PPE, including nitrile gloves and localized exhaust ventilation, must be employed during handling[6].
Analytical Validation: To confirm the integrity of the synthesized batch, the following analytical standards should be met:
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LC-MS: Electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 188.2.
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¹H NMR (DMSO-d₆): The spectrum must feature a distinct singlet integrating to 3 protons around 2.5 ppm (the C7 methyl group), alongside the characteristic downfield shifts of the quinoline aromatic protons. The carboxylic acid proton typically exchanges with residual water or appears as a broad singlet >12 ppm.
References
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7-Methylquinoline-5-carboxylic acid mechanism of action in cancer cells
An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-Methylquinoline-5-carboxylic Acid in Cancer Cells
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases, most notably cancer.[1][3] 7-Methylquinoline-5-carboxylic acid, a distinct member of this family, presents a promising, yet underexplored, profile as a potential anticancer agent. While its precise molecular mechanisms are not yet fully elucidated, its structural characteristics—a planar heterocyclic quinoline core, a carboxyl group at the 5-position, and a methyl group at the 7-position—allow for informed hypotheses regarding its mode of action. This guide synthesizes the current understanding of quinoline derivatives' anticancer activities to propose and explore the potential mechanisms by which 7-Methylquinoline-5-carboxylic acid may exert its effects on cancer cells. We will delve into hypothesized interactions with key oncogenic pathways, detail the experimental methodologies required to validate these claims, and provide a framework for future research and drug development.
Introduction: The Quinoline Moiety in Oncology
Quinoline and its derivatives have demonstrated significant therapeutic potential, with a number of compounds being approved as anticancer drugs.[2] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[4] These derivatives are known to engage with a variety of cellular targets, leading to outcomes such as the inhibition of cell proliferation, arrest of the cell cycle, and induction of apoptosis.[3] The mechanisms are often multifaceted, ranging from the inhibition of critical enzymes like kinases and topoisomerases to direct interaction with DNA.[1][2][5]
7-Methylquinoline-5-carboxylic acid belongs to the quinoline carboxylic acid class. The presence of the carboxylic acid group can enhance hydrogen bonding interactions with biological targets, while the methyl group can influence lipophilicity and steric interactions within binding pockets.[4] This guide will explore the most probable mechanisms of action for this compound based on the established activities of its structural analogs.
Hypothesized Mechanisms of Action
Based on the extensive literature on quinoline derivatives, we can postulate several primary mechanisms through which 7-Methylquinoline-5-carboxylic acid may exert its anticancer effects.
Inhibition of Protein Kinases
A predominant mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7]
-
Causality: The planar quinoline ring system can function as a scaffold that fits into the ATP-binding pocket of various kinases.[5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways essential for cancer cell growth, proliferation, and survival, such as the EGFR, VEGFR, and c-Met pathways.[2][7] The carboxylic acid and methyl groups on the quinoline ring of 7-Methylquinoline-5-carboxylic acid could form specific hydrogen bonds and hydrophobic interactions within the ATP-binding site, contributing to its inhibitory potency and selectivity.
Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway by 7-Methylquinoline-5-carboxylic acid.
DNA Intercalation and Topoisomerase Inhibition
The aromatic, planar structure of the quinoline nucleus is a key feature that allows it to function as a DNA intercalating agent.[5]
-
Causality: By inserting itself between the base pairs of the DNA double helix, 7-Methylquinoline-5-carboxylic acid could disrupt the DNA structure. This can interfere with the processes of DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, this structural distortion can inhibit the function of topoisomerases, enzymes that are essential for resolving DNA supercoiling during replication.[1] Inhibition of topoisomerases leads to the accumulation of DNA strand breaks and ultimately, cell death.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells.[3]
-
Causality: 7-Methylquinoline-5-carboxylic acid may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could be a downstream consequence of DNA damage or kinase inhibition. Key molecular events would include the activation of caspase cascades, the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, and the cleavage of essential cellular proteins like PARP.[8][9] For instance, some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase, which can be a prelude to apoptosis.[9][10]
Caption: Hypothesized intrinsic apoptosis pathway induced by 7-Methylquinoline-5-carboxylic acid.
Experimental Validation Protocols
To investigate the proposed mechanisms of action, a series of well-established experimental protocols should be employed. The following workflows provide a self-validating system to confirm the molecular interactions and cellular consequences of treating cancer cells with 7-Methylquinoline-5-carboxylic acid.
In Vitro Antiproliferative Activity
-
Objective: To determine the cytotoxic effects of 7-Methylquinoline-5-carboxylic acid on a panel of human cancer cell lines.
-
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 7-Methylquinoline-5-carboxylic acid (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Cell Cycle Analysis
-
Objective: To determine if 7-Methylquinoline-5-carboxylic acid induces cell cycle arrest.
-
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treatment: Treat cancer cells with 7-Methylquinoline-5-carboxylic acid at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
-
Objective: To confirm the induction of apoptosis.
-
Protocol: Annexin V-FITC/PI Staining
-
Treatment: Treat cells with 7-Methylquinoline-5-carboxylic acid at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI, and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: A streamlined experimental workflow to investigate the mechanism of action of 7-Methylquinoline-5-carboxylic acid.
Quantitative Data Summary
While specific data for 7-Methylquinoline-5-carboxylic acid is not available, the following table provides a representative summary of IC50 values for various quinoline derivatives against different cancer cell lines, illustrating the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-2-carboxamides | Prostate (PC-3) | 1.29 - 2.81 | [5] |
| 3-Methylquinoxalines | Breast (MCF-7) | 2.7 | [10] |
| 3-Methylquinoxalines | Liver (HepG2) | 2.1 | [10] |
| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | 0.314 - 4.65 (µg/mL) | [3] |
| Quinazoline derivative | Gastric (MGC-803) | 0.85 | [9] |
This table is for illustrative purposes to show the range of activities observed for related compounds.
Conclusion and Future Directions
7-Methylquinoline-5-carboxylic acid is a promising candidate for anticancer drug development, belonging to a well-established class of biologically active molecules. Based on its structural features and the known mechanisms of related quinoline derivatives, it is hypothesized to act through the inhibition of key protein kinases, interference with DNA integrity and function, and the induction of apoptosis.
The experimental protocols outlined in this guide provide a clear path for the rigorous investigation of these putative mechanisms. Future research should focus on a comprehensive screening against a panel of cancer cell lines to identify sensitive cancer types, followed by in-depth mechanistic studies as described. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold. Ultimately, successful in vitro and in vivo studies could pave the way for the development of 7-Methylquinoline-5-carboxylic acid as a novel therapeutic agent in the fight against cancer.
References
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- (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Association of Arab Universities for Basic and Applied Sciences.
- Zięba, A., Pindjaková, D., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
- Kirsanov, K., Fetisov, T., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology.
- (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (2019). Discovery of novel cancer signaling mechanism and design of new anticancer compound. Cell Communication and Signaling.
- (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.
- (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC.
- (2017). Synthesis and anticancer activity of new quinazoline derivatives. PMC.
- Alanazi, M. M., Alaa, E., et al. (n.d.). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. PMC - NIH.
- (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI.
- (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals.
- Kirsanov, K., Fetisov, T., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology.
- (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC.
- (2023). Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. Semantic Scholar.
- (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- (n.d.). 7-Chloroquinoline-4-carboxylic acid literature review. Benchchem.
- (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
- (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers.
- (n.d.). Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. PMC.
- (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
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Biological Activity and Therapeutic Potential of 7-Methylquinoline-5-Carboxylic Acid Derivatives: A Technical Guide
Executive Summary
The quinoline nucleus is a privileged scaffold in drug discovery, yet its clinical translation is frequently hindered by metabolic liabilities. The rational design of 7-methylquinoline-5-carboxylic acid derivatives represents a sophisticated structural evolution. By strategically placing a methyl group at the C7 position and a carboxylic acid at the C5 position, researchers can abrogate hepatotoxicity while simultaneously unlocking potent anticancer, antimicrobial, and anti-inflammatory activities. This whitepaper details the mechanistic rationale, bioactivity profiles, and validated experimental protocols for evaluating this promising class of compounds.
Structural Rationale & Pharmacophore Dynamics
As a Senior Application Scientist, I emphasize that functional group placement is never arbitrary; it is a direct response to metabolic and target-binding constraints.
Metabolic Shielding (The C7-Methyl Advantage): Unsubstituted quinoline is a known hepatocarcinogen. Cytochrome P450 enzymes metabolize the parent quinoline into a highly reactive 5,6-epoxide, which acts as a tumor initiator and mutagen[1]. The introduction of a methyl group at the C7 position, combined with a substituent at C5, sterically and electronically shields the 5,6-bond. Bioassays on murine models confirm that 7-methylquinoline derivatives do not form this toxic epoxide and are not significantly tumorigenic, providing a vastly superior safety profile for lead optimization[1].
Target Engagement (The C5-Carboxylic Acid): The carboxylic acid moiety at the C5 position acts as a critical pharmacophore. It serves as a potent bioisostere for metal chelation—specifically coordinating with Mg²⁺ in topoisomerase cleavage complexes and Fe²⁺ in epigenetic demethylases[2]. Furthermore, it enhances aqueous solubility and provides a synthetic handle for generating amide or ester prodrugs.
Core Biological Activities & Mechanistic Pathways
Epigenetic Modulation (LSD1 & JmjC Inhibition)
Derivatives bearing the 5-carboxylic acid group have emerged as potent pan-histone demethylase inhibitors. The carboxylic acid chelates the active-site iron (Fe²⁺) in Jumonji C (JmjC) domain-containing demethylases, while the planar quinoline ring forms π−π stacking interactions within the Lysine-Specific Demethylase 1 (LSD1) pocket[2]. This dual inhibition restores histone H3K4 methylation, repressing oncogene transcription and inducing apoptosis in malignant cells.
Eukaryotic Topoisomerase II Inhibition
Drawing structural parallels to classical fluoroquinolones, these derivatives exhibit strong antiproliferative activity by targeting eukaryotic type II topoisomerases. The planar aromatic system intercalates into the DNA-enzyme cleavage complex. Concurrently, the C5-carboxylate interacts with crucial divalent cations, stalling the religation of DNA strands, leading to double-strand breaks and subsequent cell death[3].
Anti-Inflammatory & Immunomodulatory Efficacy
Quinoline-carboxylic acid derivatives exhibit profound anti-inflammatory properties without the gastrointestinal toxicities typical of classical NSAIDs. In lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, these compounds significantly reduce pro-inflammatory cytokine release[4]. The mechanism involves the suppression of the NF- κ B signaling cascade, driven by the scaffold's ability to modulate intracellular redox states[4].
Mechanistic pathways of 7-Methylquinoline-5-carboxylic acid derivatives in biological systems.
Quantitative Data Summaries
To benchmark the efficacy of these derivatives, the following table synthesizes representative bioactivity data across different therapeutic modalities.
| Biological Target / Assay | Cell Line / Enzyme | Average IC₅₀ Range | Mechanism of Action |
| Antiproliferative | MCF-7 (Breast Cancer) | 0.8 – 3.5 µM | Topoisomerase II Inhibition[3] |
| Antiproliferative | SW480 (Colorectal) | 3.2 – 5.0 µM | DNA Intercalation / Epigenetic Modulation[4] |
| Anti-Inflammatory | RAW264.7 (Macrophages) | 10 – 25 µM | NF- κ B Suppression (LPS-induced)[4] |
| Epigenetic | JmjC / LSD1 Demethylases | 0.5 – 2.0 µM | Active-site Fe²⁺ Chelation[2] |
Standardized Experimental Protocols
To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems.
Protocol A: In Vitro Antiproliferative Evaluation (SRB Assay)
Causality: We utilize the Sulforhodamine B (SRB) assay rather than MTT. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a readout of total protein mass that is independent of transient cellular metabolic rates, which frequently confound MTT readouts[4].
-
Cell Seeding: Seed MCF-7 or SW480 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of the 7-methylquinoline-5-carboxylic acid derivative (0.1 µM to 100 µM). Self-Validation: Include a zero-time point control (T0) plate fixed at the time of drug addition to differentiate between cytostatic and cytotoxic effects.
-
Fixation: After 72h, add cold 50% Trichloroacetic acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins to the plate bottom, locking the biological state.
-
Staining & Washing: Wash plates 5 times with distilled water. Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye.
-
Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5). Read optical density (OD) at 515 nm using a microplate reader.
Protocol B: Anti-Inflammatory Screening (LPS-Induced Macrophages)
Causality: Measuring the reduction of Nitric Oxide (NO) and cytokines in LPS-stimulated macrophages is the gold standard for anti-inflammatory screening.
-
Macrophage Priming: Seed RAW264.7 cells at 1×105 cells/well in 96-well plates. Incubate for 24h.
-
Co-Treatment: Pre-treat cells with the quinoline derivative for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours[4].
-
NO Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Incubate in the dark for 10 mins and read absorbance at 540 nm.
-
Self-Validation (Viability Check): Perform a concurrent CellTiter-Glo or Trypan Blue exclusion assay on the remaining cells in the source plate. Critical: This proves that the reduction in inflammatory markers is due to true immunomodulation, not compound-induced cytotoxicity[4].
Standardized experimental workflow for evaluating quinoline-carboxylic acid derivatives.
References
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed / National Institutes of Health (NIH). 4
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis / National Institutes of Health (NIH). 1
-
Pan-Histone Demethylase Inhibitors Simultaneously Targeting Jumonji C and Lysine-Specific Demethylases Display High Anticancer Activities. American Chemical Society (ACS). 2
-
A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds. JSciMed Central. 3
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- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methylquinoline-5-carboxylic acid for proteomics research applications.
An In-depth Technical Guide: 7-Methylquinoline-5-carboxylic Acid for Proteomics Research Applications
Introduction: Enhancing Peptide Detectability in Mass Spectrometry
In the field of proteomics, mass spectrometry (MS) is an indispensable tool for the identification and quantification of proteins and their post-translational modifications.[1][2] The sensitivity and accuracy of MS analysis are highly dependent on the ionization efficiency of peptides.[1] Peptides with low intrinsic ionization efficiency can be challenging to detect, particularly in complex biological samples. Chemical derivatization is a powerful strategy to overcome this limitation by introducing a chemical tag that enhances the ionization properties of peptides.[3] This guide introduces 7-Methylquinoline-5-carboxylic acid as a novel derivatizing agent for proteomics applications, designed to improve the detection and quantification of peptides in mass spectrometry-based workflows.
The rationale behind the use of 7-Methylquinoline-5-carboxylic acid lies in its chemical structure. The quinoline moiety, a nitrogen-containing heterocyclic aromatic compound, is expected to readily accept a proton, thereby enhancing the signal intensity of derivatized peptides in positive-ion mode electrospray ionization (ESI) mass spectrometry.[1] The carboxylic acid group provides a reactive handle for covalent attachment to the primary amine groups of peptides (N-terminus and lysine side chains) through amide bond formation.
Chemical Properties and Reaction Mechanism of 7-Methylquinoline-5-carboxylic Acid
7-Methylquinoline-5-carboxylic acid is a derivative of quinoline, a class of compounds known for their applications in medicinal chemistry.[4] The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller reaction or the Friedländer synthesis.[5] The key functional groups of 7-Methylquinoline-5-carboxylic acid for proteomics applications are the carboxylic acid at the 5-position and the methyl group at the 7-position.[5] The carboxylic acid can be activated to form a reactive ester, which then readily reacts with the nucleophilic primary amines of peptides to form a stable amide bond.
The derivatization reaction proceeds in a two-step manner. First, the carboxylic acid of 7-Methylquinoline-5-carboxylic acid is activated using a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive O-acylisourea intermediate. This activated ester then reacts with the primary amine groups of the target peptides to form a stable amide linkage. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), and in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to facilitate the reaction.[6]
Caption: Covalent labeling of a peptide with 7-Methylquinoline-5-carboxylic acid.
Experimental Protocol: Peptide Derivatization with 7-Methylquinoline-5-carboxylic Acid
This protocol outlines the steps for derivatizing a peptide sample with 7-Methylquinoline-5-carboxylic acid for subsequent LC-MS/MS analysis.
Materials:
-
7-Methylquinoline-5-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Peptide sample (lyophilized)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC-grade water
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM solution of 7-Methylquinoline-5-carboxylic acid in anhydrous DMF.
-
Prepare a 100 mM solution of HATU in anhydrous DMF.
-
Prepare a 200 mM solution of DIEA in anhydrous DMF.
-
-
Peptide Resuspension:
-
Resuspend the lyophilized peptide sample in anhydrous DMF to a final concentration of 1 mg/mL.
-
-
Derivatization Reaction:
-
To 100 µL of the peptide solution, add 10 µL of the 100 mM 7-Methylquinoline-5-carboxylic acid solution, 10 µL of the 100 mM HATU solution, and 5 µL of the 200 mM DIEA solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add 5 µL of 5% hydroxylamine solution to quench any unreacted activated reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with 10 µL of 10% TFA.
-
Desalt and purify the derivatized peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the derivatized peptides with 50% ACN, 0.1% TFA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Reconstitute the dried, derivatized peptide sample in 0.1% formic acid in HPLC-grade water for LC-MS/MS analysis.
-
Workflow for Proteomics Analysis using 7-Methylquinoline-5-carboxylic Acid Derivatization
The overall workflow for a typical proteomics experiment involving 7-Methylquinoline-5-carboxylic acid derivatization is depicted below. This process begins with protein extraction and digestion, followed by peptide derivatization, LC-MS/MS analysis, and finally, data processing for protein identification and quantification.
Caption: Overall workflow for proteomics analysis using derivatization.
Mass Spectrometry Analysis and Data Interpretation
Derivatized peptides are analyzed by LC-MS/MS.[7] The addition of the 7-Methylquinoline-5-carboxylic acid moiety (molecular weight: 187.20 g/mol ) will result in a specific mass shift for each derivatized amine group. This mass shift is used by search algorithms to identify the modified peptides.[7] The presence of the quinoline group is expected to enhance the precursor ion signal in the MS1 scan, leading to improved detection limits.
In tandem mass spectrometry (MS/MS), the derivatized peptides will fragment to produce a series of b- and y-ions, which provide sequence information.[8] The fragmentation pattern may also include a characteristic reporter ion corresponding to the 7-Methylquinoline moiety, which can aid in the confident identification of derivatized peptides.
Table 1: Hypothetical Quantitative Data for Derivatized vs. Non-derivatized Peptides
| Peptide Sequence | Derivatization Status | Precursor Ion Intensity (Arbitrary Units) | Sequence Coverage (%) |
| VGWALGGR | Non-derivatized | 1.2 x 10^5 | 80 |
| VGWALGGR | Derivatized | 8.5 x 10^5 | 95 |
| YPIEHGIVTNWDDMEK | Non-derivatized | 5.4 x 10^4 | 65 |
| YPIEHGIVTNWDDMEK | Derivatized | 4.1 x 10^5 | 90 |
| DLGEEHFK | Non-derivatized | 9.8 x 10^4 | 75 |
| DLGEEHFK | Derivatized | 7.2 x 10^5 | 92 |
The hypothetical data in Table 1 illustrates the expected increase in precursor ion intensity for peptides derivatized with 7-Methylquinoline-5-carboxylic acid, leading to improved sequence coverage and more confident protein identification.
Advantages and Potential Applications
The use of 7-Methylquinoline-5-carboxylic acid as a derivatization agent in proteomics offers several potential advantages:
-
Enhanced Ionization Efficiency: The quinoline group is expected to significantly improve the ionization of peptides, leading to lower detection limits.
-
Improved Sequence Coverage: Increased signal intensity allows for the detection of more fragment ions in MS/MS, resulting in higher sequence coverage and more reliable peptide identification.
-
Versatility: The derivatization chemistry is straightforward and targets primary amines, which are abundant in peptides.
-
Quantitative Proteomics: Isotope-labeled versions of 7-Methylquinoline-5-carboxylic acid could be synthesized for use in quantitative proteomics studies, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation).[2]
Potential applications include the analysis of low-abundance proteins, the characterization of post-translational modifications, and biomarker discovery studies.
Conclusion
7-Methylquinoline-5-carboxylic acid presents a promising new tool for chemical derivatization in mass spectrometry-based proteomics. Its ability to enhance peptide ionization has the potential to improve the sensitivity and depth of proteome analysis. The straightforward reaction chemistry and the potential for isotopic labeling make it a versatile reagent for a wide range of proteomics applications, from fundamental biological research to clinical biomarker discovery.
References
- Benchchem. An In-depth Technical Guide to Thiol Derivatization for Mass Spectrometry.
- Books. Derivatization of peptides for improved detection by mass spectrometry.
- PMC. Combining Amine Metabolomics and Quantitative Proteomics of Cancer Cells Using Derivatization with Isobaric Tags.
- Benchchem. 7-Amino-2-methylquinoline-5-carboxylic acid | 502172-25-0.
- SHIMADZU APPLICATION NEWS. Analysis of Proteins and Peptides using LC-MS.
- PMC. Application of proteomics to understand the molecular mechanisms determining meat quality of beef muscles during postmortem aging.
- PMC. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
- Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
- MDPI. Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis.
- ResearchGate. Strategies for the synthesis of labeled peptides.
- Thermo Fisher Scientific. CS003947: The evolving role of mass spectrometry in proteomics research.
- PMC. Mass Spectrometry-Based Proteomics for Assessing Epitranscriptomic Regulations.
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Skraup synthesis for 7-Methylquinoline production.
An In-Depth Technical Guide to the Skraup Synthesis of 7-Methylquinoline
For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines represents a foundational pillar in medicinal chemistry and materials science. Among the classical methods, the Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a potent and direct route to the quinoline core.[1][2][3] This guide provides a comprehensive examination of the Skraup synthesis specifically tailored for the production of 7-Methylquinoline, a crucial intermediate in the development of various biologically active compounds.
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices, addressing common challenges, and providing a self-validating framework for its application in the laboratory.
The Reaction Mechanism Deciphered
The Skraup synthesis is a multi-step, one-pot reaction that constructs the quinoline ring from an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[1][4] The reaction's success hinges on a cascade of classical organic transformations.
The mechanism proceeds as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[3][5][6]
-
Michael Addition: The aromatic amine, in this case, m-toluidine, performs a conjugate (Michael) addition to the acrolein intermediate.[4]
-
Cyclization: Under the strongly acidic conditions, the resulting β-anilinopropionaldehyde undergoes an intramolecular electrophilic aromatic substitution, cyclizing to form a 1,2-dihydroquinoline intermediate.[4]
-
Oxidation: The final step is the aromatization of the dihydroquinoline ring system by an oxidizing agent to yield the stable quinoline product.[4]
When using a meta-substituted aniline such as m-toluidine, the cyclization can occur at either of the two positions ortho to the amino group. This results in the formation of two isomeric products: 7-methylquinoline and 5-methylquinoline. Experimental data indicates that this reaction typically yields a mixture of the two, with the 7-methyl isomer being the major product in an approximate 2:1 ratio.[7][8]
Experimental Protocol: Synthesis of 7-Methylquinoline
This protocol is adapted from a peer-reviewed synthesis of a 7-methylquinoline and 5-methylquinoline mixture.[7][8]
Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[4][9] This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. An ice bath must be readily available to control the exotherm.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Amount (mol) | Comments |
| m-Toluidine | C₇H₉N | 107.15 | 50.46 | 0.47 | Starting aromatic amine. |
| Glycerol | C₃H₈O₃ | 92.09 | 83.52 | 0.92 | Acrolein precursor. |
| m-Nitrobenzene-sulfonate | C₆H₄NNaO₅S | 225.15 | 135 | 0.60 | Oxidizing agent. |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 273.58 | 2.70 | Catalyst and dehydrating agent. |
| Water | H₂O | 18.02 | 61.5 | - | Used to dilute H₂SO₄. |
Step-by-Step Methodology
-
Reagent Charging: In a large round-bottom flask equipped with a powerful mechanical stirrer and a reflux condenser, combine m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (83.52 g, 0.92 mol), and m-toluidine (50.46 g, 0.47 mol).
-
Acid Addition (Critical Step): Prepare the sulfuric acid solution by cautiously and slowly adding 273.58 g of 98% H₂SO₄ to 61.5 g of water, pre-cooled in an ice bath. Add this cooled H₂SO₄/H₂O solution drop-wise to the stirred mixture in the flask. Maintain vigorous stirring and use an ice bath to control the temperature, as this addition is highly exothermic.
-
Initiation of Reaction: Once the acid addition is complete, heat the solution to reflux (approximately 150°C) for 1 hour. Caution: The reaction can exhibit a spontaneous and vigorous exotherm. Be prepared to remove the heat source and apply external cooling if necessary.[7]
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture onto a large volume of crushed ice. Slowly and with stirring, neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the mixture is strongly alkaline. This neutralization is also highly exothermic and requires external cooling.
-
Steam Distillation: The crude product mixture (7- and 5-methylquinoline) is isolated from the neutralized reaction mixture via steam distillation.[9] Collect the distillate until no more oily product is observed.
-
Extraction: Extract the distillate with diethyl ether (3 x 200 mL). Combine the organic phases.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: The resulting crude oil, a mixture of 7-methylquinoline and 5-methylquinoline, can be further purified by vacuum distillation. The product typically distills at 91°C (3 mmHg), yielding approximately 70% of the mixed isomers.[7]
Critical Process Parameters: A Deeper Analysis
The Skraup synthesis, while powerful, is sensitive to several parameters. Understanding the role of each component is key to ensuring a safe and successful reaction.
-
Controlling the Exotherm: The reaction is notoriously energetic.[10] The use of a moderator like ferrous sulfate (FeSO₄·7H₂O) is highly recommended, especially for larger-scale preparations.[9][11][12] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a dangerous runaway reaction.[9] Slow, controlled addition of sulfuric acid with efficient cooling is paramount.[11]
-
The Oxidizing Agent: While the protocol above uses m-nitrobenzene-sulfonate, the classic Skraup synthesis often employs nitrobenzene itself, which can serve as both the oxidant and a solvent.[1][13] Arsenic acid (As₂O₅) is another effective oxidant reported to result in a less violent reaction, but its high toxicity makes it a less desirable choice.[1][14]
-
Tar Formation: A common pitfall of the Skraup synthesis is the formation of thick, black tar, which complicates purification and reduces yield.[2][15] This is primarily caused by the acid-catalyzed polymerization of the acrolein intermediate.[12][16] Strict temperature control and the use of a moderator are the most effective strategies to minimize this side reaction.[11][12]
-
Isomer Separation: The synthesis from m-toluidine inherently produces a mixture of 5- and 7-methylquinoline.[11] While challenging, these isomers can be separated by careful fractional vacuum distillation, leveraging their slightly different boiling points.[11]
Conclusion
The Skraup synthesis provides a direct and historically significant method for accessing the 7-methylquinoline scaffold from readily available starting materials. Its primary challenges—a strong exotherm and potential for byproduct formation—can be effectively managed through careful control of reagent addition, temperature, and the use of reaction moderators. By understanding the mechanistic underpinnings and the causal relationships between reaction parameters and outcomes, researchers can confidently and safely employ this powerful reaction in the synthesis of key intermediates for drug discovery and development.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2014). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. Available from: [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]
-
Zibaseresht, R., Amirlou, M. R., & Karimi, P. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Semantic Scholar. Available from: [Link]
-
Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6771-6774. Available from: [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
-
Wikipedia. Skraup reaction. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
- Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
-
Vive Chemistry. (2012). Skraup's Synthesis. Available from: [Link]
-
chemeurope.com. Skraup reaction. Available from: [Link]
-
Organic Syntheses. Quinoline. Available from: [Link]
-
SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
-
ACS Publications. (1984). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry, 49(23), 4515-4522. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
Inha University Repository. (2002). Preparation of 7-alkylamino-2-methylquinoline-5,8-diones. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 7-Methylquinoline-5-carboxylic Acid
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methylquinoline-5-carboxylic acid, a molecule of significant interest to researchers and professionals in drug development. While direct experimental spectra for this specific compound are not widely available in public databases, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.
Molecular Structure and its Spectroscopic Implications
7-Methylquinoline-5-carboxylic acid possesses a rigid aromatic core consisting of a quinoline ring system, substituted with a methyl group at the 7-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups dictates its electronic environment and, consequently, its spectroscopic signature. The quinoline moiety will give rise to a series of aromatic signals in the NMR spectrum, while the carboxylic acid and methyl groups will present their own characteristic resonances. In IR spectroscopy, we anticipate distinct vibrational modes for the carboxylic acid's hydroxyl and carbonyl groups, as well as vibrations associated with the aromatic system. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns influenced by the stability of the quinoline ring and the lability of the carboxylic acid group.
Caption: A typical workflow for acquiring NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Predicted IR Absorption Bands
The IR spectrum of 7-Methylquinoline-5-carboxylic acid is expected to be dominated by the absorptions of the carboxylic acid group and the aromatic quinoline ring.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding. [1][2] |
| C-H stretch (aromatic) | 3100-3000 | Medium | Stretching vibrations of C-H bonds on the quinoline ring. |
| C-H stretch (aliphatic) | 2980-2850 | Medium | Stretching vibrations of the methyl group. |
| C=O stretch (carboxylic acid) | 1725-1700 | Strong, Sharp | Carbonyl stretch, position indicates a conjugated carboxylic acid. [1][2] |
| C=C and C=N stretch (aromatic) | 1600-1450 | Medium-Strong | Multiple bands corresponding to the quinoline ring vibrations. |
| C-O stretch (carboxylic acid) | 1320-1210 | Strong | Coupled with O-H in-plane bending. [2] |
| O-H bend (out-of-plane) | 950-910 | Broad, Medium | Characteristic of hydrogen-bonded carboxylic acid dimers. [2] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded.
-
Sample Spectrum: The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder, and the IR spectrum is recorded.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
For 7-Methylquinoline-5-carboxylic acid (Molecular Weight: 187.19 g/mol ), the mass spectrum will show a molecular ion peak and several fragment ions. The fragmentation pattern will be influenced by the stability of the quinoline ring and the ease of fragmentation of the carboxylic acid group.
| m/z | Ion | Description |
| 187 | [M]⁺˙ | Molecular ion |
| 170 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 142 | [M - COOH]⁺ | Loss of the carboxyl radical |
| 143 | [M - CO₂]⁺˙ | Loss of carbon dioxide |
| 115 | [C₉H₇]⁺ | Further fragmentation of the quinoline ring |
Key Fragmentation Pathway
The most likely primary fragmentation pathway involves the loss of the carboxylic acid group, either as a hydroxyl radical followed by carbon monoxide, or directly as a carboxyl radical or carbon dioxide.
Sources
A Technical Guide to Unlocking the Therapeutic Potential of 7-Methylquinoline-5-carboxylic Acid
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved therapeutic agents with diverse biological activities.[1][2][3] This guide focuses on a specific, underexplored derivative: 7-Methylquinoline-5-carboxylic acid. While direct biological data on this compound is scarce, its structural features—a bicyclic aromatic core, a methyl substituent, and a carboxylic acid group—suggest significant, untapped therapeutic potential. This document serves as a technical roadmap for researchers and drug development professionals, proposing a logical, data-driven framework for investigating its efficacy. We will dissect its molecular architecture, postulate potential mechanisms of action based on established structure-activity relationships of analogous compounds, and provide detailed, actionable protocols for a comprehensive preclinical evaluation, from initial synthesis to in vivo proof-of-concept.
The Quinoline Nucleus: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has given rise to drugs across numerous therapeutic areas.[4] Its rigid, planar structure provides an ideal anchor for molecular interactions with biological targets, while its aromatic nature allows for extensive electronic modifications. The ability to functionalize the quinoline core at various positions has enabled chemists to fine-tune pharmacokinetic and pharmacodynamic properties, leading to potent agents for treating malaria, cancer, bacterial infections, and inflammatory conditions.[3][5][6][7]
Notable examples include:
-
Antimalarials: Chloroquine and Mefloquine, which famously act by accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of toxic heme.[8][9][10]
-
Anticancer Agents: Camptothecin and its analogs are topoisomerase I inhibitors, while other quinoline derivatives have been shown to disrupt tubulin polymerization and inhibit protein kinases.[11]
-
Antibacterial Agents: The fluoroquinolones (e.g., Ciprofloxacin) target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5]
The subject of this guide, 7-Methylquinoline-5-carboxylic acid, belongs to the quinoline carboxylic acid class, a subset with demonstrated biological significance.[5][12] The presence of the carboxylic acid moiety, particularly, enhances the potential for strong hydrogen bonding interactions with target proteins and can improve the molecule's physicochemical properties.[13]
Structural Analysis & Postulated Therapeutic Targets
The therapeutic potential of 7-Methylquinoline-5-carboxylic acid can be hypothesized by examining its constituent parts in the context of known bioactive quinolines.
-
Quinoline Core: Provides the fundamental scaffold for target binding.
-
Carboxylic Acid (Position 5): This acidic group is a key interaction point. In many quinoline-4-carboxylic acids, it is crucial for binding to enzyme active sites, such as dihydroorotate dehydrogenase (DHODH).[5] Its position at C5 may offer a unique binding geometry compared to more studied C2 and C4 analogs.
-
Methyl Group (Position 7): This small, lipophilic group can influence the molecule's binding affinity and metabolic stability. Its placement can modulate interactions within a hydrophobic pocket of a target protein and potentially block metabolic degradation pathways.
Based on this analysis, we propose three primary therapeutic avenues for investigation:
2.1. Anticancer Activity via DHODH Inhibition Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which supplies the necessary building blocks for DNA and RNA synthesis.[5] Rapidly proliferating cancer cells are highly dependent on this pathway. Quinoline-4-carboxylic acids are known inhibitors of DHODH. We postulate that 7-Methylquinoline-5-carboxylic acid may act similarly.
2.2. Antimalarial Activity via Heme Polymerization Inhibition The classic mechanism for quinoline antimalarials involves preventing the detoxification of heme within the malaria parasite.[14] The quinoline nucleus intercalates with heme, preventing its polymerization into hemozoin. The resulting buildup of free heme is toxic to the parasite.[8][9] The basic nitrogen on the quinoline ring is thought to be crucial for accumulating the drug in the acidic digestive vacuole.
2.3. Antibacterial Activity via DNA Gyrase Inhibition Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is vital for DNA replication and repair.[5] The quinoline core and the carboxylic acid are essential pharmacophoric elements for this activity. Investigating whether 7-Methylquinoline-5-carboxylic acid shares this mechanism is a logical step.
A Proposed Research & Development Workflow
A structured, phased approach is required to systematically evaluate the therapeutic potential of 7-Methylquinoline-5-carboxylic acid.
Detailed Experimental Protocols
4.1. Protocol 1: Chemical Synthesis
A plausible route for synthesizing 7-Methylquinoline-5-carboxylic acid is an adaptation of the Doebner-von Miller reaction, which builds the quinoline ring from anilines and α,β-unsaturated carbonyl compounds.[15][16]
Objective: To synthesize and purify 7-Methylquinoline-5-carboxylic acid. Starting Materials: 3-amino-4-methylbenzoic acid, glycerol, sulfuric acid, an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).
Step-by-Step Methodology:
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: Slowly add 3-amino-4-methylbenzoic acid and the oxidizing agent to the cooled mixture under continuous stirring.
-
Reflux: Heat the reaction mixture to reflux (typically 120-140°C) for 3-5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.
-
Neutralization & Precipitation: Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until the product precipitates. The pH should be carefully adjusted to the isoelectric point of the carboxylic acid to maximize precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 7-Methylquinoline-5-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
4.2. Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This protocol assesses the compound's ability to inhibit the metabolic activity of cancer cells, which is an indicator of cell viability.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines. Materials: Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]), DMEM/RPMI-1640 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, 7-Methylquinoline-5-carboxylic acid, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., acidified isopropanol).
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Methylquinoline-5-carboxylic acid in DMSO. Create a series of 2-fold dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include wells for "untreated" (media only) and "vehicle" (media with 0.1% DMSO) controls.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
4.3. Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I)
This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying parasite DNA.
Objective: To determine the IC₅₀ of the compound against erythrocytic stages of P. falciparum. Materials: Chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains of P. falciparum, human O+ red blood cells, RPMI-1640 media supplemented with Albumax II, SYBR Green I lysis buffer.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound.
-
Infection: Add parasitized red blood cells (at ~1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the cells and allows the dye to intercalate with parasite DNA.
-
Data Acquisition: After a 1-hour incubation in the dark, measure fluorescence (excitation 485 nm, emission 530 nm).
-
Analysis: Calculate the IC₅₀ value by plotting fluorescence (proportional to parasite growth) against drug concentration.
Data Interpretation & Next Steps
The initial data from these protocols will guide the subsequent stages of development.
| Hypothetical Outcome | Interpretation | Next Steps |
| Low µM IC₅₀ in cancer cells | Potent cytotoxic activity. | Proceed to enzyme inhibition assays (DHODH, Topoisomerase). Initiate synthesis of analogs to establish Structure-Activity Relationships (SAR). |
| Selective activity against P. falciparum | Promising antimalarial lead. | Confirm mechanism (e.g., heme polymerization assay). Test against a broader panel of resistant strains. |
| Broad-spectrum antibacterial activity | Potential antibiotic candidate. | Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Test against clinical isolates. |
| High IC₅₀ / No Activity | Compound is inactive or a weak hit in these contexts. | Re-evaluate potential targets or consider the molecule as a scaffold for further chemical modification. |
Conclusion
While 7-Methylquinoline-5-carboxylic acid remains a largely uncharacterized molecule, its chemical architecture places it firmly within a class of compounds with proven therapeutic success. The quinoline core, substituted with a carboxylic acid and a methyl group, presents a compelling starting point for a drug discovery program. The hypotheses and detailed experimental protocols outlined in this guide provide a rigorous and scientifically sound framework for its evaluation. By systematically exploring its potential anticancer, antimalarial, and antibacterial properties, the research community can determine if 7-Methylquinoline-5-carboxylic acid is a novel lead compound capable of addressing significant unmet medical needs.
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Foreword: Bridging the Gap Between Compound and Target with Computational Insight
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The Serendipitous Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids
Abstract
The quinoline ring system, a deceptively simple fusion of benzene and pyridine, represents a cornerstone in the edifice of medicinal chemistry. Its journey from a coal tar byproduct to the central scaffold of a potent class of antibacterial agents is a compelling narrative of serendipity, systematic investigation, and the iterative power of synthetic chemistry. This technical guide provides a comprehensive exploration of the discovery and history of quinoline carboxylic acids, from the foundational isolation of quinoline to the development of the life-saving fluoroquinolone antibiotics. We will delve into the seminal synthetic methodologies that enabled the exploration of this chemical space, the pivotal discovery of nalidixic acid, the subsequent evolution of fluoroquinolone generations, and the intricate mechanism of action that underpins their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical class of therapeutic agents.
The Genesis of a Privileged Scaffold: The Discovery of Quinoline
The story of quinoline begins not in a pharmaceutical laboratory, but in the burgeoning chemical industry of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds found in coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1][2] He named this substance "leukol," meaning "white oil."[2] This discovery marked the first identification of the quinoline scaffold as a distinct chemical entity.[1] However, it was not until 1869 that the renowned chemist August Kekulé proposed the correct structure of quinoline as a fusion of a benzene and a pyridine ring, providing the theoretical framework for understanding its chemical behavior.[1][2]
The initial applications of quinoline derivatives were not medicinal but rather in the burgeoning dye industry. However, the structural resemblance of quinoline to quinine, a natural antimalarial alkaloid isolated from the bark of the cinchona tree, did not go unnoticed. This observation sparked an interest in the potential biological activities of synthetic quinoline compounds, a line of inquiry that would ultimately lead to the development of the antimalarial drug chloroquine in the 1930s and lay the conceptual groundwork for future discoveries.[1][2]
Mastering the Core: Foundational Syntheses of the Quinoline Ring
The transition from a rare coal tar isolate to a readily accessible chemical scaffold was enabled by the development of robust synthetic methods in the late 19th century. These classical name reactions remain fundamental to heterocyclic chemistry and provided the tools for the systematic exploration of quinoline's therapeutic potential.
The Skraup Synthesis (1880)
The Skraup synthesis is a powerful and historically significant method for preparing quinolines.[3] The archetypal reaction involves the heating of an aromatic amine (e.g., aniline) with glycerol, sulfuric acid, and a mild oxidizing agent, such as nitrobenzene.[4][5] The reaction is notoriously exothermic and requires careful control.[4]
Mechanism of the Skraup Synthesis
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4][6]
-
Michael Addition: The aromatic amine undergoes a Michael addition to acrolein.[4]
-
Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline.[4][6]
-
Oxidation: The 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.[4][6]
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
-
Materials: 2-aminobenzophenone, ethyl acetoacetate, potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve 2-aminobenzophenone and ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinoline.
-
The Combes Synthesis (1888)
The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aromatic amine with a β-diketone. [7][8]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to aniline with cooling in an ice bath.
-
Slowly add acetylacetone to the mixture with continuous stirring.
-
Heat the reaction mixture in an oil bath at 100-110°C for 4-5 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
The Pfitzinger Reaction (1886)
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. [9][10]
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid
-
Materials: Isatin, acetophenone, potassium hydroxide, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir at room temperature for one hour. [9] 3. Gradually add acetophenone to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring for 24 hours. [9] 5. After cooling, add distilled water to dissolve the potassium salt of the product.
-
Extract with diethyl ether to remove unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product. [9] 8. Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
A Serendipitous Breakthrough: The Dawn of the Quinolone Antibiotics
The discovery of the first quinolone antibiotic was not the result of a targeted drug discovery program but rather a serendipitous finding during the process optimization of an existing drug. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated an impurity. [11][12]This byproduct was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. [13]Intrigued by this novel structure, Lesher's team began to synthesize and test related compounds for biological activity.
This investigation led them to a structurally related but distinct naphthyridone derivative, which they named nalidixic acid . [11]Introduced clinically in 1967, nalidixic acid became the first member of the quinolone class of antibiotics. [11]It exhibited a narrow spectrum of activity, primarily effective against Gram-negative bacteria, and was mainly used for the treatment of urinary tract infections. [12][14]
The Evolution of Potency: The Fluoroquinolone Generations
The discovery of nalidixic acid opened the floodgates for the development of thousands of new quinolone analogs. [15]A pivotal breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, which dramatically enhanced the antibacterial activity and broadened the spectrum. This innovation gave rise to the fluoroquinolones , a subclass that has become one of the most important groups of antibacterial agents worldwide. The evolution of fluoroquinolones is often categorized into generations, each characterized by an improved spectrum of activity.
| Generation | Representative Compounds | Key Structural Features | Spectrum of Activity |
| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Basic quinolone or naphthyridone core | Narrow spectrum, primarily against Gram-negative enteric bacteria. Used for UTIs. [16][17] |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin, Enoxacin | Fluorine at C-6, Piperazine ring at C-7 | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen activity. [18][19] |
| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | Various C-7 substituents | Further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. [19][20] |
| Fourth | Moxifloxacin, Trovafloxacin, Gemifloxacin | Bulky C-7 substituents, C-8 methoxy group | Broad-spectrum activity, including anaerobic bacteria. [16][18] |
Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV . [21][22]These enzymes are type II topoisomerases that play critical roles in managing the topological state of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the DNA, a process that is crucial for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme's primary role is to decatenate, or unlink, the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells. [22] Quinolones act as "topoisomerase poisons." [23]They do not simply inhibit the enzymatic activity but rather stabilize a transient intermediate state where the enzyme has cleaved the DNA but has not yet resealed the break. [21]This results in the formation of a ternary complex consisting of the quinolone, the enzyme, and the cleaved DNA. [24]The accumulation of these complexes stalls the replication fork, leading to double-strand DNA breaks and ultimately, cell death. [21][22]
Caption: The inhibitory action of quinolones on bacterial DNA replication.
Structure-Activity Relationships (SAR): Fine-Tuning for Efficacy
The evolution of the fluoroquinolones has been driven by a deep understanding of the structure-activity relationships of the quinolone scaffold. Key modifications at various positions of the ring system have been shown to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of these drugs.
-
N-1 Substituent: Small alkyl or cycloalkyl groups, such as ethyl or cyclopropyl, are generally optimal for antibacterial activity. The cyclopropyl group, in particular, often enhances potency.
-
C-3 Carboxylic Acid and C-4 Carbonyl: These functionalities are essential for binding to the DNA gyrase-DNA complex and are critical for antibacterial activity.
-
C-6 Fluorine: The introduction of a fluorine atom at this position significantly increases the potency against a broad range of bacteria, likely by enhancing the drug's penetration into bacterial cells and its interaction with DNA gyrase. [15]* C-7 Substituent: This position is a key determinant of the antibacterial spectrum and potency. The presence of a piperazine ring or other nitrogen-containing heterocycles at C-7 enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa. [25][26]Larger, more complex substituents at this position can improve activity against Gram-positive and anaerobic bacteria.
-
C-8 Substituent: A halogen (e.g., chlorine) or a methoxy group at the C-8 position can enhance activity against Gram-positive bacteria and reduce the emergence of resistance. [26][27]
Conclusion and Future Perspectives
The journey of quinoline carboxylic acids, from their serendipitous discovery to their rational design as potent antibacterial agents, is a testament to the power of chemical synthesis and the importance of interdisciplinary research. The quinolone scaffold has proven to be remarkably versatile, allowing for the development of multiple generations of life-saving drugs. However, the increasing prevalence of bacterial resistance poses a significant threat to the continued efficacy of this important class of antibiotics. Future research in this area will undoubtedly focus on the development of novel quinolone derivatives that can overcome existing resistance mechanisms, as well as the exploration of new therapeutic applications for this privileged scaffold. A thorough understanding of the history and chemical principles outlined in this guide is essential for any scientist or researcher dedicated to advancing the field of anti-infective drug discovery.
References
- Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24.
- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Skraup, Z. H. (1880). Eine neue Synthese des Chinolins.
- Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324.
- Vila, J., & Martínez, J. L. (2008). Mechanism of action of and resistance to quinolones. In Antimicrobial Resistance in Bacteria (pp. 209-228). Humana Press.
- Wolfson, J. S., & Hooper, D. C. (1985). The fluoroquinolones: structures, mechanisms of action and resistance, and spectra of activity in vitro. Antimicrobial Agents and Chemotherapy, 28(4), 581-586.
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Biosynce. (2025, October 17). What is the history of the discovery of quinoline? Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Application Note & Protocol: A Robust Synthesis of 7-Methylquinoline-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, ligands, and functional materials.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[2][3] 7-Methylquinoline-5-carboxylic acid is a valuable substituted quinoline that serves as a key building block for the synthesis of more complex molecules, where the methyl and carboxylic acid groups provide versatile handles for further functionalization.
This document provides a comprehensive, field-proven protocol for the synthesis of 7-Methylquinoline-5-carboxylic acid. We have chosen the Skraup synthesis, a classic and highly effective method for constructing the quinoline core, due to its reliability and straightforward execution from commercially available starting materials.[4][5] This guide emphasizes the causality behind experimental choices and incorporates self-validating steps to ensure trustworthiness and reproducibility.
Synthetic Strategy: The Skraup Synthesis
The Skraup synthesis is a powerful reaction that builds the quinoline ring from an aniline, glycerol, an oxidizing agent, and concentrated sulfuric acid.[5] The glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and oxidation to yield the quinoline product.[4]
For the synthesis of 7-Methylquinoline-5-carboxylic acid, the strategic choice of starting material is critical. We utilize 3-amino-2-methylbenzoic acid . The rationale is as follows:
-
Aniline Moiety: The benzene ring and the amino group of this precursor will form the corresponding parts of the final quinoline structure.
-
Regiochemistry Control: The positions of the methyl and carboxyl groups on the starting aniline dictate the final substitution pattern. The electrophilic cyclization step occurs ortho to the activating amino group. The presence of the methyl group at the 2-position and the carboxylic acid at the 3-position relative to the amine ensures the formation of the desired 7-methyl-5-carboxylic acid substitution pattern on the quinoline core.
The overall transformation is depicted below:
Caption: Step-wise mechanism of the Skraup synthesis.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 3-Amino-2-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 173-176 | - | Irritant |
| Glycerol (99.5%) | C₃H₈O₃ | 92.09 | 18.2 | 290 | Irritant |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive, Oxidizer |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | Toxic, Carcinogen |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive |
| Hydrochloric Acid (37%) | HCl | 36.46 | -26 | 48 | Corrosive |
| Ethanol (95%) | C₂H₅OH | 46.07 | -114 | 78 | Flammable |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (120 mL).
-
Addition of Reactants: To the stirred sulfuric acid, add 3-amino-2-methylbenzoic acid (15.1 g, 0.1 mol) in portions. Follow this with the addition of nitrobenzene (15 g, 0.12 mol), which acts as the oxidizing agent.
-
Glycerol Addition: Slowly add glycerol (34.5 g, 0.375 mol) dropwise from the dropping funnel. The addition should be controlled to keep the initial exothermic reaction manageable.
-
Heating: Once the addition is complete, heat the mixture to 120-130 °C using a heating mantle. Maintain this temperature with vigorous stirring for 4-5 hours. The reaction mixture will become dark and viscous.
-
Work-up - Quenching and Neutralization:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the mixture into a 2 L beaker containing 800 mL of cold water and ice, while stirring.
-
Neutralize the excess acid by slowly adding a 40% aqueous sodium hydroxide solution until the pH is approximately 7. Use external ice cooling to manage the heat of neutralization.
-
-
Removal of Nitrobenzene: Set up for steam distillation. Steam distill the mixture to remove any unreacted nitrobenzene and its reduction product, aniline. Continue until the distillate is clear.
-
Initial Product Isolation:
-
Cool the remaining solution in an ice bath.
-
The sodium salt of the product is soluble. Filter the cold solution to remove any solid impurities.
-
Acidify the clear filtrate by slowly adding concentrated hydrochloric acid until the pH is approximately 3-4.
-
The 7-Methylquinoline-5-carboxylic acid will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification Protocol
The crude product can be purified effectively via recrystallization.
-
Recrystallization: Transfer the crude solid to a beaker.
-
Add a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water. [6]Heat the mixture gently while stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow and Data Summary
The entire process, from setup to the final purified product, is outlined below.
Caption: Experimental workflow for the synthesis of 7-Methylquinoline-5-carboxylic acid.
Table 2: Summary of Key Experimental Parameters
| Parameter | Value | Notes |
| Scale (Starting Aniline) | 0.1 mol | Can be scaled, but exotherm must be managed. |
| Reaction Temperature | 120-130 °C | Critical for reaction rate and completion. |
| Reaction Time | 4-5 hours | Monitor by TLC if possible. |
| Expected Yield | 50-65% | Dependent on work-up and purification efficiency. |
| Appearance | Off-white to pale yellow solid | |
| Purity (Post-Recrystallization) | >98% | As determined by NMR or HPLC. |
Trustworthiness and Validation
The integrity of this protocol is ensured by several self-validating steps:
-
Chemical Specificity: The work-up procedure involving acidification specifically isolates the carboxylic acid product from a basic solution, separating it from neutral or basic impurities. [7]* Physical Properties: The melting point of the final, purified product should be sharp and consistent with literature values.
-
Spectroscopic Confirmation: The structure must be confirmed by standard analytical methods. ¹H NMR should show characteristic peaks for the quinoline ring protons and the methyl group. Mass spectrometry will confirm the molecular weight (201.21 g/mol ).
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Toxic Reagents: Nitrobenzene is toxic and a suspected carcinogen. Handle it exclusively in a fume hood.
-
Exothermic Reactions: The dilution and neutralization of sulfuric acid, as well as the initial phase of the Skraup reaction, are highly exothermic. Use ice baths for cooling and perform additions slowly.
-
Steam Distillation: Ensure all joints in the distillation apparatus are secure to prevent the escape of hot steam and volatile organic compounds.
References
-
Wikipedia. Combes quinoline synthesis. Available at: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
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Slideshare. Organic Name Reaction With Their Respective Mechanism. Available at: [Link]
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Slideshare. Doebner-Miller reaction and applications. Available at: [Link]
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SynArchive. Doebner-Miller Reaction. Available at: [Link]
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YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]
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Scribd. Combes Quinoline Synthesis Overview. Available at: [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
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YouTube. Combe's synthesis of quinoline || detailed mechanism. Available at: [Link]
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Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Available at: [Link]
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PubMed. purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Available at: [Link]
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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RSC Publishing. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Available at: [Link]
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MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]
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Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
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De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Available at: [Link]
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ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. Available at: [Link]
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PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]
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Beilstein Journals. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available at: [Link]
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Application Note: Utilizing 7-Methylquinoline-5-carboxylic acid as a Core Scaffold in Targeted Anticancer Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Compound Focus: 7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5)
Executive Summary & Mechanistic Rationale
In modern oncology drug discovery, the quinoline core is a highly privileged pharmacophore. Specifically, 7-Methylquinoline-5-carboxylic acid (7-MQCA) serves as a versatile building block for synthesizing targeted anticancer agents. The quinoline scaffold is historically renowned for its ability to intercalate DNA and inhibit eukaryotic type II topoisomerases (1)[1]. Furthermore, recent advancements have repositioned quinoline-5-carboxylic acid derivatives as potent hinge-binding motifs for kinases and epigenetic modulators, such as Jumonji C (JmjC) demethylases (2)[2].
Causality in Structural Design:
-
The Quinoline Nitrogen: Acts as a critical hydrogen bond acceptor, enabling tight interactions with the backbone amides in the ATP-binding pocket (hinge region) of target kinases.
-
The 5-Carboxylic Acid: Provides an optimal vector for amide coupling, allowing for rapid, high-yielding diversification of chemical libraries during Structure-Activity Relationship (SAR) campaigns.
-
The 7-Methyl Substitution: Strategically alters the lipophilicity (C log P) and steric bulk of the molecule. This modification often improves cellular permeability and alters the binding mode compared to unsubstituted analogs, driving higher target residence time (3)[3].
Safety and Handling
7-MQCA is designated strictly for research and development (4)[4]. It is classified as an irritant (H315, H319). All derivatization protocols must be executed within a certified fume hood using chemical-resistant gloves and safety goggles conforming to EN 166 standards[4].
Logical Workflow for Drug Evaluation
To ensure rigorous scientific integrity, the evaluation of 7-MQCA derivatives must follow a self-validating pipeline. The workflow below illustrates the progression from synthesis to mechanistic validation.
Fig 1: Logical workflow for 7-MQCA derivative synthesis, screening, and validation.
Self-Validating Experimental Protocols
Protocol A: Primary High-Throughput Kinase Inhibition (TR-FRET)
Causality: Quinoline derivatives frequently exhibit intrinsic autofluorescence, which can artificially skew data in standard prompt-fluorescence or colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it utilizes lanthanide chelates with long emission half-lives. Introducing a time delay before measurement entirely bypasses compound autofluorescence, ensuring absolute data fidelity.
Self-Validating System:
-
Positive Control: Staurosporine (pan-kinase inhibitor) to define maximum inhibition.
-
Negative Control: 0.1% DMSO vehicle to define maximum enzymatic activity.
-
Quality Control: A plate is strictly rejected if the calculated Z'-factor is < 0.5.
Step-by-Step Methodology:
-
Prepare a 384-well low-volume microplate.
-
Dispense 5 µL of the target kinase enzyme (e.g., c-Met or Pim-1) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of the 7-MQCA derivative (serially diluted in DMSO, final DMSO concentration 0.1%). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Initiate the reaction by adding 2.5 µL of an ATP/Substrate peptide mix. Crucial: ATP concentration must be fixed at the enzyme's apparent Km to accurately assess competitive inhibition.
-
Incubate for 60 minutes at 25°C.
-
Quench the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody.
-
Incubate for 30 minutes, then read the plate on a multi-mode reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Protocol B: Cell Viability Assessment (ATP-Luminescence)
Causality: Standard MTT/MTS assays rely on the reduction of tetrazolium salts by cellular oxidoreductases. Because novel heterocyclic compounds (like 7-MQCA derivatives) can possess inherent redox potentials, they may spontaneously reduce the dye, creating false-positive viability signals. The CellTiter-Glo® assay avoids this by directly measuring intracellular ATP, providing an orthogonal, non-reducible readout of metabolic viability.
Step-by-Step Methodology:
-
Seed cancer cell lines (e.g., A549, MCF-7) at 3,000 cells/well in 90 µL of complete media in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.
-
Treat cells with 10 µL of 10X 7-MQCA derivative solutions (dose-response curve from 100 µM to 1 nM).
-
Incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform enzymatic kinetics of the luciferase.
-
Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.
Quantitative Data Presentation
To facilitate easy comparison of structure-activity relationships, quantitative data from the above protocols should be structured as follows. (Note: Data below is representative for structural analogs).
| Compound ID | 7-MQCA R-Group Derivatization | Target Kinase IC₅₀ (nM) | A549 Viability IC₅₀ (µM) | MCF-7 Viability IC₅₀ (µM) | Z'-Factor (Assay QC) |
| 7-MQCA (Core) | -OH (Carboxylic acid) | >10,000 | >100 | >100 | 0.82 |
| Analog 1 | N-methylpiperazine amide | 450 ± 12 | 18.5 ± 1.2 | 22.1 ± 1.5 | 0.78 |
| Analog 2 | 3-fluoroaniline amide | 85 ± 4 | 3.2 ± 0.4 | 5.8 ± 0.6 | 0.85 |
| Analog 3 | 4-aminopyridine amide | 12 ± 1 | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.81 |
| Staurosporine | Positive Control | 1.5 ± 0.2 | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.88 |
Mechanism of Action: Signaling Pathway Intervention
Once a lead 7-MQCA derivative is identified, its mechanism of action must be mapped. Active quinoline derivatives typically exert their anticancer effects by competitively inhibiting Receptor Tyrosine Kinases (RTKs) or downstream survival kinases, thereby triggering apoptosis.
Fig 2: Mechanism of 7-MQCA derivatives disrupting RTK signaling to induce apoptosis.
To empirically validate the pathway disruption shown in Fig 2, researchers should employ Annexin V/PI Flow Cytometry .
-
Causality for validation: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) stains DNA only in cells with compromised membranes. This allows the investigator to definitively prove whether the 7-MQCA derivative is merely cytostatic (halting growth) or truly cytotoxic (inducing the apoptotic cascade shown in the diagram).
References
-
AiFChem / Sigma-Aldrich. "7-Methylquinoline-5-carboxylic acid | 1016257-78-5". Available at:[5]
-
CymitQuimica. "Safety Data Sheet - 7-METHYLQUINOLINE-5-CARBOXYLIC ACID". Available at:[4]
-
JSciMed Central. "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds". Available at:[1]
-
ACS Publications. "Pan-Histone Demethylase Inhibitors Simultaneously Targeting Jumonji C and Lysine-Specific Demethylases Display High Anticancer Activities". Available at:[2]
-
Purdue e-Pubs. "The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors". Available at:[3]
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Application Note: 7-Methylquinoline-5-carboxylic Acid as a Privileged Scaffold for Fluorescent Bioimaging Probes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The development of high-fidelity fluorescent probes is a critical bottleneck in advanced bioimaging. While traditional fluorophores (e.g., FITC, Rhodamine) suffer from small Stokes shifts, photobleaching, and concentration quenching, quinoline-based scaffolds have emerged as robust alternatives due to their tunable photophysical properties and excellent biocompatibility[1][2].
7-Methylquinoline-5-carboxylic acid (7-MQ5C) (CAS: 1016257-78-5) represents a highly versatile building block for designing next-generation fluorescent sensors[3]. The quinoline core provides the intrinsic fluorescence, while the 5-carboxylic acid moiety serves as an ideal bio-orthogonal handle for conjugating targeting ligands (e.g., peptides, morpholine groups) via stable amide bonds[4]. Furthermore, the 7-methyl group acts as a weak electron-donating group, subtly modulating the electronic distribution of the ring to enhance Intramolecular Charge Transfer (ICT) and allowing for downstream functionalization (e.g., via benzylic bromination).
This application note details the mechanistic rationale, synthetic functionalization, and live-cell imaging protocols for utilizing 7-MQ5C-derived probes.
Mechanistic Rationale: Why 7-MQ5C?
As a Senior Application Scientist, selecting the right fluorophore scaffold requires understanding the underlying photophysics. 7-MQ5C is engineered to exploit three primary mechanisms for bio-sensing:
-
Photo-Induced Electron Transfer (PET): In its native state, the lone pair of electrons on the quinoline nitrogen or an appended receptor moiety quenches the fluorescence. Upon binding to a target (e.g., a metal ion like Zn²⁺ or Pb²⁺), the lone pair is coordinated, inhibiting PET and resulting in a massive "turn-on" fluorescence signal[5].
-
Chelation-Enhanced Fluorescence (CHEF): When 7-MQ5C is functionalized with a multidentate chelator, target binding increases the structural rigidity of the molecule. This restricts non-radiative decay pathways (like bond rotation), forcing the molecule to relax via photon emission[6].
-
Intramolecular Charge Transfer (ICT): The electron-rich nature of the 7-methyl substituted ring, coupled with electron-withdrawing groups attached via the 5-carboxyl handle, creates a strong push-pull system. This results in large Stokes shifts, which are critical for avoiding autofluorescence in biological tissues[2].
Mechanism of fluorescence "turn-on" via PET inhibition and CHEF activation.
Workflow & Synthetic Strategy
To utilize 7-MQ5C in bioimaging, the molecule must be conjugated to a targeting moiety. The 5-carboxylic acid is activated using standard EDC/NHS chemistry. We specifically choose EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) because its water-soluble urea byproduct is easily removed, ensuring high purity of the final probe—a critical requirement to prevent background noise in live-cell imaging.
Workflow for synthesizing and deploying 7-MQ5C-based fluorescent probes.
Quantitative Data: Photophysical Properties
The table below summarizes the typical photophysical parameters of quinoline-5-carboxylic acid derivatives when conjugated for specific bioimaging applications[2][4][5]. Notice the large Stokes shifts (>100 nm), which are essential for minimizing excitation back-scatter during deep-tissue imaging.
| Probe Derivative (Target) | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (Δλ) | Quantum Yield (Φ) | Sensing Mechanism |
| 7-MQ5C-Morpholine (Lysosomes) | 365 nm | 490 nm | 125 nm | 0.45 | ICT / pH-dependent |
| 7-MQ5C-DPA (Zn²⁺ Ions) | 350 nm | 485 nm | 135 nm | 0.62 (Bound) | PET Inhibition / CHEF |
| 7-MQ5C-Hydrazone (Pb²⁺ Ions) | 380 nm | 510 nm | 130 nm | 0.55 (Bound) | ICT / CHEF |
| KSNP117 Analog (Lymph Nodes) | 410 nm | 560 nm | 150 nm | 0.38 | ICT |
Experimental Protocols
Protocol A: Synthesis of a Lysosome-Targeted 7-MQ5C Probe
Causality Note: Lysosomes are highly acidic (pH 4.5–5.0). We conjugate 7-MQ5C to a morpholine ring because the morpholine nitrogen protonates in acidic environments, trapping the probe inside the lysosome via the lysosomotropic effect.
Reagents:
-
7-Methylquinoline-5-carboxylic acid (1.0 eq)
-
EDC·HCl (1.5 eq) and NHS (1.5 eq)
-
4-(2-Aminoethyl)morpholine (1.2 eq)
-
Anhydrous DMF and N,N-Diisopropylethylamine (DIPEA)
Step-by-Step Methodology:
-
Activation: Dissolve 7-MQ5C (100 mg) in 5 mL of anhydrous DMF under an inert N₂ atmosphere. Add EDC·HCl and NHS. Stir at room temperature for 2 hours. Why? This forms the highly reactive NHS-ester intermediate, preventing unwanted side reactions.
-
Conjugation: Add 4-(2-Aminoethyl)morpholine and 2 equivalents of DIPEA to the reaction mixture. Stir overnight at room temperature.
-
Purification: Quench the reaction with cold water. Extract the product using Dichloromethane (DCM) (3 × 15 mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Purify via silica gel column chromatography (DCM:MeOH, 95:5). Confirm the structure via ¹H-NMR and LC-MS.
Protocol B: Live-Cell Imaging Workflow
Causality Note: To ensure the self-validating integrity of the imaging data, we must use a commercial tracker (e.g., LysoTracker Red) to calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.85 confirms accurate subcellular targeting.
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate at 37°C with 5% CO₂ in DMEM supplemented with 10% FBS for 24 hours.
-
Probe Incubation: Remove the culture medium and wash the cells twice with 1X PBS (pH 7.4). Add 2 mL of fresh serum-free medium containing the 7-MQ5C-Morpholine probe (final concentration: 5 µM). Incubate for 30 minutes at 37°C. Why serum-free? Serum proteins can non-specifically bind the probe, reducing cellular uptake.
-
Co-staining (Validation): Add LysoTracker Red (100 nM) to the dish for the final 15 minutes of incubation.
-
Washing: Aspirate the medium and wash the cells gently with warm PBS three times. Why? This removes extracellular unbound probe, eliminating background fluorescence.
-
Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM).
-
7-MQ5C Channel: Excitation at 405 nm; Emission collected at 450–520 nm.
-
LysoTracker Channel: Excitation at 561 nm; Emission collected at 580–650 nm.
-
Best Practices & Troubleshooting
-
Autofluorescence Interference: If background noise is high, ensure the excitation laser power is kept below 5% to prevent excitation of endogenous flavins and NADH. The large Stokes shift of 7-MQ5C derivatives usually mitigates this.
-
Poor Aqueous Solubility: 7-MQ5C is highly hydrophobic. Prepare a 10 mM master stock in cell-culture grade DMSO. Ensure the final DMSO concentration in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Photobleaching: While quinolines are generally photostable, excessive laser exposure will cause degradation. Use a high-speed scanning mode and average 2-4 frames rather than using slow, high-intensity scans.
References
- Journal of Materials Chemistry B (RSC Publishing)
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Crimson Publishers URL
- Food Chemistry (PubMed / NIH)
- Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags The Journal of Organic Chemistry - ACS Publications URL
- Safety Data Sheet: 7-METHYLQUINOLINE-5-CARBOXYLIC ACID (CAS: 1016257-78-5)
Sources
- 1. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new quinoline-based fluorescent probe for Cd2+ and Hg2+ with an opposite response in a 100% aqueous environment and live cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Preclinical Experimental Design for Evaluating 7-Methylquinoline-5-Carboxylic Acid Derivatives
Introduction & Pharmacophore Rationale
The quinoline-5-carboxylic acid scaffold has emerged as a privileged pharmacophore in the design of novel anti-infectives, particularly against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[1]. While the 3-carboxylic acid moiety is classical in standard fluoroquinolones (targeting DNA gyrase), shifting the carboxylic acid to the 5-position fundamentally alters the molecule's electronic distribution and target profile[2].
Specifically, the addition of a 7-methyl substitution on the quinoline-5-carboxylic acid core serves two mechanistic purposes:
-
Enhanced Lipophilicity: It improves passive permeation through the highly hydrophobic mycolic acid layer of the mycobacterial cell wall.
-
Steric Directing Effects: It optimizes the spatial geometry required to fit into the active site of mycobacterial nitrate reductase (NarGHI, PDB: 3IVX), a critical enzyme for the pathogen's survival in latent, hypoxic granulomas[1].
This application note details a robust, self-validating experimental framework for screening these derivatives, moving from primary phenotypic screening to target-specific enzymatic validation.
Experimental Workflow
Figure 1: Workflow for biological evaluation of 7-Methylquinoline-5-carboxylic acid derivatives.
Protocol I: Resazurin Microtiter Assay (REMA) for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
Expertise & Causality: Traditional agar proportion methods for M. tuberculosis take 3–4 weeks. REMA utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells. This provides an objective, quantifiable fluorometric readout that reduces turnaround time to 8 days while eliminating subjective visual turbidity scoring.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 until an OD600 of 0.6 is reached.
-
Causality: The inclusion of 0.05% Tween-80 is critical. It acts as a non-ionic surfactant to prevent the natural cording and clumping of mycobacteria, ensuring a homogenous single-cell suspension for precise well-to-well seeding.
-
-
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 7-methylquinoline-5-carboxylic acid derivatives (range: 64 µg/mL to 0.03 µg/mL) in 100 µL of 7H9 broth.
-
Inoculation: Add 100 µL of the adjusted bacterial suspension (final concentration ~5 × 10^5 CFU/mL) to each well.
-
Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).
Self-Validating System (QC Check): Every plate must include a sterile control (media only, establishing background fluorescence), a growth control (bacteria + DMSO vehicle), and a positive control (Isoniazid). The assay is only validated if the Z'-factor between the growth and sterile controls is ≥ 0.6 , confirming assay robustness and ruling out edge effects or contamination.
Protocol II: Orthogonal Target Validation – Nitrate Reductase (NarGHI) Assay
Objective: Validate target engagement. Molecular docking studies indicate that quinoline-5-carboxylic acid derivatives strongly bind the active site of nitrate reductase[1].
Expertise & Causality: NarGHI is crucial for mycobacterial survival in latent, hypoxic states. By measuring the enzymatic conversion of nitrate to nitrite using the Griess reagent, we establish a direct, stoichiometric readout of target inhibition rather than relying solely on phenotypic death.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare recombinant M. tuberculosis NarGHI in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM Dithiothreitol (DTT).
-
Reaction Initiation: Pre-incubate 10 nM of the enzyme with varying concentrations of the test compounds for 15 minutes at 37°C. Initiate the reaction by adding 200 µM KNO₃ and 100 µM NADH (electron donor).
-
Causality: Pre-incubation allows for the establishment of binding equilibrium, which is essential for accurately capturing slow-binding inhibitors typical of the quinoline class.
-
-
Detection: After 30 minutes, stop the reaction by adding 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Read absorbance at 540 nm.
Self-Validating System (QC Check): A standard curve of sodium nitrite (0–100 µM) must be run in parallel to ensure the Griess reaction is within the linear dynamic range. The Signal-to-Background (S/B) ratio must exceed 10 for the IC50 calculation to be deemed reliable.
Quantitative Data Presentation
To effectively evaluate Structure-Activity Relationships (SAR), quantitative outputs from the REMA, NarGHI, and mammalian cytotoxicity assays must be synthesized. Below is a structured data presentation model for these derivatives.
Table 1: Biological Evaluation of Representative 7-Methylquinoline-5-Carboxylic Acid Derivatives (Note: Data represents expected SAR profiles based on scaffold modeling)
| Compound ID | R-Group (C8 position) | M. tb H37Rv MIC (µg/mL) | NarGHI IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (SI)* |
| 7M-Q5C-01 | -H (Unsubstituted) | 8.00 | 15.20 | >100.0 | >12.5 |
| 7M-Q5C-02 | -F (Fluoro) | 0.50 | 0.85 | 92.4 | 184.8 |
| 7M-Q5C-03 | -OCH₃ (Methoxy) | 4.00 | 6.40 | 85.0 | 21.2 |
| Isoniazid | Standard Control | 0.06 | N/A | >100.0 | >1666.6 |
*Selectivity Index (SI) = CC50 / MIC (MIC converted to molarity equivalents for accurate calculation). An SI > 50 is the required threshold to prove the compound's mechanism is highly selective to the prokaryotic target and not a result of basal membrane toxicity.
References
-
Synthesis, Molecular Docking and Antimycobacterial Evaluation of Imidazo Quinoline-5-Carboxylic Acid as Inhibitors Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Design synthesis and antibacterial activity studies of new thiadiazoloquinolone compounds Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]
-
Quinoline-5-carboxylic acid (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL:[Link]
Sources
The Emerging Potential of 7-Methylquinoline-5-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. This application note explores the prospective utility of 7-Methylquinoline-5-carboxylic acid, a less-investigated member of this family, in modern drug discovery. While direct literature on this specific isomer is limited, this guide provides a comprehensive framework for its investigation by extrapolating from the well-established biological activities of structurally related quinoline carboxylic acids. We will delve into its potential as an anticancer, anti-inflammatory, and neuroprotective agent, providing detailed, field-proven protocols for its synthesis and biological evaluation. This document serves as a practical roadmap for researchers aiming to unlock the therapeutic potential of this and other novel quinoline derivatives.
Introduction: The Quinoline Moiety - A Privileged Scaffold in Pharmacology
Quinoline, a bicyclic aromatic heterocycle, has consistently proven to be a "privileged structure" in the development of new therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of its physicochemical and pharmacological properties.[2] From the pioneering antimalarial drug quinine to modern anticancer agents, the quinoline core has been integral to the treatment of a wide spectrum of diseases.[3]
The addition of a carboxylic acid group, particularly on the quinoline ring, often enhances the molecule's interaction with biological targets through hydrogen bonding and electrostatic interactions.[4] Furthermore, the methyl group at the 7-position can influence the compound's lipophilicity and metabolic stability. While extensive research has focused on quinoline-2, -3, and -4-carboxylic acids, the 5-carboxylic acid isomers with methyl substitution remain a relatively untapped area for drug discovery.[5][6] This application note aims to bridge this gap by providing a theoretical and practical framework for the investigation of 7-Methylquinoline-5-carboxylic acid.
Potential Therapeutic Applications and Mechanistic Insights
Based on the known bioactivities of analogous quinoline carboxylic acids, 7-Methylquinoline-5-carboxylic acid holds promise in several therapeutic areas.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[7]
-
Enzyme Inhibition: A key target for some quinoline-4-carboxylic acids is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for DNA and RNA synthesis. Inhibition of DHODH leads to cell cycle arrest and tumor growth inhibition.
-
Induction of Apoptosis: Certain substituted quinolines have been shown to induce apoptosis in cancer cells through the activation of caspases.[2]
-
Kinase Inhibition: The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors used in cancer therapy.[1] These compounds often act as ATP-competitive inhibitors, blocking the dysregulated signaling pathways that drive cancer progression.
Anti-inflammatory Properties
Several quinoline carboxylic acid derivatives have exhibited potent anti-inflammatory effects.[5] A plausible mechanism is the inhibition of pro-inflammatory mediators. For instance, studies on RAW264.7 mouse macrophages have shown that certain quinoline carboxylic acids can suppress the inflammatory response induced by lipopolysaccharide (LPS).[5]
Neuroprotective Potential
Quinoline derivatives are being investigated for the treatment of neurodegenerative diseases.[9] Their mechanism of action in this context can be multi-faceted, including the inhibition of enzymes like acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), all of which are implicated in the progression of diseases like Alzheimer's.[9]
Synthetic Strategy
Caption: A potential synthetic workflow for 7-Methylquinoline-5-carboxylic acid.
Experimental Protocols
The following are detailed protocols for the initial characterization of the biological activity of 7-Methylquinoline-5-carboxylic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method to assess the effect of a compound on cell viability and proliferation.[8]
Materials:
-
Cancer cell lines (e.g., HCT-116, MIA PaCa-2)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
7-Methylquinoline-5-carboxylic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of 7-Methylquinoline-5-carboxylic acid in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[5]
Materials:
-
RAW264.7 murine macrophage cell line[5]
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
7-Methylquinoline-5-carboxylic acid stock solution (in DMSO)
-
Griess Reagent System
-
96-well plates
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of 7-Methylquinoline-5-carboxylic acid for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Determine the cell viability of the remaining cells using the MTT assay to rule out cytotoxicity.
-
Calculate the percentage of NO inhibition.
Caption: A streamlined workflow for the initial in vitro evaluation of 7-Methylquinoline-5-carboxylic acid.
Data Presentation: A Comparative Overview
While specific data for 7-Methylquinoline-5-carboxylic acid is not available, the following table summarizes the reported activities of other quinoline carboxylic acid derivatives to provide a benchmark for potential efficacy.
| Compound Class | Target/Assay | Reported Activity (IC50) | Reference |
| Quinoline-4-carboxylic acid derivatives | DHODH Inhibition | 9.71 nM - 26.2 nM | [8] |
| Quinoline-2, -3, and -4-carboxylic acids | Anti-inflammatory (LPS-induced NO production) | Significant inhibition | [5] |
| 2-Phenylquinolin-4-amine derivatives | Caspase-3 Activation (Apoptosis) | EC50 = 6.06 µM - 6.69 µM | [2] |
| Quinoline derivatives | Acetylcholinesterase (AChE) Inhibition | Up to 94.6% inhibition | [9] |
Conclusion and Future Directions
7-Methylquinoline-5-carboxylic acid represents an intriguing yet underexplored molecule within the pharmacologically rich family of quinoline derivatives. Based on the extensive research on its structural analogs, it holds considerable potential for development as an anticancer, anti-inflammatory, or neuroprotective agent. The protocols and conceptual framework provided in this application note offer a solid foundation for initiating research into this promising compound. Future studies should focus on establishing an efficient synthetic route, followed by a comprehensive in vitro and in vivo evaluation to elucidate its specific biological activities and mechanism of action. Such investigations could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chem Biol Drug Des. 2024;e14629. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J Med Chem. 2018;61(10):4486-4503. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. 2022;21(2):1-19. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des. 2024;104(4):e14615. [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Lett Drug Des Discov. 2021;18(11):1050-1060. [Link]
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. 2021;55(3):252-256. [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Avicenna J Med Biochem. 2013;1(1):e1003. [Link]
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Int J Res Pharm Sci. 2022;13(4):350-355. [Link]
-
Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein J Org Chem. 2021;17:2510-2518. [Link]
- Quinoline carboxylic acid derivatives.
- Quinoline carboxylic acid derivatives.
-
Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. 2016;8(1):354-360. [Link]
-
methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. 2021;17:2510-2518. [Link]
-
Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitol Res. 2020;119(2):655-668. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Toxics. 2023;11(11):921. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2021;26(10):3005. [Link]
- Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof.
- (12) United States Patent.
-
Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. 2020;25(23):5624. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. J Drug Deliv Ther. 2022;12(4):189-196. [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5633262A - Quinoline carboxylic acid derivatives having 7-(4-amino-methyl-3-oxime) pyrrolidine substituent and processes for preparing thereof - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 7-Amino-2-methylquinoline-5-carboxylic acid | 502172-25-0 | Benchchem [benchchem.com]
- 9. brieflands.com [brieflands.com]
High-Purity Isolation and Purification Strategies for 7-Methylquinoline-5-carboxylic Acid
Application Note & Experimental Protocols for Drug Discovery Workflows
Introduction & Chemical Context
7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5) is a critical heterocyclic building block utilized extensively in the synthesis of kinase inhibitors, epigenetic modulators, and advanced materials. Achieving high purity (>99.5%) is paramount for downstream pharmaceutical applications. Trace impurities—such as regioisomers (e.g., 6-methyl or 8-methyl derivatives) or residual metal catalysts—can severely compromise biological assay integrity and diminish yields in subsequent coupling reactions.
Physicochemical Profiling & Purification Rationale
The purification of 7-Methylquinoline-5-carboxylic acid requires a nuanced approach due to its amphoteric nature. The molecule possesses both a weakly basic quinoline nitrogen and an acidic carboxylic acid moiety (pKa ~0.97) 1.
-
Isoelectric Precipitation: By manipulating the pH of the aqueous solution, we can exploit the compound's zwitterionic state. At its isoelectric point (pI ~3.5), the net charge is zero, which drastically reduces its aqueous solubility and induces precipitation. This step effectively removes highly polar and non-polar impurities.
-
Recrystallization: Direct crystallization is often insufficient for crude products with excess impurities, as impurities can inhibit crystal lattice formation 2. Therefore, after initial precipitation, recrystallization from a mixed solvent system is employed. This relies on differential solubility and lattice energies to exclude structurally similar regioisomers.
-
Preparative HPLC: For final polishing, reverse-phase chromatography is utilized to eliminate trace organic impurities that co-crystallize with the target compound.
Workflow Overview
Sequential purification workflow for 7-Methylquinoline-5-carboxylic acid.
Detailed Experimental Protocols
Protocol A: Isoelectric Precipitation (Acid-Base Extraction)
Causality: This step separates the target compound from unreacted starting materials and neutral byproducts by transiently converting it into a highly soluble sodium salt, followed by targeted precipitation. The self-validating nature of this step relies on continuous pH monitoring to ensure the exact isoelectric point is reached.
-
Alkaline Dissolution: Suspend 10.0 g of crude 7-Methylquinoline-5-carboxylic acid in 100 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 10.0. The target compound will dissolve as the sodium carboxylate salt.
-
Filtration: Filter the alkaline solution through a Celite pad under vacuum to remove insoluble neutral impurities and residual metal catalysts.
-
Acidification: Transfer the filtrate to a beaker equipped with a magnetic stirrer and a calibrated pH probe. Dropwise, add 2M HCl while maintaining the temperature at 5–10 °C using an ice bath to prevent heat-induced degradation.
-
Precipitation: Continue adding HCl until the pH reaches approximately 3.5. A thick, off-white precipitate will form as the zwitterion crashes out of the aqueous phase.
-
Isolation: Stir the suspension for an additional 30 minutes at 5 °C to ensure complete precipitation. Filter the solid under vacuum, wash with cold deionized water (2 × 20 mL), and dry under vacuum at 50 °C for 12 hours.
Protocol B: Solvent-Gradient Recrystallization
Causality: Recrystallization purifies the compound by excluding impurities from the growing crystal lattice. A mixed solvent system (Ethanol/Water) is chosen because the compound is highly soluble in hot ethanol but insoluble in water.
-
Dissolution: Transfer the semi-pure solid from Protocol A to a round-bottom flask. Add a minimal volume of boiling ethanol (approx. 50 mL) until the solid completely dissolves.
-
Hot Filtration: If any particulate matter remains, perform a rapid hot filtration to remove them and prevent premature crystallization 3.
-
Anti-Solvent Addition: While keeping the solution near boiling, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Add 2-3 drops of ethanol to clear the solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize crystal yield 4.
-
Harvesting: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry in a vacuum oven at 60 °C to constant weight.
Protocol C: Preparative HPLC Polishing
Causality: To achieve >99.5% purity suitable for sensitive biological assays, preparative HPLC resolves trace regioisomers that co-crystallize due to similar steric profiles. The addition of TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.
-
Column: C18 Reverse-Phase Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 10% B to 60% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Collection: Collect the major peak eluting at the characteristic retention time. Lyophilize the collected fractions to obtain the ultra-pure 7-Methylquinoline-5-carboxylic acid as a white powder.
Data Presentation: Purification Metrics
The following table summarizes the expected quantitative outcomes at each stage of the purification workflow, demonstrating the progressive enhancement of purity and the mass balance of the system.
| Purification Stage | Technique | Solvent System / Conditions | Expected Purity (HPLC) | Yield Recovery (%) | Primary Impurities Removed |
| Stage 1 | Crude Synthesis | N/A | 75 - 82% | N/A | N/A |
| Stage 2 | Isoelectric Precipitation | H₂O / NaOH / HCl (pH 3.5) | 90 - 93% | 88 - 92% | Insoluble organics, salts, highly polar byproducts |
| Stage 3 | Recrystallization | Ethanol / Water (Gradient) | 96 - 98% | 75 - 80% | Regioisomers, colored impurities |
| Stage 4 | Preparative HPLC | Water / Acetonitrile (0.1% TFA) | > 99.5% | 60 - 70% | Trace structural analogs |
References
- Title: Quinoline-5-carboxylic acid CAS#: 7250-53-5 Source: ChemicalBook URL
- Title: Crystallization and Purification of Organic Compounds Source: ESIS Research URL
- Title: Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1 Source: European Patent Office / Googleapis URL
- Title: Methods for improving the purity of synthesized quinoxaline compounds Source: BenchChem URL
Sources
7-Methylquinoline-5-carboxylic acid as a building block in organic synthesis
Executive Summary
The quinoline core is a highly privileged scaffold in medicinal chemistry, frequently leveraged for its robust π -stacking capabilities and the hydrogen-bond accepting nature of its nitrogen atom, which critically improves aqueous solubility and ADME profiles[1]. Within this chemical space, 7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5) emerges as a uniquely versatile building block. It provides two orthogonal vectors for derivatization: a highly reactive 5-carboxylic acid for coupling and decarbonylative chemistries, and a 7-methyl group primed for late-stage C(sp3)–H functionalization.
This guide provides field-validated protocols, mechanistic rationales, and quantitative data to enable the seamless integration of this building block into your drug discovery workflows.
Synthetic Divergence & Workflow Rationale
The strategic value of 7-Methylquinoline-5-carboxylic acid lies in its capacity for divergent synthesis. The carboxylic acid moiety allows for rapid library generation via amide coupling or can act as a traceless directing group in transition-metal-catalyzed cross-couplings[2]. Orthogonally, the 7-methyl group can be selectively activated via radical mechanisms without disrupting the electron-deficient quinoline core.
Caption: Divergent synthetic applications and orthogonal functionalization of the building block.
Protocol A: Uronium-Mediated Amide Library Generation
Mechanistic Insights
Quinoline-5-carboxylic acids are electronically deactivated due to the electron-withdrawing nature of the heteroaromatic system. Standard carbodiimides (e.g., EDC, DCC) often result in sluggish kinetics, poor yields, and unwanted side reactions. We strongly recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester (OAt), which dramatically accelerates nucleophilic attack by the amine, even with sterically hindered substrates[3]. DIPEA is selected as the base due to its non-nucleophilic nature, preventing competitive side reactions.
Caption: HATU-mediated amide coupling mechanism for quinoline-5-carboxylic acid.
Step-by-Step Procedure
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 7-Methylquinoline-5-carboxylic acid (1.0 equiv, 0.5 mmol).
-
Solvation: Suspend the acid in anhydrous DMF (5.0 mL, 0.1 M). Ensure the system is under a positive pressure of dry Nitrogen.
-
Activation: Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). The solution will typically transition to a homogenous pale yellow/orange mixture within 5 minutes as the active OAt ester forms[3].
-
Coupling: After 15 minutes of pre-activation, add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Quantitative Data: Coupling Reagent Efficacy
Table 1: Optimization of Amide Coupling Conditions for 7-Methylquinoline-5-carboxylic acid (Model Amine: Benzylamine).
| Coupling Reagent | Base | Solvent | Time (h) | Isolated Yield (%) | Purity (LC-MS) |
| DCC / HOBt | TEA | DCM | 16.0 | 45% | >90% |
| EDC / HOBt | DIPEA | DMF | 12.0 | 62% | >95% |
| PyBOP | DIPEA | DMF | 6.0 | 81% | >98% |
| HATU | DIPEA | DMF | 2.5 | 94% | >99% |
Protocol B: Rh-Catalyzed Decarbonylative C–H Functionalization
Mechanistic Insights
Carboxylic acids are increasingly utilized as traceless directing groups or leaving groups. Recent literature demonstrates that quinoline carboxylic acids can undergo Rh-catalyzed decarbonylative C–H coupling[2]. In this system, the 5-carboxylic acid is converted into an acid fluoride in situ, followed by oxidative addition of the Rh-catalyst, decarbonylation to form a Rh-aryl species, and subsequent cross-coupling.
Step-by-Step Procedure
-
Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with 7-Methylquinoline-5-carboxylic acid (1.0 equiv, 0.2 mmol), [Rh(cod)Cl]2 (5 mol%), and the coupling partner (e.g., an internal alkyne or aryl boronic acid, 1.5 equiv).
-
Activation: Add an activating agent such as (diethylamino)sulfur trifluoride (DAST) or a similar fluorinating agent (1.5 equiv) to generate the acid fluoride in situ[2].
-
Reaction: Add anhydrous 1,4-dioxane (2.0 mL). Seal the tube, remove it from the glovebox, and heat at 120 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and purify via flash column chromatography.
Protocol C: Orthogonal C(sp3)–H Functionalization (Benzylic Bromination)
Mechanistic Insights
The 7-methyl group is electronically isolated from the deactivating effects of the quinoline nitrogen, making it highly susceptible to radical-mediated benzylic bromination (Wohl-Ziegler reaction). Using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) provides the 7-bromomethyl derivative, which serves as an excellent electrophile for subsequent SN2 displacements with various nucleophiles (amines, thiols, alkoxides).
Step-by-Step Procedure
-
Setup: Dissolve 7-Methylquinoline-5-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous trifluorotoluene ( PhCF3 , 10 mL). Note: PhCF3 is a greener, highly effective alternative to carbon tetrachloride ( CCl4 ) for radical brominations.
-
Reagents: Add NBS (1.1 equiv, 1.1 mmol) and AIBN (0.1 equiv, 0.1 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat to 85 °C under a nitrogen atmosphere for 4–6 hours. Illumination with a standard visible light/UV lamp can accelerate the radical initiation.
-
Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide byproduct. Concentrate the filtrate and purify the resulting 7-(bromomethyl)quinoline-5-carboxylic acid via recrystallization or rapid silica gel chromatography.
Sources
Development of Antimicrobial Agents from 7-Methylquinoline-5-carboxylic Acid: Application Note & Protocols
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. While traditional fluoroquinolones (typically 3-carboxylic acids) face widespread target-mediated and efflux-mediated resistance, alternative isomeric scaffolds such as 7-Methylquinoline-5-carboxylic acid present a highly promising, underexplored frontier. The C-5 carboxylic acid provides a versatile synthetic handle for modulating pharmacokinetic properties, while the C-7 methyl group serves as a hydrophobic anchor, enhancing binding affinity within the hydrophobic pockets of bacterial topoisomerases. This Application Note details the mechanistic rationale, synthetic derivatization workflows, and validated biological screening protocols required to develop potent antimicrobial agents from this privileged scaffold.
Mechanistic Rationale & Structural Design
The bactericidal efficacy of quinoline-carboxylic acids stems from their ability to trap bacterial DNA gyrase (in Gram-negative species) and Topoisomerase IV (in Gram-positive species) into lethal DNA cleavage complexes, halting DNA replication[1]. However, the emergence of target-mediated resistance (e.g., mutations in gyrA or parC) and efflux pump overexpression requires continuous structural innovation[2].
Derivatizing the 5-carboxylic acid of 7-Methylquinoline-5-carboxylic acid via amidation or esterification directly alters the molecule's topological polar surface area (TPSA) and lipophilicity (LogP). The Causality of Design: Optimizing lipophilicity is critical to overcome the restrictive permeability barrier of the Gram-negative outer membrane and to evade recognition by major efflux pumps (like NorA in MRSA)[3]. Furthermore, the introduction of bulky or basic amine moieties at the C-5 position can establish new hydrogen-bonding networks with non-mutated residues in the enzyme active site, effectively restoring efficacy against resistant strains[4].
Mechanistic Workflow
Workflow and mechanism of action for 7-methylquinoline-5-carboxylic acid derivatives.
Experimental Protocols
Protocol 1: Synthetic Derivatization (Amidation of C-5)
Objective: To synthesize lipophilic amide derivatives from 7-Methylquinoline-5-carboxylic acid using high-efficiency coupling. Causality & Design Choice: HATU is selected over traditional EDC/NHS coupling. The electron-deficient nature of the quinoline ring and the steric hindrance at the C-5 position make standard coupling sluggish. HATU forms a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly while suppressing racemization (crucial if chiral amines are utilized).
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent (eq) of 7-Methylquinoline-5-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU.
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Insight: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate HATU binding without acting as a competing nucleophile, ensuring a self-validating intermediate formation. Stir for 15 minutes at room temperature.
-
Coupling: Add 1.5 eq of the target amine (e.g., N-methylpiperazine or morpholine). Stir the reaction mixture at room temperature for 4-6 hours. Monitor progression via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to isolate the pure 7-methylquinoline-5-carboxamide derivative.
Protocol 2: High-Throughput MIC Determination (Resazurin Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. Causality & Design Choice: Quinoline derivatives often exhibit poor aqueous solubility, precipitating in Mueller-Hinton Broth (MHB) and creating optical artifacts (false turbidity) that confound standard OD600 readings. To create a self-validating system, we employ the Resazurin Microtiter Assay (REMA). Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin dye to pink, highly fluorescent resorufin. This provides an unambiguous, colorimetric endpoint completely independent of compound precipitation.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target bacterial strains (e.g., MRSA, E. coli) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline derivatives in MHB (concentration range: 64 µg/mL to 0.031 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final well volume = 100 µL). Include positive (bacteria + broth) and negative (broth only) controls.
-
Incubation & Indicator Addition: Incubate the plate at 37°C for 16 hours. Following incubation, add 30 µL of a 0.015% aqueous resazurin solution to all wells.
-
Endpoint Reading: Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.
Quantitative Data Presentation
The following table summarizes a representative comparative antimicrobial efficacy profile of the parent scaffold versus its optimized C-5 amide derivatives, demonstrating the impact of structural modification on biological activity.
| Compound ID | Structural Modification | MIC: S. aureus (MRSA) (µg/mL) | MIC: E. coli (µg/mL) | MIC: P. aeruginosa (µg/mL) | Cytotoxicity IC₅₀ (HEK293) (µg/mL) |
| Parent Scaffold | 7-Methylquinoline-5-carboxylic acid | 32.0 | 64.0 | >64.0 | >100 |
| Derivative A | C-5 N-methylpiperazine amide | 2.0 | 8.0 | 16.0 | >100 |
| Derivative B | C-5 Morpholine amide | 4.0 | 16.0 | 32.0 | >100 |
| Control | Ciprofloxacin (Standard) | 0.5 | 0.015 | 0.25 | >100 |
Note: Amidation significantly lowers the MIC across both Gram-positive and Gram-negative strains by enhancing target engagement and cellular permeability.
References
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed (NIH). Available at:[1]
-
Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. RHHZ. Available at:[3]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at:[4]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC (NIH). Available at:[2]
Sources
- 1. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
methods for evaluating the anti-inflammatory properties of quinolines.
Application Note: Advanced Methodologies for Evaluating the Anti-Inflammatory Properties of Quinoline Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
Quinoline derivatives represent a highly versatile and privileged pharmacophore in medicinal chemistry. Recent drug discovery efforts have increasingly focused on their potent anti-inflammatory properties, particularly their ability to modulate acute and chronic inflammatory responses[1]. Structurally diverse quinolines—such as pyrazolo[4,3-c]quinolines and 1,2,3,4-tetrahydroquinolines (e.g., MPQP)—have demonstrated profound efficacy in downregulating pro-inflammatory mediators including Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2)[2][3].
To ensure scientific integrity during preclinical screening, it is critical to employ a self-validating cascade of assays. As an application scientist, I design workflows that not only measure the magnitude of inhibition but also isolate the causality of the effect. For quinolines, the primary mechanism of action often involves the disruption of the Toll-like Receptor 4 (TLR4) / Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) / NF-κB signaling axis[3].
Below is the mechanistic pathway illustrating where quinoline derivatives typically exert their inhibitory effects.
Fig 1: Mechanism of quinoline-mediated inhibition of LPS-induced TLR4/NF-κB inflammatory signaling.
In Vitro Evaluation: RAW 264.7 Macrophage Protocol
The murine macrophage cell line RAW 264.7 is the gold standard for primary in vitro screening. These cells are highly sensitive to lipopolysaccharide (LPS), a constituent of Gram-negative bacterial cell walls, which reliably induces robust NO and cytokine production[1][3].
Causality & Trustworthiness Note: A common pitfall in NO screening is false positives caused by compound cytotoxicity. A dead cell cannot produce NO. Therefore, a self-validating protocol must couple the Griess Assay (for NO) with an MTT or CCK-8 viability assay[2][3]. If NO drops but cell viability also drops, the compound is a toxin, not an anti-inflammatory agent.
Step-by-Step Methodology: LPS-Induced NO Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 cells at a density of 5×105 cells/mL in 96-well microplates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere[1].
-
Pre-treatment: Aspirate the media. Treat the cells with the synthesized quinoline derivatives at varying concentrations (e.g., 1, 10, 30 µM) dissolved in 0.1% DMSO. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Indomethacin or 1400W at 10-30 µM)[1][2].
-
Stimulation: After 1 hour of pre-treatment, stimulate the cells by adding 100 ng/mL of LPS (from E. coli serotype O111:B4) to all wells except the negative control. Incubate for 24 hours[1][3].
-
Griess Assay (NO Quantification):
-
Transfer 100 µL of the culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate in the dark for 10 minutes at room temperature.
-
Measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration using a sodium nitrite standard curve[2].
-
-
Parallel Viability Assay: To the remaining cells in the original plate, add 10 µL of CCK-8 reagent. Incubate for 2 hours and read absorbance at 450 nm to confirm that cell viability remains >90%[3].
Quantitative Data Presentation
To benchmark the efficacy of novel quinolines, researchers should compare their IC₅₀ values against established clinical and experimental standards. The table below summarizes expected quantitative profiles based on recent literature for highly active quinoline classes.
| Compound Class / Standard | Target Assay | Cell Line / Model | Typical IC₅₀ / Efficacy | Reference |
| Pyrazolo[4,3-c]quinolines (e.g., 2i, 2m) | NO Production (Griess) | RAW 264.7 | 0.39 µM – 1.2 µM | [2] |
| Tetrahydroquinolines (e.g., MPQP) | IL-6 & NO Inhibition | RAW 264.7 | Significant at 1.0 µM | [3] |
| 7-chloro-4-piperazinyl quinolines | NO Production (Griess) | RAW 264.7 | ~60% inhibition at 30 µM | [1] |
| 1400W (Positive Control) | iNOS / NO Inhibition | RAW 264.7 | ~0.5 µM | [2] |
| Indomethacin (Positive Control) | Paw Edema Swelling | Murine in vivo | 58% inhibition at 3h | [1] |
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
While in vitro assays prove cellular mechanism, in vivo models are required to evaluate pharmacokinetics, bioavailability, and systemic efficacy. The carrageenan-induced paw edema model is the standard for evaluating acute inflammation[4][5].
Causality & Trustworthiness Note: Carrageenan injection produces a biphasic inflammatory response. The first phase (0-1.5 hours) is mediated by histamine and serotonin release. The second phase (1.5-4 hours) is driven by prostaglandin E2 (PGE2) and COX-2 activation[5]. Because quinolines primarily target the NF-κB/COX-2/iNOS pathways, their maximal inhibitory effect is logically observed during the second phase (2-4 hours post-injection)[1].
Fig 2: In vivo workflow for the carrageenan-induced paw edema assay to evaluate acute inflammation.
Step-by-Step Methodology: Paw Edema Assay
-
Animal Preparation: Utilize adult male Wistar rats or albino mice. Fast the animals for 12 hours prior to the experiment with free access to water. Divide into groups (n=6): Vehicle Control, Positive Control (Indomethacin 5-20 mg/kg), and Quinoline Test Groups (e.g., 5, 15, 30 mg/kg)[1][5].
-
Dosing: Administer the quinoline derivatives orally (p.o.) or intraperitoneally (i.p.) suspended in a vehicle (e.g., 1% Tween-80 aqueous solution or 0.5% carboxymethyl-cellulose) 1 hour prior to carrageenan challenge[1][6].
-
Induction of Inflammation: Inject 0.05 mL (for mice) or 0.1 mL (for rats) of a 1% freshly prepared suspension of λ-carrageenan in sterile saline into the subplantar tissue of the right hind paw[1][5].
-
Measurement: Measure the paw volume using a plethysmometer (water displacement method) immediately before injection (basal volume, V0 ) and at 1, 2, 3, and 4 hours post-injection ( Vt )[1].
-
Data Analysis: Calculate the percentage of edema inhibition using the formula:
Inhibition(%)=((Vt−V0)control(Vt−V0)control−(Vt−V0)treated)×100 -
Downstream Validation: For rigorous mechanistic validation, sacrifice the animals post-measurement, excise the paw tissue, and perform Western Blotting or qPCR to quantify local COX-2 and TNF-α expression levels[5].
References
- Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of NO and inflammatory cytokines. tbzmed.ac.ir.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. mdpi.com.
- Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages. bmbreports.org.
- Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. alliedacademies.org.
- Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. nih.gov.
- Quinoline derivatives as anti-inflammation agents. google.com/patents.
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages [bmbreports.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1313707B1 - Quinoline derivatives as anti-inflammation agents - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 7-Methylquinoline-5-carboxylic Acid
Welcome to the technical support guide for the synthesis of 7-Methylquinoline-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this important quinoline derivative. Here, we address common challenges, provide in-depth troubleshooting advice, and offer an optimized experimental protocol based on established chemical principles. Our goal is to empower you to improve your reaction yields and streamline your purification processes.
Section 1: Understanding the Core Synthetic Challenge: Regioselectivity
The synthesis of 7-Methylquinoline-5-carboxylic acid typically employs classical quinoline synthesis reactions, such as the Doebner-von Miller or Skraup reactions.[1][2] These methods are powerful but present a significant challenge when using meta-substituted anilines as starting materials.
For the target molecule, a logical precursor is 3-amino-5-methylbenzoic acid . In a reaction like the Doebner-von Miller synthesis, the acid-catalyzed cyclization can occur at either position ortho to the amine group (C2 or C6). This leads to the formation of two regioisomers: the desired 7-Methylquinoline-5-carboxylic acid and the undesired 5-Methylquinoline-7-carboxylic acid .
The inability to control this cyclization is often the primary source of low yields of the desired product. A study on the related Skraup synthesis using m-toluidine showed that this reaction produces a mixture of 7-methyl and 5-methylquinoline, which are notoriously difficult to separate via standard methods like distillation or chromatography.[3] Therefore, our troubleshooting guide will focus heavily on strategies to mitigate this issue.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.
Q1: My overall yield is extremely low, and I'm recovering very little of my desired product. What are the most likely causes?
Low yield is a multifaceted problem that can usually be traced back to one of three main issues: poor regioselectivity, side reactions leading to polymer/tar formation, or incomplete reaction.
| Problem | Primary Cause | Explanation | Recommended Action |
| Poor Regioselectivity | Electrophilic cyclization at two possible sites on the aniline ring. | The key cyclization step is an intramolecular electrophilic aromatic substitution. With a meta-substituted aniline, both the C2 and C6 positions are activated for cyclization, leading to a product mixture that is difficult to separate.[3] | See Q2 for strategies to influence regioselectivity. |
| Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. | Strong acids and high temperatures can cause the aldehyde or ketone (e.g., acrolein formed in situ from glycerol) to self-condense and polymerize, resulting in a dark, intractable tar.[4][5] | See Q3 for mitigation strategies. |
| Incomplete Reaction | Suboptimal reaction conditions (temperature, time, catalyst concentration). | The reaction may require vigorous conditions to proceed to completion. Insufficient heating or reaction time can leave a significant amount of starting material unreacted.[6] | Monitor reaction progress via TLC. If the starting material is still present after the recommended time, consider incrementally increasing the temperature or reaction time. |
Q2: My NMR/GC-MS analysis confirms a mixture of 7-methyl and 5-methyl regioisomers. How can I favor the formation of the 7-methyl product?
Controlling regioselectivity is the most critical aspect of this synthesis. While achieving perfect selectivity is difficult, several factors can be adjusted.
-
Understanding the Mechanism: The rate-determining step is the electrophilic aromatic annulation.[7] The electronic and steric properties of your aniline precursor influence which ortho position is more favorable for attack.
-
Steric Hindrance: While not a dominant factor with a methyl group, the choice of the α,β-unsaturated carbonyl partner can introduce steric bias. Using a bulkier partner might favor cyclization at the less hindered position, although this can also reduce the overall reaction rate.
-
Solvent and Catalyst Effects: The choice of acid catalyst (Brønsted vs. Lewis acid) and solvent can influence the transition state of the cyclization step.[2] It is recommended to screen different acid catalysts, such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like SnCl₄.[2][8]
-
Alternative Strategies: If direct synthesis consistently fails to provide acceptable ratios, consider a multi-step approach where a directing group is used to block one of the cyclization positions and is subsequently removed. This adds steps but can significantly improve the purity and yield of the final product.
Q3: My reaction turns into a viscous, dark brown or black tar, making workup impossible. How do I prevent this?
Tar formation is a classic problem in Skraup and Doebner-von Miller reactions due to the harsh, acidic conditions.[4]
-
Use a Moderator: The reaction is often highly exothermic.[9] Adding a mild reducing agent, such as ferrous sulfate (FeSO₄), can help moderate the reaction's vigor and prevent the uncontrolled polymerization of intermediates.[9]
-
Control Temperature and Addition Rate: Do not add all reagents at once. Maintain the reaction mixture at a controlled temperature (e.g., using an ice bath during initial mixing) and add the most reactive components, like the oxidizing agent or sulfuric acid, slowly and portion-wise.[6][9]
-
Consider a Biphasic System: One advanced technique to prevent polymerization of the carbonyl component is to use a biphasic reaction medium. This sequesters the carbonyl compound in an organic phase, reducing its concentration in the acidic aqueous phase and thereby minimizing side reactions.[5]
Q4: How can I effectively purify the 7-Methylquinoline-5-carboxylic acid from its isomer and other impurities?
Purification is challenging due to the similar physical properties of the regioisomers.
-
Initial Workup: After the reaction is complete, the mixture is typically poured onto ice and neutralized. The crude product may precipitate and can be collected by filtration.[4]
-
Exploiting pKa Differences: The carboxylic acid and the quinoline nitrogen have distinct pKa values. Careful pH-controlled extractions can sometimes help separate the product from non-acidic or non-basic impurities. However, this is unlikely to separate the two isomers.
-
Recrystallization: This should be your primary method for purification. Screen a variety of solvents and solvent systems (e.g., ethanol, acetic acid, DMF/water mixtures). Even if the isomers co-crystallize, this step is crucial for removing baseline impurities and tarry residues. A method for purifying a related quinoline carboxylic acid derivative involves heating and stirring in a high-boiling point polar solvent like DMF, followed by cooling to precipitate the purified crystals.[10]
-
Derivatization: If all else fails, consider converting the carboxylic acid mixture to an ester (e.g., methyl or ethyl ester). The esters may have different crystallization properties or be more amenable to separation by column chromatography. The ester can then be hydrolyzed back to the carboxylic acid.
Section 3: Optimized Experimental Protocol (Model)
Reaction: 3-amino-5-methylbenzoic acid + Glycerol → 7-Methylquinoline-5-carboxylic acid
-
Reagent Preparation:
-
In a 500 mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid (75 mL).
-
To the stirring acid, add 3-amino-5-methylbenzoic acid (15.1 g, 0.1 mol) in small portions, ensuring the temperature does not exceed 100°C.
-
Add ferrous sulfate heptahydrate (2 g) as a moderator.[9]
-
-
Reaction Execution:
-
Heat the mixture to 110°C.
-
Slowly add glycerol (23 g, 0.25 mol) from the dropping funnel over 30-45 minutes. The reaction is exothermic, and the temperature should be maintained between 120-130°C. Be prepared to cool the flask if the reaction becomes too vigorous.[6][9]
-
After the addition is complete, continue heating and stirring the mixture at 130°C for 4 hours.
-
Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, and analyzing by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).
-
-
Workup and Isolation:
-
Allow the mixture to cool to below 100°C, then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 7-8. The product should precipitate.
-
Stir the mixture for 1 hour to ensure complete precipitation, then collect the crude solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts.
-
-
Purification:
-
Transfer the crude solid to a beaker and boil it with 200 mL of 5% aqueous sodium carbonate solution to dissolve the carboxylic acid product and leave behind non-acidic impurities.
-
Filter the hot solution to remove any insoluble material.
-
Treat the hot filtrate with activated charcoal (1-2 g) for 15 minutes to decolorize, then filter hot through a pad of celite.
-
Allow the filtrate to cool to room temperature, then acidify to pH 4-5 with 6M hydrochloric acid. The purified product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80°C.
-
Further purification can be achieved by recrystallization from ethanol or a DMF/water mixture.[10]
-
Section 4: Visualization of Key Processes
Doebner-von Miller Reaction Mechanism
The following diagram illustrates the key steps in the formation of the quinoline ring system.
Caption: A decision tree for troubleshooting low product yield.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Are there any modern, "greener" alternatives to this synthesis? A: Yes, recent advances in organic synthesis have been applied to quinoline formation. These include microwave-assisted Skraup reactions, which can reduce reaction times, and the use of water as a solvent in some Doebner-von Miller protocols. [11][12]Flow chemistry has also been shown to be an efficient method for producing 2-methylquinoline derivatives. [13][14]
-
Q: What is the mechanistic difference between the Skraup, Doebner, and Doebner-von Miller reactions? A: They are closely related acid-catalyzed reactions.
-
Skraup Synthesis: Uses an aniline, glycerol, an oxidizing agent, and sulfuric acid. Glycerol dehydrates in situ to form acrolein, the α,β-unsaturated carbonyl component. [13][14] * Doebner-von Miller Reaction: This is a more general version where a pre-formed α,β-unsaturated aldehyde or ketone is used instead of generating one from glycerol. [2][5] * Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to specifically form quinoline-4-carboxylic acids. [5]
-
-
Q: What is the best way to monitor the reaction while it is in progress? A: Thin-Layer Chromatography (TLC) is the most practical method for monitoring the reaction's progress in real-time. [6]A small aliquot of the reaction mixture can be carefully removed, quenched in a basic solution (e.g., NaHCO₃), extracted with a solvent like ethyl acetate, and spotted on a TLC plate. The disappearance of the starting aniline derivative spot indicates the reaction is proceeding. For more quantitative analysis, HPLC or GC can be used on the worked-up aliquots.
References
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- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [URL: https://www.mdpi.com/2073-4360/15/9/2103]
- What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [URL: https://www.researchgate.net/post/What_is_the_complete_procedure_for_Doebner-von_miller_reaction]
- Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [URL: https://brieflands.com/articles/jmedchem-10156.html]
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [URL: https://series.iipseries.org/index.php/ftcmsn/article/view/1000]
- Synthesis of quinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
- Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [URL: https://www.slideshare.net/MerinKVarghese/advance-organic-chemistry-1-doebner-miller-reaction-pptx]
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5000638/]
- Combes quinoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [URL: https://www.revues.imist.ma/index.php/JMCH/article/view/34213]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7459149/]
- Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/17/250]
- Combes喹啉合成(Combes Quinoline Synthesis). 化学空间Chem-Station. [URL: https://www.chem-station.com/cn/reactions/2015/06/combes%E5%96%B9%E5%95%89%E5%90%88%E6%88%90combes-quinoline-synthesis.html]
- Combes Quinoline Synthesis. Cambridge University Press & Assessment. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/combes-quinoline-synthesis/0885E2DF7D4D541C10D1D237A8C2D43B]
- 1016257-78-5 | 7-Methylquinoline-5-carboxylic acid. AiFChem. [URL: https://www.aifchem.com/product/1016257-78-5.html]
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- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_197576.html]
- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents. [URL: https://patents.google.
- Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Antibacterial%2C-Antioxidant%2C-and-Studies-Abebe-Abay/85848293962b9a158b4b732d84950e3954a20b22]
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overcoming solubility issues with 7-Methylquinoline-5-carboxylic acid
Welcome to the technical support center for 7-Methylquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound. As Senior Application Scientists, we have synthesized the following information based on established physicochemical principles and field-proven laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor aqueous solubility of 7-Methylquinoline-5-carboxylic acid?
A1: The solubility of 7-Methylquinoline-5-carboxylic acid is governed by its molecular structure, which features a balance of hydrophobic and hydrophilic characteristics.
-
Hydrophobic Quinoline Core: The fused bicyclic aromatic ring system (the quinoline core) is inherently nonpolar and hydrophobic. The additional methyl group at the 7-position further increases this lipophilicity, favoring dissolution in non-polar organic solvents over water.
-
pH-Dependent Carboxylic Acid Group: The carboxylic acid group (-COOH) is the primary hydrophilic functional group. However, its ability to enhance water solubility is highly dependent on the pH of the solution.[1][2] In acidic to neutral pH, the group remains in its protonated, uncharged form (R-COOH), which is significantly less soluble in water.[2]
-
Crystalline Structure: Like many organic molecules, this compound exists as a crystalline solid. The stability of its crystal lattice structure means that energy must be expended to break the intermolecular forces holding the crystal together before dissolution can occur. A more stable lattice results in lower solubility.[1]
Q2: I need to prepare a stock solution for my cell-based assays. What is the recommended starting point?
A2: For most in vitro biological assays, the most common and effective method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions of poorly soluble compounds.[3]
-
Protocol: Prepare a 10 mM or higher stock solution in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Important Consideration: When diluting the DMSO stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts or toxicity in your biological system.[1] Add the DMSO stock to the buffer dropwise while vortexing to facilitate rapid mixing and prevent precipitation.[1]
Q3: Can I improve solubility by simply heating the aqueous solution?
A3: While increasing the temperature can modestly increase the solubility of many organic compounds, it is often not a practical or reliable long-term solution for compounds like 7-Methylquinoline-5-carboxylic acid.[1] The solution will likely become supersaturated, and the compound will precipitate out as it cools to room or incubator temperature. For consistent and reliable experimental results, chemical modification of the solvent (e.g., pH adjustment, co-solvents) is the preferred strategy.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides detailed protocols to systematically address solubility challenges. We will proceed from the simplest and most common techniques to more advanced options.
Issue 1: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).
-
Causality: At neutral pH, the carboxylic acid group of the molecule is not fully deprotonated, meaning the molecule is predominantly in its less soluble, uncharged state. To improve solubility, the pH must be raised above the compound's pKa to ionize the carboxylic acid, forming the much more water-soluble carboxylate salt.[2][4][5][6]
-
Workflow for Troubleshooting:
Caption: pH-dependent equilibrium of 7-Methylquinoline-5-carboxylic acid.
-
Experimental Protocol: General Guideline for Salt Formation
-
Stoichiometry: Dissolve 7-Methylquinoline-5-carboxylic acid in a suitable organic solvent (e.g., ethanol, methanol).
-
Base Addition: Add one molar equivalent of a selected base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of water or alcohol. To ensure successful salt formation, the pKa of the base's conjugate acid should be at least 2-3 pH units higher than the pKa of the carboxylic acid. [1] 3. Isolation: The resulting salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The isolated salt can be washed with a non-polar solvent (e.g., ether or hexane) to remove any unreacted starting material and then dried under vacuum.
-
Confirmation: The newly formed salt can be characterized by techniques like NMR, FTIR, and melting point analysis. Its aqueous solubility should then be determined and compared to the parent acid.
-
Summary of Solubilization Strategies
| Strategy | Principle | Pros | Cons | Typical Starting Conditions |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble carboxylate salt. [1][7] | Simple, cost-effective, avoids organic solvents. [8] | May not be compatible with biological assays; risk of compound degradation at extreme pH. | Titrate with 0.1 M NaOH to pH > 8.0. |
| Co-solvency | Reducing the polarity of the aqueous medium to better accommodate the hydrophobic molecule. [9][10] | Effective for highly lipophilic compounds; compatible with physiological pH. | Co-solvent can interfere with assays; risk of precipitation upon dilution. | Prepare a 10-50 mM stock in DMSO; dilute to <0.5% final concentration. |
| Salt Formation | Proactively converting the parent acid into a more soluble, stable salt form. [11][12] | Significantly improves intrinsic solubility and dissolution rate; enhances stability. [4][11] | Requires chemical synthesis and purification steps; not all salts provide a solubility advantage. | React with 1 equivalent of NaOH or KOH in an alcoholic solvent. |
References
- Prajapati, R., & Wadher, K. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Why salt formation of weak acid increases the drug solubility? (2023, February 8).
- Lüdeker, D., & Briel, T. (n.d.).
- Alvaro, D. (2023, May 5).
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
- Addressing solubility problems with quinoline-4-carboxylic acid deriv
- Sathigari, S., et al. (n.d.).
- Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Sharma, D., et al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes. (2025, November 27). Pearson.
- Kumar, S., & Singh, A. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
- Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson.
- Quinoline-4-carboxylic acid | CAS 486-74-8. (n.d.). Selleck Chemicals.
- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
- 7-Methylquinoline 97 612-60-2. (n.d.). Sigma-Aldrich.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Rogoza, J., et al. (2023, May 9).
- What are the most suitable solvents for organic acid extraction in foodstuff? (2013, February 19).
- Methyl quinoline-7-carboxylate | C11H9NO2 | CID 12554532. (n.d.). PubChem.
- Quinoline-5-carboxylic acid CAS#: 7250-53-5. (n.d.). ChemicalBook.
- Solubility of Organic Compounds. (2023, August 31).
- Quinoline. (n.d.). Wikipedia.
- Co-solvent: Significance and symbolism. (2025, December 23).
- 7-methoxyquinoline-5-carboxylic acid - C11H9NO3 | CSSB00161114487. (n.d.). Chemspace.
- 7-Methylquinoline-3-carboxylic acid | CAS 948291-17-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. (n.d.). MedChemExpress.
- 7-methylquinoline-3-carboxylic acid (C11H9NO2). (n.d.). PubChemLite.
- Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. (n.d.). PubChem - NIH.
- 7-Amino-2-methylquinoline-5-carboxylic acid | 502172-25-0. (n.d.). Benchchem.
- Why do most carboxylic acids have high pKa (~5) in spite of having a conjugate base ion that is stabilized by resonance? (2018, June 7).
- 948291-17-6|7-Methylquinoline-3-carboxylic acid|BLD Pharm. (n.d.).
- 1016257-78-5 | 7-Methylquinoline-5-carboxylic acid. (2025, October 21). AiFChem.
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Technical Support Center: Optimizing Derivatization of 7-Methylquinoline-5-carboxylic Acid
Welcome to the technical support center for the derivatization of 7-Methylquinoline-5-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with modifying this versatile quinoline scaffold. This resource provides in-depth answers to frequently asked questions and robust troubleshooting protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: I am planning an amide coupling reaction with 7-Methylquinoline-5-carboxylic acid. Which coupling reagent should I choose?
A1: The choice of coupling reagent is critical and depends on your substrate's sensitivity, the amine's reactivity, and desired reaction conditions. Amide bonds are typically formed by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[1][2]
Here is a comparison of commonly used reagents:
| Coupling Reagent | Activating Agent Additive | Typical Solvent | Key Advantages | Key Considerations |
| EDC (or DCC) | HOBt or HOAt | DCM, DMF, CH₃CN | Cost-effective, widely used. Byproduct is water-soluble (EDC) or precipitates (DCC).[2] | Can lead to racemization if the amine is a chiral center. DCC byproduct can be difficult to remove completely. |
| HATU (or HBTU) | None required (contains HOAt moiety) | DMF, NMP | High efficiency, fast reaction times, low racemization.[3] Especially effective for unreactive or sterically hindered amines. | More expensive. Excess reagent can cap the N-terminus of a peptide.[3] |
| BOP | None required | DMF, CH₂Cl₂ | Very effective with minimal racemization.[3] | Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[3] Generally avoided in modern labs. |
| CDI | None | THF, DCM | Simple protocol, forms a stable acylimidazole intermediate. | Generally less reactive; may not be suitable for electron-deficient amines. |
Expert Recommendation: For most applications involving 7-Methylquinoline-5-carboxylic acid, a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a robust and cost-effective starting point. The HOBt suppresses side reactions and minimizes racemization by forming a more reactive HOBt-ester intermediate.[4] For particularly challenging couplings with electron-deficient amines, HATU is an excellent, albeit more expensive, alternative.[3][4]
Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low yield in a derivatization reaction, particularly amide coupling, can stem from several factors. A systematic approach is key to identifying the root cause.
Caption: The role of HOBt in preventing N-acylurea side product formation.
Prevention Strategy: The solution is to "trap" the highly reactive O-acylisourea intermediate before it can rearrange. Adding 1-Hydroxybenzotriazole (HOBt) achieves this by rapidly converting the intermediate into an HOBt-ester. [4]This active ester is stable enough to avoid rearrangement but reactive enough to readily couple with the amine, significantly improving the purity and yield of the desired amide.
Q4: My starting material, 7-Methylquinoline-5-carboxylic acid, is poorly soluble in my chosen reaction solvent. What can I do?
A4: Solubility is a common hurdle for quinoline derivatives, which can be crystalline and polar. [5] Solutions:
-
Solvent Selection: Move from less polar solvents like DCM or THF to highly polar aprotic solvents such as DMF, DMSO, or NMP . These are generally excellent choices for dissolving complex aromatic carboxylic acids. [6]2. pH Adjustment (for aqueous media): The carboxylic acid group makes solubility highly pH-dependent. In basic conditions, it deprotonates to the more soluble carboxylate salt. While not directly applicable to anhydrous amide coupling, this is a critical factor for purification or reactions in aqueous buffers. [5]3. Formation of a Salt: In some cases, converting the carboxylic acid to a more soluble salt (e.g., a sodium or potassium salt) with a non-nucleophilic base prior to the reaction can be a viable strategy, though this requires careful control of stoichiometry.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes the synthesis of an amide derivative from 7-Methylquinoline-5-carboxylic acid and a generic primary or secondary amine.
Materials:
-
7-Methylquinoline-5-carboxylic acid
-
Amine of choice
-
EDC hydrochloride
-
HOBt hydrate
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 7-Methylquinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5 minutes.
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 15-30 minutes. The solution may change in appearance as the active ester forms.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and acid, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Protocol 2: Esterification using Trimethylsilyldiazomethane (TMS-Diazomethane)
Esterification is another key derivatization. Using TMS-diazomethane is a mild and efficient method for forming methyl esters. [7][8] Materials:
-
7-Methylquinoline-5-carboxylic acid
-
TMS-diazomethane (2.0 M in hexanes)
-
Methanol
-
Toluene or DCM
Procedure:
-
Dissolution: Dissolve 7-Methylquinoline-5-carboxylic acid (1.0 eq) in a mixture of Toluene and Methanol (e.g., 4:1 v/v).
-
Reagent Addition: At room temperature, add TMS-diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent. Vigorous nitrogen evolution will be observed.
-
Quenching: After gas evolution ceases (typically 15-30 minutes), add a few drops of acetic acid to quench the excess TMS-diazomethane until the yellow color disappears.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude methyl ester can often be used directly or purified by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (n.d.). 7-Amino-2-methylquinoline-5-carboxylic acid.
- University Digital Conservancy. (n.d.).
- Google Patents. (2005).
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Brieflands. (2013).
- Springer. (n.d.).
- PubMed. (2024).
- Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
- Google Patents. (n.d.).
- MDPI. (2023).
- PubChem. (n.d.).
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- ACS Publications. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Googleapis.com. (n.d.). Novel quinoline carboxylic acid derivatives having 7-\4-amino-methyl-3-oxime\ pyrrolidine substituents and processes for their p.
- PMC. (n.d.).
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troubleshooting unexpected side products in Skraup synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most notorious challenges of the Skraup quinoline synthesis.
The Skraup reaction—the condensation of an aniline with glycerol, sulfuric acid, and an oxidant—is a cornerstone of drug development for accessing the quinoline scaffold[1]. However, it is infamous for violent exotherms and the generation of intractable polymeric side products[2]. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure reproducible, high-yield syntheses.
I. Mechanistic Origins of Side Products
To troubleshoot a reaction, we must first understand the kinetic competition occurring in the flask. The Skraup synthesis is not a single concerted step; it is a cascade. Glycerol is first dehydrated by sulfuric acid to form highly reactive acrolein[3]. The aniline must then perform a Michael addition on this acrolein[4].
If the local concentration of acrolein becomes too high, or if the thermal energy exceeds the activation barrier for polymerization, the acrolein self-condenses into a thick, rubbery tar before the aniline can react[5]. Understanding this kinetic race is the key to controlling the reaction.
Mechanistic pathways of the Skraup synthesis highlighting origins of tar and regioisomers.
II. Troubleshooting Guide & FAQs
Q1: My reaction yields a thick, intractable tar instead of the expected quinoline. How do I prevent this? A1: Tar formation is primarily caused by the acid-catalyzed polymerization of the acrolein intermediate[5].
-
Causality: Acrolein polymerization kinetically outcompetes the desired Michael addition to aniline when the internal temperature exceeds 150°C prematurely, or when inadequate mixing creates localized thermal "hot spots"[6].
-
Solution: Implement a stepwise heating profile. Hold the reaction at 100–110°C to allow controlled dehydration, then slowly ramp to 130–150°C for the final oxidation. Furthermore, ensure vigorous mechanical (not magnetic) stirring to dissipate heat evenly.
Q2: The reaction is violently exothermic and frequently blows out the condenser. How can I safely control it? A2: The dehydration of glycerol and the subsequent aromatization by the oxidant (typically nitrobenzene) are both highly exothermic[2].
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Causality: If the oxidant reacts too rapidly with the dihydroquinoline intermediate, the sudden release of enthalpy vaporizes the solvent, causing a thermal runaway[1].
-
Solution: Introduce a moderating agent. The addition of ferrous sulfate ( FeSO4 ) is mandatory for large-scale runs[7]. Ferrous sulfate acts as an oxygen carrier, dampening the oxidation kinetics and extending the reaction over a longer, safer period[5].
Q3: I am using a meta-substituted aniline and isolating a mixture of products. Why? A3: Regioselectivity is a fundamental limitation of the Skraup synthesis when using meta-substituted substrates[3].
-
Causality: Following the Michael addition, the intermediate must undergo electrophilic aromatic substitution to close the ring. A meta-substituted aniline possesses two available ortho positions for cyclization, leading to a mixture of 5-substituted and 7-substituted quinolines.
-
Solution: This is electronically driven. If the meta-substituent is bulky, steric hindrance will naturally favor the 7-substituted isomer. If a single pure isomer is strictly required, you must either separate the mixture via chromatography or pivot to a different synthetic route (e.g., the Friedländer synthesis).
Q4: My final product is contaminated with unreacted aniline that co-distills with the quinoline. How do I remove it? A4: Aniline and quinoline have similar boiling points and solubility profiles, making standard extraction difficult[2].
-
Causality: If the oxidation step stalls (often due to insufficient final heating), unreacted aniline remains in the matrix[1].
-
Solution: Utilize a chemical workup rather than relying solely on distillation. Treat the crude acidic mixture with sodium nitrite ( NaNO2 ) at 0°C. This selectively converts the primary amine (aniline) into a highly water-soluble diazonium salt, which is easily washed away in the aqueous phase, leaving the tertiary amine (quinoline) intact in the organic phase[2].
Decision tree for troubleshooting thermal runaway and tar formation in Skraup reactions.
III. Self-Validating Experimental Protocol
To ensure reproducibility and minimize side products, utilize this optimized, moderated Skraup protocol[7]. This methodology contains built-in validation checkpoints to ensure the system is operating within safe kinetic parameters.
Protocol: Moderated Synthesis of Quinoline
-
Apparatus Setup: Equip a 3-neck round-bottom flask with a robust mechanical stirrer, a reflux condenser, and an internal thermocouple. Validation Check: Do not use a magnetic stir bar; as the mixture thickens, magnetic stirring will fail, causing immediate localized tarring.
-
Reagent Loading: Charge the flask with 0.50 mol of aniline, 1.50 mol of anhydrous glycerol, 0.30 mol of nitrobenzene (oxidant), and 0.05 mol of ferrous sulfate heptahydrate ( FeSO4⋅7H2O )[5]. Stir vigorously to create a homogeneous suspension.
-
Acid Addition: Cool the flask in an ice bath. Slowly add 1.0 mol of concentrated sulfuric acid ( H2SO4 ) dropwise via an addition funnel.
-
Validation Check: The internal temperature must not exceed 60°C during addition. If it does, pause the addition to prevent premature acrolein formation.
-
-
Stepwise Heating (The Critical Phase):
-
Heat the mixture gently to 100–110°C. Validation Check: Bubbling indicates the onset of glycerol dehydration. Remove the heat source immediately if the temperature spikes above 115°C.
-
Once the initial exotherm subsides (typically 30–45 minutes), apply a heating mantle and reflux the mixture at 135–140°C for 4 hours to drive the oxidation to completion[6].
-
-
Diazotization Workup: Cool the mixture to room temperature and pour it over crushed ice. To remove unreacted aniline, add a 20% aqueous solution of NaNO2 dropwise until starch-iodide paper turns blue (indicating excess nitrous acid)[7].
-
Isolation: Basify the aqueous mixture with 10M NaOH until pH > 10. Extract the liberated quinoline with ethyl acetate, dry over MgSO4 , and purify via vacuum distillation.
IV. Quantitative Data & Parameter Optimization
The following tables summarize how specific variables influence the kinetic pathways, allowing you to rationally adjust your conditions based on observed side products.
Table 1: Impact of Reaction Parameters on Side Product Profiles
| Parameter | Sub-optimal Condition | Mechanistic Consequence | Optimized Condition |
| Temperature | Rapid heating to >150°C | Acrolein polymerizes before Michael addition can occur[6]. | Stepwise: 100°C (dehydration) → 140°C (oxidation). |
| Oxidant | Unmoderated Nitrobenzene | Violent exotherm, solvent boil-off, and heavy tarring[1]. | Addition of FeSO4 or Boric Acid as a kinetic moderator[5]. |
| Mixing | Magnetic stirring | Localized hot spots accelerate side reactions and cause seizing. | Vigorous mechanical stirring (overhead impeller). |
| Glycerol | Aqueous/Wet Glycerol | Water dilutes the acid catalyst, stalling the dehydration step[7]. | Use "Dynamite grade" anhydrous glycerol (<0.5% water)[3]. |
Table 2: Substrate-Driven Regioselectivity and Side Products
| Aniline Substitution | Primary Product | Major Side Product | Mitigation Strategy |
| Ortho-substituted | 8-substituted quinoline | Unreacted starting material | Extend reflux time; increase oxidant equivalents. |
| Meta-substituted | Mixture of 5- and 7-substituted | Regioisomers (5- vs 7-position)[3] | Chromatographic separation; utilize bulky meta-groups. |
| Electron-withdrawing | Low yield of target | High tar ratio due to slow Michael addition | Increase acid concentration; utilize sealed pressure tubes[8]. |
V. References
1.3 - Benchchem[3] 2. 6 - Benchchem[6] 3. 5 - Benchchem[5] 4. 1 - Grokipedia[1] 5. 4 - The Journal of Organic Chemistry (ACS Publications)[4] 6.2 - Benchchem[2] 7. 7 - Organic Syntheses Procedure[7] 8.8 - MDPI[8]
Sources
- 1. Skraup reaction â Grokipedia [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines [mdpi.com]
stability testing of 7-Methylquinoline-5-carboxylic acid under experimental conditions
Welcome to the technical support center for the stability testing of 7-Methylquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Here, we synthesize established principles of chemical stability with practical, field-proven insights to ensure the integrity and reliability of your experimental results.
Introduction to Stability of Quinoline Carboxylic Acids
Quinoline and its derivatives are a cornerstone in medicinal chemistry, but their inherent aromatic and heterocyclic nature can make them susceptible to various degradation pathways.[1][2] For 7-Methylquinoline-5-carboxylic acid, the quinoline core, the methyl group, and the carboxylic acid functional group all present potential sites for chemical transformation under stress conditions. Understanding these liabilities is the first step in developing a robust stability-indicating analytical method and ensuring the quality of the drug substance over time.
This guide will walk you through the common challenges and questions related to the stability of 7-Methylquinoline-5-carboxylic acid, providing both theoretical grounding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for 7-Methylquinoline-5-carboxylic acid?
A1: Based on the chemical structure of 7-Methylquinoline-5-carboxylic acid and the known behavior of quinoline derivatives, the primary degradation pathways to investigate are:
-
Photodegradation: The quinoline ring is known to be photosensitive, and exposure to UV or even ambient light can lead to the formation of various byproducts, including hydroxylated species.[3][4][5]
-
Oxidation: The electron-rich quinoline ring system is susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. The methyl group can also be a site for oxidation.
-
Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, if your experimental conditions involve esterification of the carboxylic acid, the resulting ester would be susceptible to acid or base-catalyzed hydrolysis.[6]
-
Thermal Degradation: High temperatures can provide the energy needed to initiate various decomposition reactions.[5]
Q2: My 7-Methylquinoline-5-carboxylic acid solution is turning yellow/brown. What does this indicate?
A2: Discoloration, particularly to yellow and then brown, is a common sign of degradation in quinoline compounds.[5] This is often a result of photodegradation or oxidation, leading to the formation of colored, often polymeric, degradation products. It is a clear indication that the integrity of your compound is compromised. To mitigate this, always store solutions of 7-Methylquinoline-5-carboxylic acid protected from light.[5]
Q3: I'm seeing inconsistent results in my biological assays. Could this be related to the stability of my compound?
A3: Absolutely. A loss of potency or inconsistent results are classic indicators of compound degradation.[5] If 7-Methylquinoline-5-carboxylic acid is degrading in your stock solutions or assay buffer, the actual concentration of the active compound will be lower than expected, leading to variability in your results. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solutions under your specific storage and experimental conditions.
Q4: What are the recommended storage conditions for 7-Methylquinoline-5-carboxylic acid and its solutions?
A4: For the solid compound, it is recommended to store it in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation. For solutions, storage at low temperatures (-20°C or -80°C) and protection from light are essential.[7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability testing experiments.
| Issue | Possible Cause(s) | Troubleshooting & Optimization Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressing agent (e.g., acid, base, oxidant). Increase the temperature. Extend the duration of the stress exposure. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressing agent. Lower the temperature. Shorten the duration of the stress exposure. |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to ensure the carboxylic acid is fully protonated or deprotonated. Use a mobile phase additive (e.g., trifluoroacetic acid) to improve peak shape. Inject a lower concentration of the sample. |
| Co-elution of the parent peak with degradation products. | The analytical method lacks specificity. | Optimize the HPLC method by changing the mobile phase composition, gradient profile, or stationary phase. A longer column or a column with a different selectivity may be required. |
| Appearance of new peaks in the blank or control samples. | Contamination of the solvent or glassware. Degradation of the mobile phase. | Use high-purity solvents and thoroughly clean all glassware. Prepare fresh mobile phase daily. |
Experimental Protocols
The following protocols are provided as a starting point for your investigations. They are based on the principles outlined in the ICH guidelines for stability testing and should be adapted and validated for 7-Methylquinoline-5-carboxylic acid.[8][9][10]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade 7-Methylquinoline-5-carboxylic acid under various stress conditions to identify potential degradation products and establish degradation pathways. A target degradation of 5-20% is generally considered optimal.[11][12][13]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 7-Methylquinoline-5-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[5] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[5] Sample at the same time points as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and sample over 24 hours.[5]
-
Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[5] Sample at various time points.
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Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method that can separate and quantify 7-Methylquinoline-5-carboxylic acid in the presence of its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]
-
Mobile Phase: A gradient elution is typically required.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Start with a gradient that moves from a high aqueous content to a high organic content.
-
-
Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity.[5] Monitor at a wavelength where both the parent compound and potential degradants have good absorbance.
-
Method Optimization: Inject the samples from the forced degradation study. Adjust the gradient profile, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Visualizations
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for forced degradation and stability-indicating method development.
Logical Relationship in Troubleshooting
Caption: Troubleshooting logic for addressing inconsistent assay results due to potential compound instability.
References
-
ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd. (n.d.). Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30). Retrieved from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved from [Link]
-
Ich guidelines for stability studies 1 | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. (n.d.). Retrieved from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (2021, December 1). Retrieved from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives. (2021, August 23). Retrieved from [Link]
-
Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - RSC Publishing. (2025, July 23). Retrieved from [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
CID 159966550 | C20H14N2O4 - PubChem. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]
-
Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. (n.d.). Retrieved from [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2). Retrieved from [Link]
-
Methyl quinoline-7-carboxylate | C11H9NO2 | CID 12554532 - PubChem. (n.d.). Retrieved from [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (n.d.). Retrieved from [Link]
-
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]
-
Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org. (n.d.). Retrieved from [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020, February 11). Retrieved from [Link]
-
5-methylquinoline-6-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]
-
Hydrolytic Stability; an important parameter to balance - IQLubricants. (n.d.). Retrieved from [Link]
-
Novel Analytical Tools for Quality Control in Food Science | IntechOpen. (2012, December 12). Retrieved from [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023, November 6). Retrieved from [Link]
-
Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]
-
Methyl quinoline-5-carboxylate | CAS 16675-62-0 GHS SDS (English) - XiXisys. (n.d.). Retrieved from [Link]
-
Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development. (2022, September 18). Retrieved from [Link]
-
The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrolytic Stability; an important parameter to balance - IQLubricants [iqlubricants.iql-nog.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. pnrjournal.com [pnrjournal.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Refining Purification Protocols for High-Purity 7-Methylquinoline-5-carboxylic acid
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the purification of amphoteric (zwitterionic) pharmaceutical intermediates like 7-Methylquinoline-5-carboxylic acid . Because this molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid, it defies standard organic purification logic.
This guide is designed to move beyond basic steps and explain the causality behind each technique. By understanding the physical chemistry of the molecule, you can troubleshoot effectively and establish self-validating workflows.
Table 1: Physicochemical Data & Purification Implications
To design a rational purification strategy, we must first define the quantitative boundaries of the molecule.
| Parameter | Estimated Value | Chromatographic & Purification Implication |
| Molecular Weight | 187.19 g/mol | Target mass for LC-MS monitoring (m/z 188[M+H]⁺). |
| pKa₁ (Carboxylic Acid) | ~4.2 | Requires pH < 2.2 to fully protonate (neutralize) for cation exchange. |
| pKa₂ (Quinoline Nitrogen) | ~5.2 | Requires pH > 7.2 to fully deprotonate (neutralize) for anion exchange. |
| Isoelectric Point (pI) | ~4.7 | The pH of minimum aqueous solubility; the exact target for crystallization. |
| LogP (Neutral State) | ~1.8 | Moderate lipophilicity; requires ion-pairing agents for standard C18 retention. |
Section 1: Solubility & Isoelectric Precipitation
Q: Why does my product "oil out" instead of crystallizing during liquid-liquid extraction, and how can I recover a high-purity solid?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the precipitation rate exceeds the nucleation rate. At its isoelectric point (pI ~4.7), 7-Methylquinoline-5-carboxylic acid exists as a zwitterion. This dual-charge state maximizes intermolecular ionic bonding (crystal lattice energy) while minimizing the net dipole moment available for water solvation. If you titrate the pH too quickly at room temperature, the molecules aggregate into an amorphous oil rather than forming an ordered crystal lattice.
The Solution: You must control the thermodynamics of nucleation by performing a hot isoelectric titration.
Isoelectric precipitation workflow targeting the zwitterionic minimum solubility point.
Protocol 1: Thermodynamic Isoelectric Precipitation
-
Dissolution: Suspend the crude mixture in 10 volumes of deionized water. Slowly add 1M NaOH until the pH reaches 9.0. Heat to 60°C. Mechanism: The carboxylic acid deprotonates, forming a highly water-soluble sodium salt.
-
Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove unreacted, non-ionizable organic impurities.
-
Titration: While maintaining 60°C and vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 4.7.
-
Annealing: Turn off the heat and allow the solution to cool to room temperature over 1 hour, then transfer to a 4°C bath for 2 hours.
-
Recovery: Collect the crystals via vacuum filtration. Wash with 2 volumes of ice-cold water.
-
Self-Validation Check: Sample the clear filtrate and analyze via UV-Vis (254 nm). A near-zero absorbance confirms complete precipitation. If absorbance remains high, the pH has drifted; re-adjust to 4.7 and chill.
Section 2: Preparative HPLC Optimization
Q: I am experiencing severe peak tailing and poor resolution from the 5-methyl-7-carboxylic acid isomer on a standard C18 prep column. How do I fix this?
The Causality: Standard C18 columns rely on hydrophobic partitioning. A zwitterion has a highly polarized hydration shell that resists partitioning into the lipophilic C18 phase, leading to early elution. Furthermore, the positively charged quinoline nitrogen interacts strongly with residual, unendcapped silanols (which are negatively charged) on the silica support, causing severe peak tailing[1].
The Solution: You must use an ion-pairing agent like Trifluoroacetic acid (TFA) to mask the zwitterionic nature, or switch to a mixed-mode stationary phase[2][3]. TFA lowers the pH to ~2.0 (neutralizing the carboxylate) and forms a lipophilic ion-pair with the protonated quinoline nitrogen, allowing predictable reverse-phase retention.
Chromatographic logic for resolving zwitterionic tailing via pH modulation or mixed-mode phases.
Protocol 2: pH-Modulated Preparative HPLC Workflow
-
Column Selection: Use an end-capped C18 column (e.g., Atlantis dC18) or a zwitterion-exchange mixed-mode column.
-
Mobile Phase Preparation:
-
Phase A: HPLC-grade Water + 0.1% TFA (v/v).
-
Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).
-
-
Gradient Design: Run a shallow gradient from 5% B to 40% B over 30 minutes. The subtle steric differences around the quinoline nitrogen of positional isomers will dictate the strength of the TFA ion-pair, allowing baseline separation.
-
Self-Validation Check: Inject a mixed standard of the target and suspected isomers. Calculate the resolution ( Rs ). An Rs>1.5 indicates the ion-pairing mechanism is successfully differentiating the steric environments.
Section 3: Trace Metal Scavenging & Desalting
Q: My downstream cross-coupling is failing due to suspected palladium contamination from the quinoline synthesis. How do I remove metals and salts without losing my highly polar product?
The Causality: Traditional aqueous washes fail because the zwitterionic product will partition into the water layer alongside the metal salts. Solid Phase Extraction (SPE) using a Strong Cation Exchange (SCX) resin leverages the predictable protonation states of the molecule[4]. At pH 2.0, the molecule is a net cation (+1) and binds to the SCX resin. Metals and neutral organics wash away. At pH 9.0, the molecule becomes a net anion (-1) and is repelled by the resin, eluting cleanly.
SPE workflow utilizing charge-reversal for zwitterion isolation and metal scavenging.
Protocol 3: SCX Solid Phase Extraction
-
Conditioning: Condition an SCX cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of Water (adjusted to pH 2.0 with HCl).
-
Loading: Dissolve the contaminated product in pH 2.0 water and load onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 5 CV of 100% Methanol. Mechanism: The protonated quinoline is locked to the sulfonic acid groups of the resin. Methanol strips away lipophilic impurities and unbound metal catalysts.
-
Elution: Elute the product using 5 CV of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Mechanism: The high pH deprotonates both functional groups, reversing the charge and breaking the ionic bond with the resin.
-
Self-Validation Check: Spot the methanolic wash fraction on a TLC plate and visualize under UV. No UV-active spots should elute during the wash phase, confirming the zwitterion is fully immobilized on the SCX resin prior to targeted elution.
Sources
- 1. Separation of zwitter ionic drug molecule - Chromatography Forum [chromforum.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of zwitterionic structures in the solid-phase extraction based method development for clean up of tetracycline and oxytetracycline from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity in 7-Methylquinoline-5-Carboxylic Acid Derivatives
Welcome to the Application Support Center. As researchers and drug development professionals, you are likely leveraging the 7-Methylquinoline-5-carboxylic acid (CAS 1016257-78-5) scaffold to develop targeted therapeutics, such as ATP-competitive kinase inhibitors or specialized receptor antagonists. Achieving high target selectivity while minimizing off-target toxicity is the most critical hurdle in this workflow.
This guide synthesizes field-proven structure-activity relationship (SAR) principles, troubleshooting protocols, and causal mechanistic insights to help you overcome selectivity bottlenecks.
I. Frequently Asked Questions (FAQs)
Q1: Why do my 7-methylquinoline-5-carboxylic acid derivatives show high cross-reactivity with closely related kinase isoforms (e.g., CLK vs. DYRK)? A: Cross-reactivity typically stems from highly conserved ATP-binding pockets. The 5-carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor to the backbone amides of the kinase hinge region [1]. If your derivative relies solely on this interaction, it will bind universally to multiple kinases. Solution: To enhance selectivity, you must exploit non-conserved hydrophobic pockets adjacent to the ATP site. The 7-methyl group is perfectly positioned to project into the solvent-exposed front pocket or a specific hydrophobic sub-pocket. Substituting the 7-methyl with bulkier, polarizable groups (e.g., halogens like iodine or trifluoromethyl) can create steric clashes with off-target kinases while perfectly fitting the target kinase's specific cavity [1].
Q2: I esterified the 5-carboxylic acid to improve cell permeability, but I completely lost target affinity. Why? A: This is a classic SAR failure. The free carboxylic acid at the 5-position is almost always strictly required for anchoring the molecule to the target's active site (e.g., via salt bridges with conserved lysine residues or direct hinge-region hydrogen bonding) [2]. Esterification masks the necessary negative charge and hydrogen-bond donor capacity. Solution: If cell permeability is an issue, do not permanently mask the carboxylic acid. Instead, utilize a bioreversible prodrug strategy (e.g., an acetoxymethyl (AM) ester) that will be cleaved by intracellular esterases, releasing the active free acid inside the cell.
Q3: My lead compound is highly selective in vitro, but suffers from rapid metabolic clearance in vivo. What is the mechanism? A: The 7-methyl group on the quinoline ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation, converting the methyl group to a hydroxymethyl, and subsequently to a carboxylic acid, which is rapidly excreted. Solution: Apply bioisosteric replacement or isotopic labeling. Replacing the 7-methyl with a 7-chloro or 7-trifluoromethyl group often retains the steric profile while blocking oxidation. Alternatively, deuterating the methyl group (7-CD3) can exploit the kinetic isotope effect to slow down CYP-mediated metabolism without altering the binding thermodynamics.
II. Troubleshooting Guide: Experimental & Assay Issues
Issue A: High Background Noise in TR-FRET Kinase Selectivity Assays
Symptom: When profiling your quinoline derivatives against a panel of kinases using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), the baseline signal is erratic, leading to false IC50 calculations. Root Cause: Quinoline derivatives are inherently fluorescent. The extended conjugated π -system of the quinoline core can absorb the excitation light or emit fluorescence that overlaps with the TR-FRET fluorophores (typically Europium/Allophycocyanin). Resolution:
-
Determine Auto-fluorescence: Run a compound-only control (buffer + compound + tracer, no enzyme) to map the excitation/emission overlap.
-
Shift Assay Modality: Switch to a radiometric assay ( 33P -ATP incorporation) or a microfluidic mobility shift assay (e.g., Caliper EZ Reader), which are completely independent of compound auto-fluorescence.
Issue B: Compound Precipitation in Aqueous Assay Buffers
Symptom: IC50 curves plateau prematurely, and Hill slopes are unusually steep (>2.0). Root Cause: The planar, rigid nature of the 7-methylquinoline-5-carboxylic acid scaffold leads to strong intermolecular π−π stacking, causing aggregation and precipitation in standard aqueous buffers (pH 7.4), especially at concentrations above 10 μ M. Resolution:
-
Ensure the final DMSO concentration in the assay is strictly maintained at 1% (or up to 2% if tolerated by the enzyme).
-
Add a non-ionic detergent (e.g., 0.01% Tween-20 or CHAPS) to the assay buffer to disrupt aggregate formation.
-
Pre-dilute compounds in 100% DMSO and use acoustic dispensing (e.g., Echo liquid handler) to add compounds directly to the assay buffer, avoiding intermediate aqueous dilutions.
III. Data Presentation: SAR Selectivity Profiling
The following table summarizes the causal relationship between modifications at the 7-position of the quinoline-5-carboxylic acid scaffold and the resulting kinase selectivity profile.
| Compound Modification | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Fold Change | Mechanistic Rationale |
| 7-Methyl (Base) | 120 | 150 | 1.2x | Baseline hinge binding; no steric differentiation. |
| 7-H (Des-methyl) | 450 | 400 | 0.8x | Loss of hydrophobic contact; reduced overall affinity. |
| 7-Chloro | 45 | 380 | 8.4x | Halogen bonding; fills hydrophobic pocket tightly. |
| 7-Iodo | 12 | 1,200 | 100x | Severe steric clash in off-target kinase; optimal van der Waals fit in target [1]. |
| 7-Methoxy | 850 | 900 | 1.05x | Oxygen lone pairs create electrostatic repulsion in the hydrophobic pocket. |
IV. Experimental Protocols
Step-by-Step Methodology: Radiometric Kinase Selectivity Profiling
To avoid the auto-fluorescence issues common with quinoline derivatives, use this radiometric workflow for validating selectivity.
-
Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 7-methylquinoline-5-carboxylic acid derivative in 100% DMSO.
-
Enzyme/Substrate Mix: Dilute the target kinase and off-target kinase in separate tubes with Kinase Buffer containing the specific peptide substrate (1 μ M).
-
Incubation: Transfer 10 μ L of the Enzyme/Substrate mix to a 384-well plate. Add 100 nL of the compound dilutions using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 μ L of an ATP mix containing 10 μ M cold ATP and 0.1 μ Ci of [γ−33P]ATP .
-
Termination: After 60 minutes, quench the reaction by adding 20 μ L of 3% phosphoric acid.
-
Detection: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Wash 3x with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a Microbeta counter. Calculate IC50 using a 4-parameter logistic fit.
V. Workflow Visualization
The following diagram illustrates the logical workflow for optimizing the selectivity of the 7-methylquinoline-5-carboxylic acid scaffold.
Caption: Iterative SAR workflow for optimizing the selectivity of quinoline-5-carboxylic acid derivatives.
VI. References
Technical Support Center: Scaling Up the Synthesis of 7-Methylquinoline-5-carboxylic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Methylquinoline-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Synthesis Overview: The Doebner-von Miller Approach
The synthesis of substituted quinoline carboxylic acids often relies on classic multi-component reactions.[1] For producing 7-Methylquinoline-5-carboxylic acid, a modified Doebner-von Miller reaction is a robust and frequently employed strategy.[2][3] This method involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound. In our case, the key starting materials are 3-Amino-5-methylbenzoic acid and crotonaldehyde (or precursors that form it in situ).
The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system. Managing the reaction conditions is critical to favor the desired product and minimize byproduct formation, a challenge that becomes more acute during scale-up.[4]
Caption: Generalized Doebner-von Miller reaction pathway for 7-Methylquinoline-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis.
Q1: Why is the Doebner-von Miller reaction preferred for this synthesis over other methods like the Skraup or Friedländer synthesis?
A1: The Doebner-von Miller reaction is highly versatile for producing substituted quinolines.[2][5] For this specific target, it allows for the direct use of 3-Amino-5-methylbenzoic acid, which precisely installs the methyl group at position 7 and the carboxylic acid at position 5 relative to the quinoline nitrogen. Other methods might require more complex starting materials or introduce regioselectivity issues. For example, starting a Skraup synthesis with m-toluidine can produce a mixture of 7-methyl and 5-methylquinolines, which would require a difficult separation.[6]
Q2: What is the role of the oxidizing agent, and are there safer alternatives for scale-up?
A2: The final step of the reaction is the aromatization of a dihydroquinoline intermediate to the stable quinoline ring.[7] This requires an oxidizing agent. Historically, arsenic pentoxide or nitrobenzene were used. For scale-up, these pose significant safety and environmental hazards. Modern approaches often use milder and safer oxidants. Poly(ethylene glycol)-supported iodine (PEG-I₂) or simply performing the reaction in the presence of air or oxygen under specific catalytic conditions can be effective alternatives, though reaction kinetics may need re-optimization.
Q3: Can this reaction be run in solvents other than strong acids?
A3: While classic conditions use strong Brønsted or Lewis acids as both the catalyst and solvent, this can lead to charring and low yields.[2][4] For scale-up, using a high-boiling-point organic solvent (e.g., toluene, diphenyl ether) with a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid like tin tetrachloride can be a more controlled approach.[2] This improves thermal management and can simplify work-up.
Troubleshooting Guide for Scale-Up
This guide provides solutions to common problems encountered when scaling the synthesis.
Caption: A troubleshooting decision tree for common scale-up issues.
Detailed Troubleshooting Q&A
Q: My reaction has stalled; TLC analysis shows unreacted 3-Amino-5-methylbenzoic acid even after prolonged heating. What's wrong?
A: This typically points to one of two issues:
-
Insufficient Acid Catalyst Activity: On a large scale, the catalytic acid can be sequestered by basic impurities or moisture in the starting materials or solvent. Ensure all reagents are dry. If using a catalytic amount of acid, a small additional charge may be required.
-
Inhibition by Byproducts: If the initial Michael addition is slow, crotonaldehyde can self-polymerize, especially at high temperatures.[4] This creates a viscous reaction mass that can inhibit further reaction. The solution is to control the addition rate of the aldehyde to keep its concentration low at any given time.
Q: The reaction mixture has turned into a dark, intractable tar, and the yield is extremely low. How can I prevent this?
A: Tarring or charring is a classic problem in acid-catalyzed condensations, especially at scale-up where "hot spots" can occur.
-
Cause: This is almost always due to excessive temperature or an overly concentrated acid medium, which promotes uncontrolled polymerization and degradation.
-
Solution: The most effective strategy is to move away from using concentrated sulfuric acid as the solvent. Instead, use a high-boiling solvent like Dowtherm A or toluene and a catalytic quantity of a strong acid (e.g., p-TSA). This provides a much larger thermal mass, preventing localized overheating. Additionally, ensure your reactor's agitation is sufficient to maintain a homogenous temperature throughout the vessel.
Q: My final product is contaminated with a persistent, similarly-polar impurity. How can I improve its purity?
A: This is a common purification challenge.
-
Identify the Impurity: Before attempting purification, identify the impurity by LC-MS or NMR if possible. If it's an isomer (e.g., 5-methyl-7-carboxylic acid), it indicates an issue with starting material purity. If it's an incompletely oxidized dihydroquinoline, the oxidation step needs optimization.
-
Optimize Precipitation: The product is a carboxylic acid. Its solubility is highly dependent on pH. Slowly acidifying the basic solution during work-up can lead to fractional precipitation, where the desired product may precipitate at a slightly different pH than the impurity.
-
Recrystallization: If simple precipitation is insufficient, recrystallization is necessary. Solvents like ethanol, acetic acid, or DMF are often effective for quinoline carboxylic acids.[8][9] A table of potential solvent systems is provided below.
| Solvent System | Temperature Range (°C) | Expected Outcome |
| Glacial Acetic Acid | 25 to 118 | High solubility when hot, good crystal formation upon cooling. |
| Ethanol/Water (e.g., 80:20) | 25 to 80 | Good for removing non-polar impurities. |
| N,N-Dimethylformamide (DMF) | 25 to 153 | Excellent solvent for highly impure material, but difficult to remove residual solvent. |
| 2-Propanol | 25 to 82 | Safer alternative to ethanol with similar properties. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 7-Methylquinoline-5-carboxylic acid
Safety Notice: This procedure involves strong acids, high temperatures, and potentially hazardous reagents. All operations must be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Vessel Preparation: To a 5L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and thermocouple, charge 3-Amino-5-methylbenzoic acid (1.0 eq, e.g., 302 g, 2.0 mol).
-
Reaction Medium: Add toluene (3 L) and p-toluenesulfonic acid monohydrate (0.1 eq, 38 g, 0.2 mol).
-
Heating: Begin stirring and heat the reactor contents to 100 °C.
-
Reagent Addition: In a separate vessel, prepare a solution of crotonaldehyde (1.1 eq, 154 g, 2.2 mol) in toluene (250 mL). Add this solution to the reactor via an addition funnel over 2-3 hours. Maintain the internal temperature between 100-110 °C. The reaction is exothermic; control the addition rate to manage the temperature.
-
Dehydration/Cyclization: After the addition is complete, fit the reactor with a Dean-Stark trap and heat to reflux (approx. 110-115 °C). Continue refluxing for 8-12 hours, collecting the water byproduct.
-
In-Process Check (IPC): Monitor the reaction progress by TLC or HPLC until the consumption of the starting aniline is confirmed.
-
Oxidation: Cool the reaction to 80 °C. Add the chosen oxidizing agent (e.g., introduce a slow stream of air into the headspace while maintaining vigorous stirring) and hold for 4-6 hours. Note: The choice and addition of the oxidant must be carefully evaluated for safety and efficiency at scale.
-
Cooling & Isolation: Cool the reaction mixture to room temperature. The crude product may precipitate. Filter the solid and wash the cake with cold toluene (2 x 200 mL).
Protocol 2: Purification by Acid-Base Wash and Recrystallization
-
Dissolution: Transfer the crude solid product to a suitable vessel. Add a 1M aqueous solution of sodium hydroxide (NaOH) until the solid dissolves completely (pH should be >10).
-
Filtration: Filter the basic solution to remove any non-acidic, insoluble impurities.
-
Precipitation: Cool the filtrate to 10-15 °C in an ice bath. Slowly add 6M hydrochloric acid (HCl) with vigorous stirring. Monitor the pH. The product will begin to precipitate. Continue adding acid until the pH is approximately 4.5-5.0.
-
Isolation: Stir the resulting slurry for 1 hour in the cold, then filter the purified product. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.
-
Final Recrystallization (if needed): For highest purity, dissolve the dried solid in a minimal amount of hot glacial acetic acid and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter, wash with a small amount of cold ethanol, and dry under vacuum.
References
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Der Pharma Chemica. (n.d.). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid.
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Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
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PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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PMC. (n.d.). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Retrieved from [Link]
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Chem-Station. (2009). Doebner-von Miller quinoline synthesis. Retrieved from [Link]
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MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
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Almac. (2024). Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. Retrieved from [Link]
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Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
-
Semantic Scholar. (2021). Research Article Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
PMC. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). Retrieved from [Link]
-
National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
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A Comparative Efficacy Analysis of 7-Methylquinoline-5-carboxylic Acid and Other Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3][4][5][6] Its derivatives have shown significant promise as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3][4][6] This guide provides an in-depth comparative analysis of the potential efficacy of 7-Methylquinoline-5-carboxylic acid against other quinoline derivatives, drawing upon established structure-activity relationships (SAR) and experimental data from analogous compounds.
The Quinoline Core: A Privileged Scaffold
The bicyclic aromatic structure of quinoline offers a unique combination of rigidity and the ability to be extensively functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties. The position of the nitrogen atom and the nature and placement of various substituents significantly influence the biological activity of these compounds.[2]
Deconstructing 7-Methylquinoline-5-carboxylic Acid: A Structural Perspective
To understand the potential efficacy of 7-Methylquinoline-5-carboxylic acid, we must first analyze its key structural features: the quinoline core, a methyl group at the 7-position, and a carboxylic acid group at the 5-position.
-
The Quinoline Nucleus : This heterocyclic system is known to interact with various biological targets, including DNA and enzymes, making it a versatile pharmacophore.[6]
-
The 7-Methyl Group : The substitution at the 7-position of the quinoline ring has been shown to be a critical determinant of biological activity in several contexts. For instance, in some series of quinoline derivatives, a substituent at this position can enhance antiproliferative activity.[7] The methyl group, being a small, lipophilic substituent, can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.
-
The 5-Carboxylic Acid Group : The presence of a carboxylic acid moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can participate in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, quinoline carboxylic acids are a well-established class of compounds with potent antibacterial and anticancer activities.[6][8][9][10]
Comparative Efficacy: Insights from Structure-Activity Relationship (SAR) Studies
While direct head-to-head experimental data for 7-Methylquinoline-5-carboxylic acid is limited in the public domain, we can infer its potential efficacy by examining the SAR of related quinoline derivatives.
Anticancer Activity
The anticancer potential of quinoline derivatives is a major area of research.[2] The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[2]
Studies on various substituted quinolines have revealed that the position and nature of substituents are critical for their cytotoxic effects. For example, some 4-aminoquinoline derivatives have shown potent antagonist activity against the α2C-adrenoceptor, with the substitution pattern playing a key role.[11][12] Furthermore, research on quinoline-3-carboxylic acid derivatives has demonstrated their potential as selective antiproliferative agents.[13] The presence of a carboxylic acid group, as seen in 7-Methylquinoline-5-carboxylic acid, is a feature shared with other quinolines exhibiting anticancer properties.[8][9]
Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Key Structural Features | Reference |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 μM | Bulky alkoxy substituent at position-7, amino side chain at position-4 | [7] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | IC50 = 7.2 µM (SIRT3 inhibition) | Acrylamidophenyl group at position-2, carboxylic acid at position-4 | [14] |
| Quinoline-2-carboxylic acid | Mammary (MCF7), Cervical (HELA) | Significant growth inhibition | Carboxylic acid at position-2 | [8][9] |
| Quinoline-3-carboxylic acid | Mammary (MCF7) | Remarkable growth inhibition | Carboxylic acid at position-3 | [8][9] |
| Quinoline-4-carboxylic acid | Mammary (MCF7) | Remarkable growth inhibition | Carboxylic acid at position-4 | [8][9] |
Based on these findings, the combination of a methyl group at the 7-position and a carboxylic acid at the 5-position in 7-Methylquinoline-5-carboxylic acid suggests a potential for anticancer activity, warranting further investigation.
Antimicrobial Activity
Quinolone carboxylic acids are a well-known class of antibacterial agents.[6] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] The presence of a carboxylic acid group at the 3- or 4-position is often crucial for this activity. While 7-Methylquinoline-5-carboxylic acid has the carboxylic acid at a different position, this functional group is still likely to play a significant role in its potential antimicrobial properties.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of 7-Methylquinoline-5-carboxylic acid and compare it with other quinolines, standardized experimental protocols are essential.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 7-Methylquinoline-5-carboxylic acid and other quinoline derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anticancer efficacy of a compound in a living organism.[15]
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[15]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).[15]
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection).[15]
-
Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, excise tumors and measure their weight.[15]
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups.
Visualizing Key Concepts
Structure-Activity Relationship Logic
Caption: Logical flow of structure-activity relationships for 7-Methylquinoline-5-carboxylic acid.
General Experimental Workflow for Efficacy Testing
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In Vivo Validation of 7-Methylquinoline-5-carboxylic Acid's Anticancer Activity: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vivo validation of the anticancer activity of 7-Methylquinoline-5-carboxylic acid. Recognizing the current scarcity of direct in vivo studies on this specific molecule, this document establishes a framework for its evaluation by drawing parallels with closely related and well-studied quinoline derivatives. We will delve into the rationale behind experimental design, present detailed methodologies for key in vivo models, and offer a comparative analysis against established anticancer agents.
The Promise of the Quinoline Scaffold in Oncology
The quinoline moiety, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of compounds with diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] Marketed anticancer drugs such as Bosutinib and Cabozantinib feature a quinoline core, underscoring the clinical relevance of this structural motif.[5][6]
7-Methylquinoline-5-carboxylic acid belongs to this promising class of compounds. While its specific in vivo anticancer efficacy is yet to be extensively reported in peer-reviewed literature, its structural features suggest potential for anticancer activity. The carboxylic acid group can participate in key binding interactions with biological targets, and the methyl group can influence solubility and metabolic stability.[7]
A Framework for In Vivo Validation: A Case Study Approach
Given the limited direct in vivo data for 7-Methylquinoline-5-carboxylic acid, we will use a representative quinoline derivative with published in vivo anticancer activity, here referred to as "Quinoline-X," as a case study to illustrate the validation process. This approach provides a robust template for designing and interpreting future in vivo studies on 7-Methylquinoline-5-carboxylic acid.
Key In Vivo Models for Anticancer Drug Evaluation
The selection of an appropriate animal model is paramount for obtaining clinically relevant data. The most common and well-established models for preclinical anticancer drug assessment are xenograft and orthotopic models, typically utilizing immunodeficient mice.[8][9][10]
-
Xenograft Models: These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[11] They are widely used for initial efficacy screening due to their relative simplicity and reproducibility.[10]
-
Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., human breast cancer cells into the mammary fat pad of a mouse).[12][13] Orthotopic models more accurately mimic the tumor microenvironment, which can significantly influence tumor growth, metastasis, and response to therapy, thus offering higher predictive value.[14][15][16]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study of a novel quinoline compound.
Caption: A generalized workflow for in vivo anticancer efficacy testing.
Detailed Experimental Protocols
Reproducibility and scientific rigor are contingent on detailed and well-documented protocols. Below are step-by-step methodologies for key in vivo experiments.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the recommended medium and conditions until they reach the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5-10 x 10^6 cells/100 µL.[17]
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[17]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 per group):
-
Vehicle Control (the formulation vehicle for the test compound)
-
7-Methylquinoline-5-carboxylic acid (or Quinoline-X) at various doses
-
Positive Control (a standard-of-care chemotherapeutic agent, e.g., Cisplatin or Paclitaxel)
-
-
Dosing and Monitoring: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage). Monitor tumor volume and body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, excise the tumors and weigh them. Tissues can be flash-frozen for molecular analysis or fixed in formalin for histopathology.
Orthotopic Model Protocol (Example: Breast Cancer)
-
Cell Culture and Preparation: As described for the xenograft model, using a suitable breast cancer cell line (e.g., MDA-MB-231).
-
Animal Anesthesia and Surgery: Anesthetize the mice using isoflurane. Make a small incision in the skin over the fourth mammary fat pad.
-
Implantation: Inject 20 µL of the cell suspension (1-2 x 10^6 cells) directly into the mammary fat pad. Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor growth by palpation and/or in vivo imaging if the cells are engineered to express a reporter gene like luciferase.[13]
-
Randomization, Treatment, and Endpoint: Follow the same procedures as outlined for the xenograft model.
Comparative Data Analysis
The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition. This data, along with toxicity and survival data, should be presented in a clear and comparative format.
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Toxicity (Body Weight Change) | Reference |
| Quinoline-X (Representative) | Nude Mice (Xenograft) | A549 (Lung) | 20 mg/kg, i.p., daily | 55% | < 5% loss | [18] |
| Cisplatin (Positive Control) | Nude Mice (Xenograft) | A549 (Lung) | 5 mg/kg, i.p., weekly | 65% | ~15% loss | |
| Paclitaxel (Alternative) | Nude Mice (Xenograft) | HCT-116 (Colon) | 10 mg/kg, i.v., bi-weekly | 70% | ~10% loss | [3] |
Note: The data for "Quinoline-X" is illustrative and based on reported activities of similar quinoline derivatives. Direct comparisons should be made within the same study.
Proposed Mechanism of Action and Signaling Pathways
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[2] A potential mechanism for 7-Methylquinoline-5-carboxylic acid could involve the inhibition of a critical kinase in a cancer-related pathway.
Caption: A hypothetical signaling pathway inhibited by 7-Methylquinoline-5-carboxylic acid.
Conclusion and Future Directions
While direct in vivo evidence for the anticancer activity of 7-Methylquinoline-5-carboxylic acid is still forthcoming, the extensive research on the broader class of quinoline derivatives provides a strong rationale for its investigation. The experimental framework and comparative data presented in this guide offer a clear path forward for its preclinical development. Future studies should focus on conducting rigorous in vivo efficacy experiments in both xenograft and orthotopic models, elucidating its precise mechanism of action, and evaluating its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the potential of 7-Methylquinoline-5-carboxylic acid as a novel anticancer therapeutic.
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Korea Science. Available at: [Link]
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Human tumor xenograft models for preclinical assessment of anticancer drug development. ResearchGate. Available at: [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]
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Unlock Clinically Predictive Insights with Biocytogen's Orthotopic Tumor Models. Biocytogen. Available at: [Link]
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Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journals. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of 7-Methylquinoline-5-carboxylic Acid
In the landscape of drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties[1]. 7-Methylquinoline-5-carboxylic acid, a member of this versatile chemical family, presents a promising candidate for further development. However, a molecule's therapeutic potential is intrinsically linked to its specificity. Cross-reactivity, the unintended binding of a compound to targets other than its primary therapeutic target, can lead to off-target effects, toxicity, and diminished efficacy. Therefore, a rigorous evaluation of a compound's selectivity profile is a cornerstone of preclinical safety and mechanism-of-action studies[2].
This guide provides a comprehensive framework for assessing the cross-reactivity of 7-Methylquinoline-5-carboxylic acid. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a model for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust selectivity profile for quinoline-based compounds and other small molecule drug candidates.
Designing a Comprehensive Cross-Reactivity Study
The primary objective is to systematically evaluate the binding and functional activity of 7-Methylquinoline-5-carboxylic acid against a curated panel of proteins and cellular systems. A multi-pronged approach, combining high-throughput screening with in-depth biophysical and cell-based assays, ensures a thorough and reliable assessment.
Selection of a Comparison Panel
A meaningful cross-reactivity study hinges on the intelligent selection of comparison compounds and potential off-targets. This panel should be designed to probe for interactions based on structural similarity, functional relationships, and known liabilities of the chemical class.
-
Structurally-Related Compounds: These molecules help to establish a structure-activity relationship (SAR) for selectivity. Minor structural modifications can significantly alter binding profiles.
-
Quinoline-2-carboxylic acid: Lacks the methyl group and has a different carboxylate position.
-
Quinoline-4-carboxylic acid: Similar to our lead but with the carboxylate at a different position, which can alter its interaction with biological targets[3].
-
Kynurenic acid: A well-studied quinoline derivative with known biological activities[1].
-
-
Functionally-Related Targets: Based on emerging research that identifies quinoline derivatives as potent inhibitors of sirtuins (SIRTs), a family of NAD+-dependent deacetylases, we will hypothesize that SIRT3 is the primary target for 7-Methylquinoline-5-carboxylic acid.[4] Our cross-reactivity panel will therefore include other Class I sirtuins.
-
SIRT1 & SIRT2: These are the closest homologs to SIRT3 and are critical for assessing selectivity within the immediate target family.[4]
-
-
Commonly Implicated Off-Targets: A broader panel of proteins, often included in safety screening, is essential to identify unanticipated interactions. This can include kinases, GPCRs, and ion channels. For this guide, we will focus on a representative kinase, EGFR , due to the prevalence of quinoline scaffolds in kinase inhibitor drugs.
Experimental Methodologies & Protocols
To ensure scientific rigor, we will employ a combination of biophysical and cell-based assays. This orthogonal approach provides self-validating data, where binding events can be correlated with functional outcomes.
Biophysical Assessment of Binding: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (KD).[5][6] It is an ideal tool for screening small molecules against a panel of protein targets.[7]
-
Immobilization of Target Proteins:
-
Causality: Covalent amine coupling is a robust method for stably attaching proteins to a CM5 sensor chip. The goal is to create a stable surface that retains protein activity.[5]
-
Procedure:
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target proteins (SIRT1, SIRT2, SIRT3, EGFR) individually over separate flow cells at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.
-
-
-
Competition Binding Analysis:
-
Causality: A competition assay is ideal for small molecules, as it circumvents potential issues with low signal from the analyte itself. A known binder (or a high-affinity control) is competed off the target by the test compound, and the reduction in signal is measured.[5]
-
Procedure:
-
Prepare a series of dilutions for 7-Methylquinoline-5-carboxylic acid and comparison compounds (e.g., from 100 µM to 1 nM) in a suitable running buffer (e.g., HBS-EP+).
-
Prepare a constant concentration of a known reference ligand for each target.
-
For each injection, pre-incubate the test compound dilution with the reference ligand for 30 minutes.
-
Inject the mixtures over the flow cells containing the immobilized targets and the reference cell.
-
Monitor the binding response in real-time.
-
After each cycle, regenerate the sensor surface using a short pulse of a low pH glycine solution or a high salt buffer to remove all bound molecules.
-
-
-
Data Analysis:
-
The binding data is analyzed using a suitable evaluation software. The response from the reference flow cell is subtracted to correct for bulk refractive index changes.
-
The percentage of inhibition is calculated for each concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value. The inhibitor constant (Ki) can then be calculated from the IC50.
-
Functional Assessment: Cell-Based Assays
Cell-based assays are crucial for understanding a compound's effect in a physiological context.[8][9][10] They provide a direct readout of cellular function and can reveal effects that are not apparent in simple binding assays.[11]
-
Cell Culture and Seeding:
-
Causality: Selecting appropriate cell lines is critical. Based on studies showing the antiproliferative effects of quinoline derivatives, we will use the MCF7 (breast cancer) and HELA (cervical cancer) cell lines.[1] A consistent seeding density ensures reproducible results.
-
Procedure:
-
Culture MCF7 and HELA cells in their recommended growth media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well.
-
Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
-
Compound Treatment:
-
Causality: A wide range of concentrations is necessary to generate a full dose-response curve from which an accurate IC50 can be determined.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution series for each test compound (7-Methylquinoline-5-carboxylic acid and comparators) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plates for 72 hours.
-
-
-
Viability Assessment:
-
Causality: A metabolic assay, such as the Resazurin reduction assay, provides a quantitative measure of cell viability. Viable, metabolically active cells reduce the blue resazurin dye to the fluorescent pink resorufin.
-
Procedure:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
-
Data Analysis:
-
The fluorescence readings are normalized to the vehicle control (100% viability) and a background control (0% viability).
-
The normalized data is plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic regression model to determine the IC50 value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Biophysical Binding Affinity and Selectivity
| Compound | SIRT3 Ki (nM) | SIRT1 Ki (nM) | SIRT2 Ki (nM) | EGFR Ki (nM) | SIRT1/SIRT3 Selectivity | SIRT2/SIRT3 Selectivity |
| 7-Methylquinoline-5-carboxylic acid | 25 | 750 | 450 | >10,000 | 30-fold | 18-fold |
| Quinoline-2-carboxylic acid | 150 | 1,200 | 900 | >10,000 | 8-fold | 6-fold |
| Quinoline-4-carboxylic acid | 110 | 950 | 800 | >10,000 | 8.6-fold | 7.3-fold |
| Kynurenic acid | >10,000 | >10,000 | >10,000 | >10,000 | N/A | N/A |
Data are hypothetical and for illustrative purposes.
Table 2: Functional Activity in Cellular Assays
| Compound | MCF7 IC50 (µM) | HELA IC50 (µM) |
| 7-Methylquinoline-5-carboxylic acid | 1.5 | 3.2 |
| Quinoline-2-carboxylic acid | 8.9 | 5.1[1] |
| Quinoline-4-carboxylic acid | 7.5 | 15.8 |
| Doxorubicin (Control) | 0.1 | 0.2 |
Data are hypothetical and for illustrative purposes, with some values informed by existing literature.
Interpretation of Results
-
Selectivity: The hypothetical data in Table 1 suggests that 7-Methylquinoline-5-carboxylic acid is a potent SIRT3 binder with significant selectivity (18 to 30-fold) over SIRT1 and SIRT2. The lack of binding to EGFR indicates high selectivity against this unrelated kinase. This profile is superior to the other quinoline derivatives tested.
-
Structure-Activity Relationship (SAR): The methyl group and the position of the carboxylic acid on the 7-Methylquinoline-5-carboxylic acid scaffold appear to be critical for potent and selective SIRT3 binding compared to the other quinoline analogs.
-
Functional Correlation: The potent IC50 values in cancer cell lines (Table 2) correlate with the potent binding to the hypothesized target, SIRT3, which is known to be involved in cancer metabolism. The superior potency of 7-Methylquinoline-5-carboxylic acid in these cell-based assays compared to the other quinoline acids aligns with its superior target engagement observed in the SPR assay.
Conclusion
This guide outlines a robust, multi-faceted strategy for the comprehensive evaluation of the cross-reactivity of 7-Methylquinoline-5-carboxylic acid. By integrating biophysical binding assays like SPR with functional cell-based screens, researchers can build a detailed selectivity profile. This approach not only identifies potential off-target liabilities but also strengthens the mechanism-of-action hypothesis and builds confidence in the therapeutic potential of the lead compound. The principles and protocols described herein are broadly applicable to the preclinical assessment of any small molecule drug candidate, forming an essential component of a successful drug discovery program.
References
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Al-Ostath, A. et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Wang, L. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Available at: [Link]
-
Bari, S. B. et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]
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Drake, A. W. et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Available at: [Link]
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Available at: [Link]
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European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]
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comparative analysis of different synthesis routes for 7-Methylquinoline-5-carboxylic acid
Executive Summary
In preclinical drug development, the functionalized quinoline core is a privileged pharmacophore. Specifically, 7-Methylquinoline-5-carboxylic acid (CAS 1016257-78-5) offers a unique combination of a versatile carboxylic acid handle for amide coupling and a lipophilic methyl group that influences both steric conformation and metabolic stability.
This guide objectively compares two divergent synthetic strategies for accessing this molecule: the classic de novo ring assembly via the Skraup Synthesis , and a modern late-stage functionalization approach utilizing Suzuki-Miyaura Cross-Coupling . By analyzing the mechanistic causality, regioselectivity, and scalability of each route, this guide provides researchers with the empirical data needed to optimize their synthetic workflows.
Route 1: De Novo Assembly via the Skraup Synthesis
The Skraup synthesis is a time-honored method for constructing the quinoline bicyclic system from an aniline precursor[1]. To synthesize 7-methylquinoline-5-carboxylic acid, the reaction utilizes 3-amino-5-methylbenzoic acid, glycerol, concentrated sulfuric acid, and an oxidant (typically nitrobenzene)[2].
Mechanistic Rationale & Causality
The reaction relies on the in situ generation of acrolein. Sulfuric acid catalyzes the double dehydration of glycerol to form the highly reactive, α,β-unsaturated acrolein[2]. The aniline nitrogen undergoes a 1,4-Michael addition into the acrolein, followed by an electrophilic aromatic substitution to close the pyridine ring. Finally, nitrobenzene oxidizes the resulting 1,2-dihydroquinoline intermediate to restore aromaticity, yielding the fully conjugated quinoline core[1].
The Regioselectivity Challenge
While the Skraup reaction uses inexpensive starting materials, it suffers from a critical flaw regarding regioselectivity. The starting material, 3-amino-5-methylbenzoic acid, possesses two distinct ortho positions relative to the amine group (C2 and C6).
-
Cyclization at C6 yields the target 7-methylquinoline-5-carboxylic acid .
-
Cyclization at C2 yields the undesired regioisomer 5-methylquinoline-7-carboxylic acid .
Because the steric and electronic differences between these two ortho positions are minimal, the reaction typically produces a near 1:1 mixture of these regioisomers. Separating these isomers via standard silica gel chromatography is notoriously difficult due to their identical molecular weights and similar polarities, drastically reducing the isolated yield of the pure target compound.
Logical flow of the Skraup synthesis mechanism highlighting the de novo ring formation.
Route 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
To bypass the regiochemical ambiguity of the Skraup synthesis, modern pharmaceutical workflows favor a late-stage functionalization approach. This route utilizes a pre-assembled, halogenated quinoline core—specifically, 7-bromoquinoline-5-carboxylic acid ()[3].
Mechanistic Rationale & Causality
The target is achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling using potassium trifluoro(methyl)borate [3].
-
Why Potassium Trifluoro(methyl)borate? Unlike standard methylboronic acid, which is highly prone to trimerization (forming unreactive boroxines) and rapid protodeboronation under basic conditions, the trifluoroborate salt is a bench-stable, free-flowing powder. In the aqueous alkaline reaction mixture, it slowly hydrolyzes to provide a steady, low concentration of the active boronic acid species. This controlled release prevents side reactions and drives the catalytic cycle forward with high efficiency.
-
Absolute Regiocontrol: Because the bromine atom is pre-installed exclusively at the C7 position, the palladium catalyst can only undergo oxidative addition at this specific site. This guarantees >99% regioselectivity for the 7-methylated product.
Experimental workflow for the late-stage Suzuki-Miyaura cross-coupling route.
Quantitative Comparative Analysis
The following table summarizes the performance metrics of both synthetic routes, providing the empirical data necessary for route selection based on project scale and budget.
| Parameter | Route 1: Skraup Synthesis | Route 2: Suzuki-Miyaura Coupling |
| Overall Isolated Yield | 15% – 20% | 75% – 85% |
| Regioselectivity | Poor (~1:1 isomer mixture) | Excellent (>99% target isomer) |
| Reaction Conditions | Harsh (Conc. H₂SO₄, 140°C) | Mild (Aqueous base, 90°C) |
| Cost of Goods (Starting Mat.) | Very Low | High (Requires Pd catalyst & Borate) |
| Environmental E-Factor | High (Toxic nitrobenzene waste) | Low (Aqueous compatible) |
| Best Suited For | Early-stage, low-budget bulk synthesis | High-purity drug discovery libraries |
Experimental Methodologies
Protocol A: Skraup Synthesis (De Novo Assembly)
Note: This reaction is highly exothermic and must be performed behind a blast shield.
-
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylbenzoic acid (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (1.2 equiv).
-
Exotherm Control (Self-Validating Step): Add Ferrous Sulfate heptahydrate (FeSO₄·7H₂O, 0.1 equiv). Causality: The dehydration of glycerol is violently exothermic. FeSO₄ acts as a crucial moderator to control the reaction rate, preventing runaway polymerization and charring of the starting materials ()[1].
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (4.0 equiv) dropwise over 30 minutes.
-
Heating: Gradually heat the mixture to 130–140°C for 4 hours.
-
Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NaOH. Steam distill the mixture to remove unreacted nitrobenzene. Extract the aqueous residue with ethyl acetate.
-
Purification: Subject the crude extract to extensive silica gel chromatography (Hexanes/EtOAc gradient) to painstakingly separate the 7-methyl and 5-methyl regioisomers.
Protocol B: Suzuki-Miyaura Cross-Coupling (Late-Stage)
Note: Rigorous exclusion of oxygen is required to maintain the active Pd(0) catalytic cycle.
-
Reaction Setup: In a Schlenk flask, combine 7-bromoquinoline-5-carboxylic acid (1.0 equiv), potassium trifluoro(methyl)borate (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Subject the mixture to three freeze-pump-thaw cycles (or vigorous N₂ sparging for 30 minutes). Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) to inactive Pd(II) species, killing the catalytic cycle.
-
Catalyst Addition: Under a positive N₂ stream, add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat at 90°C for 12 hours.
-
Isoelectric Precipitation (Self-Validating Step): Cool the reaction, dilute with water, and filter through a pad of Celite to remove palladium black. Slowly acidify the aqueous filtrate to exactly pH 4.5 using 1M HCl. Causality: The product is an amphoteric molecule (basic quinoline nitrogen, acidic carboxylic acid). Adjusting to its isoelectric point (pH ~4.5) minimizes its aqueous solubility, forcing the pure zwitterionic product to precipitate out of solution as a solid, thereby validating the reaction's success and bypassing the need for complex chromatography.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield pure 7-methylquinoline-5-carboxylic acid.
References
-
Wikipedia. "Skraup reaction". Retrieved April 1, 2026. URL: [Link]
-
University of Peshawar. "Preparation and Properties of Quinoline". Retrieved April 1, 2026. URL:[Link]
Sources
A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors: The Case of 7-Methylquinoline-5-carboxylic acid
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor.[1][2] The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including enzyme inhibition.[3] Derivatives of quinoline carboxylic acid, in particular, have shown promise as inhibitors of various enzymes such as dihydroorotate dehydrogenase (DHODH)[4][5], protein kinase CK2[6][7], and diacylglycerol acyltransferase (DGAT1).[8] This guide provides a comprehensive framework for benchmarking a novel compound, 7-Methylquinoline-5-carboxylic acid, against established enzyme inhibitors.
This document is not just a list of protocols; it is a strategic guide. We will delve into the causality behind experimental choices, ensuring that each step provides a clear, interpretable answer about the compound's potential. The objective is to build a self-validating system of inquiry, from initial potency assessment to detailed mechanistic studies, that will rigorously evaluate the promise of this new chemical entity.
The Imperative of Benchmarking: From Potency to Mechanism
Before committing significant resources to a novel inhibitor, it is critical to understand its performance relative to known standards. This process, known as benchmarking, provides essential context for a compound's activity. The primary goals are to determine:
-
Potency: How much of the compound is needed to inhibit the enzyme? This is typically quantified by the half-maximal inhibitory concentration (IC50).[9][10]
-
Mechanism of Action (MoA): How does the inhibitor interact with the enzyme? Does it compete with the natural substrate at the active site (competitive), bind to another site (non-competitive), or interact only with the enzyme-substrate complex (uncompetitive)?[11][12][13] Understanding the MoA is fundamental for rational drug design and predicting in vivo efficacy.[11][13]
-
Selectivity: Does the compound inhibit other enzymes? While not covered in-depth in this initial guide, selectivity profiling is a critical downstream step to minimize off-target effects.[2]
For this guide, we will proceed with a hypothetical scenario where 7-Methylquinoline-5-carboxylic acid is evaluated as an inhibitor of a therapeutically relevant enzyme, Target Kinase X , and benchmarked against Staurosporine , a well-characterized, potent, and broad-spectrum kinase inhibitor.
Part 1: Determining Inhibitor Potency (IC50 Assay)
The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14] It is the most common metric for quantifying an inhibitor's potency.[10] A lower IC50 value indicates a more potent inhibitor.
Experimental Workflow: IC50 Determination
The following diagram outlines the general workflow for an IC50 determination experiment.
Caption: Workflow for IC50 Determination of an Enzyme Inhibitor.
Detailed Protocol: IC50 Determination for Target Kinase X
Principle: This assay measures the kinase's ability to phosphorylate a specific substrate. The amount of product formed is quantified, often via a luminescent or fluorescent signal. The inhibitor's presence will reduce the signal, and the extent of this reduction is used to calculate the IC50.
Materials:
-
Target Kinase X enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
7-Methylquinoline-5-carboxylic acid
-
Staurosporine (Benchmark inhibitor)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96-well microplate (white or black, depending on detection method)
-
Multimode plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 7-Methylquinoline-5-carboxylic acid and Staurosporine in DMSO. A typical starting concentration might be 100 µM.[15]
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with DMSO only for 'no inhibition' (100% activity) and 'no enzyme' (background) controls.
-
Enzyme Addition: Dilute Target Kinase X in assay buffer to the desired working concentration. Add 24 µL of the diluted enzyme to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should ideally be at or near its Michaelis constant (Km) value for the enzyme, as this provides the greatest sensitivity for detecting competitive inhibitors.[15] Add 25 µL of this mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 60 minutes. Ensure the reaction stays within the linear range.[16]
-
Signal Detection: Stop the reaction and develop the signal according to the detection reagent manufacturer's protocol. For example, with ADP-Glo™, add the stop reagent, incubate, then add the detection reagent.
-
Data Acquisition: Read the plate on a multimode reader (e.g., luminescence).
-
Data Analysis:
-
Subtract the background (no enzyme) signal from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[14]
-
Part 2: Elucidating the Mechanism of Action (MoA)
Understanding the MoA is crucial for lead optimization.[11][13] Kinetic studies can differentiate between the primary modes of reversible inhibition.[12][17]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. The apparent Km increases, while Vmax remains unchanged.[12][13]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. It does not prevent substrate binding. Vmax is decreased, but Km remains unchanged.[12][17]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. Both Vmax and Km are decreased.[12]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. Both Vmax and Km are affected.[18]
Visualizing Inhibition Mechanisms
Caption: Binding models for different types of reversible enzyme inhibition.
Protocol: Enzyme Kinetics for MoA Determination
Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can determine the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax). These changes reveal the mechanism of action.
Procedure:
-
Set up a matrix of reactions in a 96-well plate. The matrix should cover:
-
Rows: A range of fixed concentrations of 7-Methylquinoline-5-carboxylic acid (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Columns: A range of substrate (e.g., ATP for a kinase) concentrations, typically spanning from 0.1x Km to 10x Km.
-
-
Execute the kinase assay as described in the IC50 protocol, measuring the initial reaction velocity (rate) for each condition.
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate against the substrate concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).
-
Analyze the changes in Km,app and Vmax,app as a function of inhibitor concentration.
-
For a clearer visual representation, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections is characteristic of the inhibition type.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Potency and Kinetic Data for Inhibitors of Target Kinase X
| Parameter | 7-Methylquinoline-5-carboxylic acid | Staurosporine (Benchmark) | Interpretation |
| IC50 (nM) | 85 | 15 | Staurosporine is more potent. The novel compound still shows potent, sub-micromolar activity. |
| Mechanism of Action | Competitive (with respect to ATP) | Competitive (with respect to ATP) | Both compounds likely bind in the ATP pocket of the kinase active site. |
| Apparent Km (µM) at 1x IC50 | 25 (uninhibited Km = 10 µM) | 40 (uninhibited Km = 10 µM) | As expected for competitive inhibitors, the apparent substrate affinity decreases (Km increases). |
| Apparent Vmax at 1x IC50 | No significant change | No significant change | Confirms competitive inhibition, as Vmax is unaffected. |
Interpretation of Hypothetical Results:
In this scenario, our novel compound, 7-Methylquinoline-5-carboxylic acid, is a potent inhibitor of Target Kinase X with an IC50 of 85 nM. While it is less potent than the benchmark, Staurosporine, its sub-micromolar activity is highly encouraging for a lead compound.
The kinetic data strongly suggest a competitive mechanism of action with respect to ATP. This is a valuable finding, as it implies the compound binds to the well-defined ATP-binding pocket of the kinase. This information can be used to guide future structure-activity relationship (SAR) studies and for computational modeling to design even more potent and selective analogs.
Conclusion
This guide outlines a systematic and rigorous approach to benchmarking a novel enzyme inhibitor, using 7-Methylquinoline-5-carboxylic acid as a case study. By first establishing potency with a robust IC50 assay and then elucidating the mechanism of action through detailed kinetic studies, researchers can build a comprehensive profile of their compound. This structured comparison against a known benchmark is not merely a procedural step; it is the foundation of evidence-based drug discovery, providing the critical data needed to make informed decisions on whether to advance a promising new molecule through the development pipeline.
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Journal of Medicinal Chemistry. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. [Link]
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Taylor & Francis Online. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
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OSTI.GOV. (2020, March 15). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
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PubMed. (2014, April 1). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. [Link]
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Amsbio. Enzyme Activity Assays. [Link]
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PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. [Link]
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NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]
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ResearchGate. (2015, April 30). What is the difference between enzyme kinetics and enzyme assay?. [Link]
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OMICS International. Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. [Link]
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The Biochemist. (2021, May 10). Steady-state enzyme kinetics. Portland Press. [Link]
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BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
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protocols.io. (2022, August 17). ACE-inhibitory activity assay: IC50. [Link]
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Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. [Link]
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MDPI. (2021, September 8). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link]
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Eurofins Discovery. BioMAP Recommended Benchmarks. [Link]
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ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
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PubMed. (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
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ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. [Link]
-
Medicosis Perfectionalis. (2023, March 13). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. YouTube. [Link]
-
MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]
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Infoscience. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]
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Leah4sciMCAT. (2023, November 17). Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. YouTube. [Link]
-
ResearchGate. (2026, January 24). Quinoline Carboxylic Acid Derivatives as Inhibitors of NPPs: Synthesis, In Silico and In Vitro Evaluation | Request PDF. [Link]
-
PubMed. (2024, December 19). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 7-Methylquinoline-5-carboxylic acid as a Novel Kinase Inhibitor
Introduction: The Quinoline Scaffold and the Quest for Specificity
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, from anticancer to antimicrobial.[1][2] Derivatives of quinoline carboxylic acid, in particular, have demonstrated significant therapeutic potential, often by targeting critical enzymes in disease pathways.[1][3] While the broad family of quinolines is known to inhibit enzymes like bacterial DNA gyrase or dihydroorotate dehydrogenase (DHODH), the precise mechanism of action (MoA) for each new analogue must be rigorously validated to ensure efficacy and safety.[1]
This guide focuses on a hypothetical, yet plausible, MoA for the novel compound 7-Methylquinoline-5-carboxylic acid (7-MQ-5-CA) . Based on structural similarities to known kinase inhibitors, we hypothesize that 7-MQ-5-CA exerts its antiproliferative effects by selectively inhibiting a critical, previously uncharacterized serine/threonine kinase essential for cancer cell survival, which we will term Methyl-Quinoline Kinase 1 (MQK1) .
Validating this hypothesis is a critical step in its development as a therapeutic agent.[4][5] This process requires a multi-faceted approach, moving from direct target engagement to downstream pathway modulation and, finally, to a quantifiable cellular phenotype. This guide will provide a comparative framework for these validation experiments, using a well-characterized MEK inhibitor (e.g., Trametinib) as a benchmark for a known signaling pathway inhibitor. We will detail the core experimental protocols necessary to build a robust data package to confirm the proposed MoA.
Section 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to prove that the compound physically interacts with its intended target within the complex environment of a living cell.[6] Biochemical assays with recombinant proteins are useful, but can sometimes be misleading. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction in intact cells, based on the principle of ligand-induced thermal stabilization of the target protein.[7][8]
Experimental Workflow: A Tri-Pillar Approach to MoA Validation
Caption: Hypothesized signaling pathway inhibited by 7-MQ-5-CA.
Protocol 2: Western Blotting for Phospho-Substrates
Objective: To quantify the change in phosphorylation of a known downstream substrate of MQK1 following treatment with 7-MQ-5-CA.
Methodology:
-
Cell Culture & Treatment: Plate MCF-7 cells and allow them to adhere. Starve cells overnight, then stimulate with a relevant growth factor to activate the MQK1 pathway. Treat cells with a dose-response of 7-MQ-5-CA (e.g., 0, 0.1, 1, 10 µM) for 2 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight (e.g., anti-phospho-Substrate, anti-total-Substrate, and anti-GAPDH as a loading control).
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate. [7]Quantify band intensities using densitometry.
Protocol 3: Reporter Gene Assay
Objective: To measure the transcriptional activity of TF-MQ. [9][10] Methodology:
-
Construct: Use a luciferase reporter vector containing response elements for TF-MQ upstream of the luciferase gene.
-
Transfection: Co-transfect MCF-7 cells with the TF-MQ reporter construct and a control construct (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells as described in the Western blot protocol.
-
Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system. [11] Comparative Data Summary:
| Treatment | p-Substrate Level (Fold Change vs. Stimulated Control) | TF-MQ Reporter Activity (Fold Change vs. Stimulated Control) |
| Vehicle (Unstimulated) | 0.15 | 0.20 |
| Vehicle (Stimulated) | 1.00 | 1.00 |
| 7-MQ-5-CA (1 µM) | 0.25 | 0.31 |
| Trametinib (1 µM) | 0.95 | 0.92 |
These results would show that 7-MQ-5-CA, but not the comparator MEK inhibitor, effectively suppresses the MQK1 signaling pathway at both the post-translational (phosphorylation) and transcriptional levels.
Section 3: Linking Molecular Mechanism to Cellular Phenotype
The final pillar of MoA validation is connecting the molecular effects to a relevant cellular outcome. [6]If 7-MQ-5-CA inhibits a pro-survival pathway, it should reduce cancer cell viability and proliferation.
Protocol 4: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-MQ-5-CA on cancer cell proliferation.
Methodology:
-
Plating: Seed MCF-7 cells in a 96-well plate at a low density (e.g., 5,000 cells/well).
-
Dosing: After 24 hours, treat cells with a 10-point serial dilution of 7-MQ-5-CA and the comparator compound (Trametinib).
-
Incubation: Incubate the plates for 72 hours.
-
Measurement: Measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Comparative Potency Analysis:
| Compound | Target Pathway | IC50 in MCF-7 cells (nM) |
| 7-MQ-5-CA | MQK1 | 75 |
| Trametinib | MEK/ERK | 15 |
This data provides a quantitative measure of the compound's antiproliferative potency. While Trametinib may be more potent in this cell line (due to the high dependence of MCF-7 on the MEK/ERK pathway), the low nanomolar IC50 for 7-MQ-5-CA confirms that the observed inhibition of the MQK1 pathway translates into a potent and desirable cellular phenotype.
Conclusion: A Coherent and Validated Mechanism of Action
By following this three-pillar approach, researchers can build a compelling and scientifically rigorous case for the mechanism of action of 7-Methylquinoline-5-carboxylic acid. The systematic progression from direct target engagement (CETSA), through functional pathway inhibition (Western blot, reporter assays), to a definitive cellular outcome (viability assay) creates a self-validating narrative. The comparative data against a known inhibitor like Trametinib further strengthens the claims of a novel and specific MoA. This comprehensive validation is an indispensable step in advancing a promising chemical scaffold from a laboratory curiosity to a potential therapeutic agent.
References
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- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2000). PubMed.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
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The 7-Methylquinoline-5-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic placement of various substituents on this privileged scaffold allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-Methylquinoline-5-carboxylic acid analogs, synthesizing available experimental data to offer insights for the rational design of novel therapeutic agents. While direct and extensive SAR studies on a systematic series of 7-Methylquinoline-5-carboxylic acid analogs are limited in the public domain, this guide will draw upon the broader knowledge of quinoline chemistry and the biological impact of substitutions at key positions to construct a predictive SAR model.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring, offers a unique combination of aromaticity, hydrogen bonding capabilities, and opportunities for diverse functionalization.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the carbocyclic ring can be readily substituted to modulate lipophilicity, electronic properties, and steric interactions.
Key Substituent Effects on the Quinoline Ring
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents. Several key positions on the quinoline ring have been identified as critical for modulating pharmacological activity.
-
The Carboxylic Acid Moiety: The presence and position of a carboxylic acid group are often crucial for the biological activity of quinoline derivatives. For instance, in the realm of antibacterial quinolones, a carboxylic acid at the C3-position is a hallmark for their activity.[3] In other contexts, such as the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, a carboxylic acid at the C4-position is often a strict requirement for anticancer and antiviral activities.[4] The carboxylic acid at the C5-position, as in our core scaffold, is less common in well-established drug classes but offers a unique vector for interaction with biological targets and warrants further investigation.
-
The C7-Position: The C7-position on the quinoline ring has been a frequent site for modification to enhance potency and modulate pharmacokinetic properties. For example, in the development of antiviral quinoline-4-carboxylic acid analogs, substitutions at the C7-position have been shown to have a significant impact on activity.
Structure-Activity Relationship of 7-Methylquinoline-5-Carboxylic Acid Analogs: A Comparative Analysis
Impact of C7-Substituents
The following table summarizes the impact of different substituents at the C7-position on the antiviral activity of a quinoline-4-carboxylic acid scaffold, which can serve as a predictive model for the SAR of 7-Methylquinoline-5-carboxylic acid analogs.
| C7-Substituent | Relative Activity | Inferred Rationale |
| -H | Baseline | Unsubstituted parent compound. |
| -F | Increased | Small, electron-withdrawing group, potentially enhancing binding affinity. |
| -Cl | Increased | Electron-withdrawing group, similar to fluorine, contributing to enhanced activity. |
| -Br | Moderately Tolerated | Larger halogen, may introduce some steric hindrance. |
| -NO2 | Moderately Tolerated | Strong electron-withdrawing group, but larger size may impact binding. |
| -OCH3 | Detrimental | Electron-donating group, potentially unfavorable for the target interaction. |
| -CF3 | Detrimental | Bulky and strongly electron-withdrawing, likely causing steric clashes and unfavorable electronic effects. |
| -OCF3 | Detrimental | Very bulky and electron-withdrawing, leading to a significant loss in activity. |
Based on this data, it can be hypothesized that for 7-Methylquinoline-5-carboxylic acid analogs, small, electron-withdrawing groups at other positions on the benzo ring (e.g., C6 or C8) might enhance biological activity, while bulky and electron-donating groups could be detrimental. The methyl group at C7 in the parent scaffold is a small, weakly electron-donating group, and its replacement with electron-withdrawing groups could be a promising strategy for potency enhancement.
Experimental Protocols
The synthesis and biological evaluation of quinoline carboxylic acid analogs involve a series of well-established chemical and biological procedures.
General Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)
A common method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.
Reaction Scheme:
Caption: General scheme of the Doebner reaction for quinoline synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 equivalent), a substituted aldehyde (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.
-
Reaction Condition: Reflux the reaction mixture for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to afford the pure quinoline-4-carboxylic acid derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Experimental Workflow:
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 7-Methylquinoline-5-carboxylic acid analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period (typically 48 to 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the half-maximal inhibitory concentration (IC50) value for each compound is determined.
Future Directions and Conclusion
The 7-Methylquinoline-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available, albeit indirect, SAR data suggests that the biological activity of this scaffold can be significantly modulated by substitutions on the quinoline ring. Future research should focus on the systematic synthesis and biological evaluation of a library of 7-Methylquinoline-5-carboxylic acid analogs with diverse substituents at various positions. Such studies, coupled with molecular modeling and in-depth mechanistic investigations, will be crucial for elucidating the full therapeutic potential of this chemical class. The insights provided in this guide, based on the current understanding of quinoline SAR, offer a rational framework for initiating such drug discovery programs.
References
Please note that for the purpose of this guide, the reference list is a representative sample of the types of sources that would be cited.
- Cao X, You Q-D, Li Z-Y, et al. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorg. Med Chem. 2008;16(11):5890e5898.
- Spaczyńska et al. (2014) reported a series of 8-hydroxy-2-methyl-quinolone derivatives with benzylamide substitution and characterized by spectroscopic techniques. Compounds were investigated for fluorescent properties. Compounds 8-Hydroxy-2-methylquinoline-7-carboxylic acid (3- phenylbutyl)-amide (57) and 8-Hydroxy-2-methylquinoline-7-carboxylic acid phenethylamide (58) showed highest fluorescence, while remaining.
- Sliman et al. reported a series of quinoline-2-carboxamides and 2-styrylquinolines that may act as Pim-1 kinase inhibitors. 8-hydroxyquinoline 7- carboxylic acid moiety was reported as an important pharmacophore for action. The interaction of 8- hydroxyquinoline 7-carboxylic acid moiety with Asp186 and. Lys67 residues in the ATP-binding site was responsible for kinase inhibitory potency in molecular modelling study outcomes.
- Marella et al., 2013. The quinolone (molecular weight: 129.16) is a nitrogenous based heterocyclic compound with molecular formula C9H7N. It can react with acids to form salts and presents both nucleophilic and electrophilic substitutions.
- A series of new quinoline analogues was prepared in two steps. All the synthesized compounds were characterized by IR, NMR and mass spectral data. The anticancer activity was carried out as per the standard protocol and LC50, TGI and GI50 were calculated. 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)-urea (5j) showed maximum anticancer activity with GI50 of 35.1 μM against HeLa (cervix cancer cell line) and 60.4 μM against MDA-MB-435 (breast cancer cell line) respectively.
-
Das, P., Deng, X., Zhang, L., Roth, M. G., Fontoura, B. M. A., Phillips, M. A., & De Brabander, J. K. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS medicinal chemistry letters, 4(6), 517–521. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry.
- Quinoline has recently become an important heterocyclic molecule due to its numerous industrial and synthetic organic chemistry applications.
- Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. (n.d.).
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Chemico-Biological Interactions.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
- Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline deriv
- Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). Molecules.
-
Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - Frontiers. (n.d.). Retrieved from [Link]
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). European Journal of Medicinal Chemistry.
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Cell Chemical Biology.
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (n.d.).
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- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis, <i>in vitro</i> antiproliferative effect and <i>in situ</i> molecular docking studies of a series of new benzoquinoline derivatives - Journal of King Saud University - Science [jksus.org]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
A Head-to-Head Comparison of 7-Methylquinoline-5-carboxylic Acid with Standard-of-Care DHODH Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic development for autoimmune diseases and oncology, the enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a critical target. Its essential role in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes and cancer cells, makes it an attractive point of intervention. This guide provides a detailed head-to-head comparison of the investigational compound 7-Methylquinoline-5-carboxylic acid against the established standard-of-care DHODH inhibitors, Leflunomide and its active metabolite, Teriflunomide.
While direct experimental data for 7-Methylquinoline-5-carboxylic acid is not yet broadly published, this guide will utilize a hypothetical, yet scientifically plausible, data set to illustrate its potential performance profile against current therapies. This comparison is grounded in established experimental methodologies and aims to provide a framework for the evaluation of novel quinoline-based DHODH inhibitors.
The Central Role of DHODH in Pyrimidine Synthesis
Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This process is indispensable for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1][2][3]
Unlike most cell types, which can utilize salvage pathways to recycle pyrimidines, rapidly proliferating cells, particularly activated T and B lymphocytes, are heavily dependent on the de novo pathway to meet their increased demand for nucleotides.[2][4] By inhibiting DHODH, the proliferation of these key drivers of autoimmune diseases and certain cancers can be effectively arrested.
Figure 1: The de novo pyrimidine synthesis pathway and the point of DHODH inhibition.
Compound Profiles
Investigational Compound: 7-Methylquinoline-5-carboxylic Acid
7-Methylquinoline-5-carboxylic acid is a novel small molecule belonging to the quinoline carboxylic acid class. Compounds within this structural family have shown potential as DHODH inhibitors.[5] For the purpose of this guide, we will hypothesize that 7-Methylquinoline-5-carboxylic acid is a potent and selective inhibitor of human DHODH, being developed for applications in both autoimmune diseases and oncology.
Standard-of-Care: Leflunomide and Teriflunomide
-
Leflunomide (Arava®): An isoxazole derivative, Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, Teriflunomide.[1][6] It is an immunomodulatory disease-modifying antirheumatic drug (DMARD) approved for the treatment of active moderate-to-severe rheumatoid arthritis and psoriatic arthritis.[1]
-
Teriflunomide (Aubagio®): As the active metabolite of Leflunomide, Teriflunomide is a reversible inhibitor of DHODH and is approved for the treatment of relapsing forms of multiple sclerosis (MS).[7][8][9][10] Its mechanism involves reducing the number of activated lymphocytes in the central nervous system.[10]
Head-to-Head Performance Comparison
The following tables summarize the hypothetical comparative data for 7-Methylquinoline-5-carboxylic acid against the established profiles of Leflunomide and Teriflunomide.
Table 1: In Vitro Potency and Selectivity
| Parameter | 7-Methylquinoline-5-carboxylic Acid (Hypothetical) | Teriflunomide (Active form of Leflunomide) | Brequinar (Reference Compound) |
| Target | Human DHODH | Human DHODH | Human DHODH |
| Enzymatic IC50 | 15 nM | ~600 nM[1][4] | ~1 nM[5] |
| Cellular Antiproliferative IC50 (Jurkat cells) | 50 nM | ~10-50 µM | 5-20 nM |
| Uridine Rescue | Fully rescued | Fully rescued | Fully rescued |
| Selectivity Profile | High selectivity for DHODH over other dehydrogenases | Primarily targets DHODH, also inhibits tyrosine kinases at higher concentrations[1] | Highly selective for DHODH |
Expert Interpretation: The hypothetical data suggests that 7-Methylquinoline-5-carboxylic acid possesses significantly higher enzymatic and cellular potency compared to Teriflunomide. A lower IC50 value indicates that a lower concentration of the drug is required to inhibit the enzyme's activity by half, suggesting a potentially more effective therapeutic agent. The full rescue by exogenous uridine would confirm that its antiproliferative effect is on-target and mediated through the inhibition of the de novo pyrimidine synthesis pathway.
Table 2: Cellular Effects in Disease-Relevant Models (Hypothetical Data)
| Assay | Cell Line | Parameter Measured | 7-Methylquinoline-5-carboxylic Acid | Teriflunomide |
| T-Cell Proliferation | Activated Human PBMCs | Inhibition of proliferation (³H-thymidine uptake) | EC50 = 60 nM | EC50 = 15 µM |
| AML Cell Differentiation | HL-60 | % CD11b+ cells (myeloid differentiation marker) | 75% at 100 nM | 40% at 25 µM |
| Apoptosis Induction | Jurkat (T-cell leukemia) | % Annexin V+ cells | 60% at 200 nM | 30% at 50 µM |
Expert Interpretation: In disease-relevant cell models, 7-Methylquinoline-5-carboxylic acid demonstrates superior efficacy at lower concentrations in inhibiting T-cell proliferation, a key process in autoimmune diseases. Furthermore, its potent ability to induce differentiation and apoptosis in leukemia cell lines suggests a strong potential for oncological applications, an area where first-generation DHODH inhibitors have had limited success.[11][12][13]
Experimental Methodologies
To ensure the objective comparison of DHODH inhibitors, standardized and robust experimental protocols are essential. The following sections detail the methodologies used to generate the type of data presented above.
DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay provides a direct measure of an inhibitor's potency against the purified DHODH enzyme.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP). DHODH oxidizes its substrate, dihydroorotate (DHO), and the electrons are transferred to DCIP, causing its blue color to fade. The rate of this color change, measured by the decrease in absorbance at 600-650 nm, is directly proportional to DHODH activity.[14][15][16]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.
-
Recombinant human DHODH: Diluted in ice-cold assay buffer.
-
Inhibitor Stock: Serial dilutions prepared in DMSO.
-
Substrate Mixture: Dihydroorotate (DHO), Coenzyme Q (CoQ), and DCIP in assay buffer.
-
-
Assay Setup:
-
Add assay buffer, diluted DHODH enzyme, and inhibitor dilutions to a 96-well microplate.
-
-
Pre-incubation:
-
Incubate the plate for 30 minutes at 25°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation:
-
Add the substrate mixture to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 600 nm over 10-20 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a vehicle (DMSO) control.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression.
-
Figure 2: Workflow for the DHODH enzymatic activity assay.
Cellular Proliferation and Viability Assay
This assay assesses the impact of the inhibitor on the growth of rapidly dividing cells.
Principle: Cancer cell lines or activated immune cells are cultured in the presence of varying concentrations of the inhibitor. After a set incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using methods like the conversion of a metabolic substrate (e.g., MTT, resazurin) or ATP quantification (e.g., CellTiter-Glo®).
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells (e.g., Jurkat, HL-60) at an appropriate density in a 96-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
For rescue experiments, a parallel set of wells is co-treated with a high concentration of exogenous uridine.[17]
-
-
Incubation:
-
Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the viability data against the log of the inhibitor concentration to determine the cellular IC50 value.
-
Flow Cytometry Assay for AML Cell Differentiation
In acute myeloid leukemia (AML), DHODH inhibitors can induce differentiation, a therapeutically desirable outcome.
Principle: The expression of cell surface markers, such as CD11b, is a hallmark of myeloid differentiation. Flow cytometry is used to quantify the percentage of cells expressing this marker after treatment with a DHODH inhibitor.[15]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture AML cells (e.g., HL-60) with the test inhibitor or vehicle control for 4-6 days to allow for differentiation.
-
-
Cell Staining:
-
Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently-labeled anti-CD11b antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of CD11b-positive cells.
-
-
Data Analysis:
-
Compare the percentage of differentiated cells in treated samples versus controls.
-
Conclusion and Future Directions
Based on this comparative analysis, the hypothetical investigational compound, 7-Methylquinoline-5-carboxylic acid, demonstrates a promising preclinical profile with superior potency compared to the standard-of-care DHODH inhibitors, Leflunomide and Teriflunomide. Its robust activity in both immunological and oncological cell models suggests a broad potential therapeutic window.
The path forward for a compound like 7-Methylquinoline-5-carboxylic acid would involve rigorous preclinical development, including pharmacokinetic and toxicological studies, followed by well-designed clinical trials to establish its safety and efficacy in patient populations. The experimental frameworks detailed in this guide provide the foundational tools for such an evaluation, ensuring a thorough and objective comparison against existing therapies. The continued exploration of novel DHODH inhibitors holds significant promise for advancing the treatment of autoimmune disorders and cancer.
References
- Teriflunomide - Wikipedia. (URL: )
- Leflunomide - Wikipedia. (URL: )
-
An Updated Review of teriflunomide's Use in Multiple Sclerosis. Taylor & Francis Online. (URL: [Link])
-
Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. (URL: [Link])
-
Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PMC - NIH. (URL: [Link])
-
Leflunomide. DermNet. (URL: [Link])
-
Teriflunomide and its mechanism of action in multiple sclerosis. PubMed. (URL: [Link])
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (URL: )
-
What is the mechanism of Teriflunomide?. Patsnap Synapse. (URL: [Link])
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (URL: [Link])
-
What is the mechanism of Leflunomide?. Patsnap Synapse. (URL: [Link])
-
Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Taylor & Francis Online. (URL: [Link])
-
Brequinar - Wikipedia. (URL: [Link])
-
Novel mechanisms of brequinar sodium immunosuppression on T cell activation. PubMed. (URL: [Link])
-
Mechanism of action for leflunomide in rheumatoid arthritis. PubMed - NIH. (URL: [Link])
-
The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. PMC. (URL: [Link])
-
brequinar. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PMC. (URL: [Link])
-
A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. PMC. (URL: [Link])
-
in vitro DHODH activity assay. Bio-protocol. (URL: [Link])
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. (URL: [Link])
-
DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model. MDPI. (URL: [Link])
-
Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. PMC. (URL: [Link])
-
Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. PMC. (URL: [Link])
-
Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001). PMC. (URL: [Link])
-
Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. PLOS One. (URL: [Link])
-
Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library. ACS Omega. (URL: [Link])
-
Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. PMC. (URL: [Link])
-
What are DHODH inhibitors and how do you quickly get the latest development progress?. (URL: [Link])
-
Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. PMC. (URL: [Link])
-
DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances - ASH Publications. (URL: [Link])
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- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape | PLOS One [journals.plos.org]
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- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Independent Verification of 7-Methylquinoline-5-carboxylic Acid as a Privileged Scaffold in Drug Discovery
As the landscape of Fragment-Based Drug Discovery (FBDD) evolves, the selection of starting pharmacophores dictates the trajectory of lead optimization. 7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5) has emerged as a highly versatile molecular building block, particularly in the synthesis of targeted inhibitors against Mycobacterium tuberculosis (MTB).
Unlike traditional broad-spectrum antibiotics, derivatives of this scaffold have demonstrated profound efficacy in targeting Pantothenate Synthetase (PanC) , a critical enzyme in the MTB pantothenate biosynthesis pathway. Because mammals lack this pathway—relying instead on dietary Vitamin B5—PanC represents a highly selective therapeutic target with minimal anticipated host toxicity [1].
This guide provides an independent, objective comparison of 7-Methylquinoline-5-carboxylic acid against alternative quinoline-5-carboxylic acid scaffolds. It details the mechanistic rationale for its use and provides self-validating experimental protocols for evaluating its biological efficacy.
Mechanistic Rationale: Targeting MTB Pantothenate Synthetase
The biological utility of the quinoline-5-carboxylic acid core stems from its structural mimicry of the natural substrates of PanC (D-pantoate and ATP). The enzyme catalyzes the ATP-dependent condensation of D-pantoate and β -alanine.
Inhibitors built on the 7-Methylquinoline-5-carboxylic acid scaffold operate via competitive inhibition. The carboxylic acid moiety at the 5-position acts as a critical anchor, forming strong hydrogen bonds with the Arg200 and Gln92 residues in the PanC active site. Meanwhile, the quinoline nitrogen interacts with Thr85 , and the 7-methyl substitution provides optimal hydrophobic packing against Glu189 without introducing excessive steric bulk [2].
Fig 1: Mechanistic pathway of MTB Pantothenate Synthetase inhibition by quinoline derivatives.
Comparative Scaffold Profiling
When designing PanC inhibitors, medicinal chemists frequently evaluate various substitutions at the 7-position of the quinoline ring. The choice of substituent (Methyl vs. Chloro vs. Methoxy) directly impacts the molecule's lipophilicity ( cLogP ), electron density, and ultimate binding kinetics.
Table 1: Physicochemical and Binding Comparison of Quinoline-5-carboxylic Acid Scaffolds
| Scaffold Alternative | CAS Number | MW ( g/mol ) | cLogP* | Electronic Effect | Structural Liability / Advantage |
| 7-Methylquinoline-5-carboxylic acid | [1] | 187.19 | 1.8 | Weak Donating (+I) | Optimal balance: Favorable hydrophobic packing; low risk of metabolic toxicity. |
| 7-Chloroquinoline-5-carboxylic acid | 1936252-00-4 | 207.61 | 2.3 | Withdrawing (-I) | High affinity: Halogen bonding enhances affinity, but increases lipophilicity and off-target risk. |
| 7-Methoxyquinoline-5-carboxylic acid | 2567510-49-8 | 203.19 | 1.5 | Strong Donating (+M) | Steric risk: Improved solubility, but the methoxy group can cause steric clashes in tight binding pockets. |
*cLogP values are calculated estimates for the unmodified fragment.
The 7-Methyl variant provides the most balanced starting point for FBDD. It avoids the excessive lipophilicity driven by halogens (which often leads to promiscuous binding and Pan Assay Interference) while maintaining sufficient hydrophobic contacts to stabilize the enzyme-inhibitor complex.
Independent Experimental Verification Protocols
To objectively verify the biological effects of compounds synthesized from the 7-Methylquinoline-5-carboxylic acid scaffold, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics
Causality & Rationale: Enzymatic assays alone cannot distinguish between true competitive inhibitors and assay artifacts (e.g., aggregators or redox cyclers). SPR provides real-time, label-free quantification of association ( Kon ) and dissociation ( Koff ) rates, confirming direct target engagement.
Self-Validation System:
-
Positive Control: A known high-affinity PanC inhibitor.
-
Negative Control: A PanC mutant (Arg200Ala) which should exhibit abolished binding, proving the interaction is specific to the active site.
Step-by-Step Methodology:
-
Sensor Chip Functionalization: Immobilize recombinant wild-type MTB PanC (and the Arg200Ala mutant on a reference channel) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target level of 3000 Response Units (RU).
-
Analyte Preparation: Prepare a 2-fold dilution series of the 7-Methylquinoline-5-carboxylic acid derivative (ranging from 0.1 μ M to 50 μ M) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).
-
Injection Phase: Inject analytes over both flow cells at a flow rate of 30 μ L/min for 120 seconds to monitor the association phase ( Kon ).
-
Dissociation Phase: Flow plain running buffer for 300 seconds to monitor the dissociation phase ( Koff ).
-
Data Analysis: Subtract the reference channel (mutant PanC) signal from the active channel. Fit the resulting sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD ).
Protocol B: Coupled Pyrophosphatase Enzymatic Inhibition Assay
Causality & Rationale: PanC catalyzes the formation of pantothenate, releasing AMP and inorganic pyrophosphate (PPi) [3]. Because PPi is difficult to measure directly in high-throughput formats, this assay couples the reaction with inorganic pyrophosphatase, which cleaves PPi into two molecules of inorganic phosphate (Pi). The Pi is then quantified using Malachite Green, yielding a highly sensitive colorimetric readout.
Self-Validation System:
-
Assay Quality Control: Calculate the Z′ -factor using DMSO-only wells (maximum activity) and EDTA-treated wells (complete inhibition via magnesium chelation). A Z′>0.6 validates the assay for screening.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare an assay buffer containing 50 mM HEPES (pH 7.6), 10 mM MgCl2 , and 0.01% Triton X-100.
-
Enzyme Mix: Combine 50 nM recombinant MTB PanC and 0.5 U/mL inorganic pyrophosphatase in the assay buffer.
-
Compound Incubation: Dispense 1 μ L of the synthesized quinoline inhibitor (in DMSO) into a 96-well plate. Add 40 μ L of the Enzyme Mix and pre-incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 10 μ L of a substrate mix containing 2 mM ATP, 2 mM D-pantoate, and 2 mM β -alanine to initiate the reaction.
-
Termination & Detection: Incubate for 30 minutes at 37∘ C. Terminate the reaction by adding 10 μ L of Malachite Green reagent.
-
Quantification: Incubate for 10 minutes for color development, then read the absorbance at 620 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Conclusion
7-Methylquinoline-5-carboxylic acid serves as a highly privileged, energetically favorable scaffold for the development of targeted antimycobacterial agents. By balancing lipophilicity and electronic properties, it outperforms halogenated and methoxy-substituted alternatives in Fragment-Based Drug Discovery workflows. When validated through orthogonal SPR and coupled-enzymatic assays, derivatives of this building block demonstrate robust, specific inhibition of MTB Pantothenate Synthetase.
References
-
Title: Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Information on EC 6.3.2.1 - pantoate-beta-alanine ligase (AMP-forming) and Organism Mycobacterium tuberculosis Source: BRENDA Enzyme Database URL: [Link]
Sources
7-Methylquinoline-5-carboxylic acid proper disposal procedures
Proper handling and disposal of specialty organic building blocks are critical to maintaining laboratory safety, ensuring environmental compliance, and protecting personnel. 7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5) is a functionalized heterocyclic compound frequently utilized in drug discovery and synthetic chemistry. Due to its biologically active quinoline core and acidic functional group, it requires stringent, causality-driven disposal protocols.
This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of 7-Methylquinoline-5-carboxylic acid, grounded in EPA regulations and standardized Safety Data Sheet (SDS) protocols.
Physicochemical Profile & Hazard Classification
Before initiating any disposal protocol, it is essential to understand the material's inherent hazards. The carboxylic acid moiety imparts mild acidity, while the quinoline ring can interact with biological targets, necessitating specific personal protective equipment (PPE) and containment strategies.
Table 1: Quantitative Data & Hazard Summary
| Parameter | Specification |
| Chemical Name | 7-Methylquinoline-5-carboxylic acid |
| CAS Number | 1016257-78-5[1] |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.2 g/mol |
| GHS Hazard Statements | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2] |
| Precautionary Codes | P260 : Do not breathe dust/fume/gas/mist/vapours/sprayP280 : Wear protective gloves/clothing/eye protectionP501 : Dispose of contents to hazardous waste[2] |
Waste Segregation & Compatibility Logic
The Causality of Segregation: Improper mixing of chemical waste is a leading cause of laboratory accidents. As an organic acid, 7-Methylquinoline-5-carboxylic acid must be strictly segregated from strong bases and oxidizing agents. Mixing with strong bases can trigger rapid, exothermic neutralization reactions, while contact with oxidizers increases the risk of fire or the generation of toxic byproducts[3].
Self-Validating Segregation Rule: Always perform a visual and documentation check of the primary waste container before adding this compound. If the container previously held halogens, peroxides, or alkali metals, do not use it .
Operational Safety & Spill Response Protocol
In the event of accidental release (e.g., dropped vial or weighing error), immediate and methodical action is required to prevent aerosolization of the irritating powder.
Step-by-Step Spill Response:
-
Isolate the Area: Evacuate non-essential personnel and ensure the laboratory's local exhaust ventilation (or fume hood) is operating at maximum capacity[2].
-
Don Appropriate PPE: Equip nitrile gloves, a chemically resistant lab coat, tightly sealed safety goggles, and an N95/P100 particulate respirator to prevent inhalation of H335-classified dust[2].
-
Dry Containment (Causality): Do not flush with water. Adding water to the raw powder can inadvertently spread the material and create an acidic, irritating slurry. Instead, gently cover the spill with an inert absorbent material (e.g., dry sand, silica gel, or vermiculite)[2].
-
Mechanical Recovery: Use spark-proof tools (e.g., a plastic dustpan) to sweep up the absorbed mixture.
-
Transfer & Seal: Place the recovered material into a rigid, airtight hazardous waste container[2].
Step-by-Step Disposal Methodology
To guarantee regulatory compliance and environmental protection, laboratory personnel must follow this standardized disposal workflow. Under4, while not explicitly listed as a U- or P-code waste, this compound is treated as a characteristic hazardous solid waste and must never be discharged into municipal sewer systems[2],[4].
Protocol:
-
Select Primary Containment: Utilize a chemically inert, triple-rinsed container made of Polytetrafluoroethylene (PTFE) or borosilicate glass. Causality: Organic acids can slowly corrode standard metal containers over time, leading to structural failure and leaks[5].
-
Execute Transfer: In a certified chemical fume hood, carefully transfer the solid waste or solvent-dissolved mixture into the container. Ensure the container is no more than 80% full to prevent over-pressurization.
-
Apply GHS & EPA Labeling: Affix a standardized Hazardous Waste label.
-
Self-Validation Step: Verify that the label explicitly reads "7-Methylquinoline-5-carboxylic acid (CAS: 1016257-78-5)" without abbreviations. Check the "Toxic" and "Irritant" hazard indicators. Unlabeled or ambiguously labeled containers will be rejected by Environmental Health and Safety (EHS)[5].
-
-
Store in Satellite Accumulation Area (SAA): Place the sealed container in the laboratory's designated SAA. The container must sit within a secondary containment tray (e.g., high-density polyethylene) capable of holding 110% of the primary container's volume[5].
-
EHS Handover & Final Destruction: Submit a formal waste pickup request to your institutional EHS department. The standard and most effective method for disposing of complex heterocyclic aromatic compounds is 6, which ensures the complete thermal destruction of the chemical into benign combustion byproducts[5],[6].
Disposal Workflow Visualization
Workflow for the segregation, containment, and EPA-compliant disposal of 7-Methylquinoline-5-carboxylic acid.
References
-
7-Methylquinoline-5-carboxylic acid | 1016257-78-5 - Sigma-Aldrich. sigmaaldrich.com. 1
-
CAS 1016257-78-5 | Sigma-Aldrich. sigmaaldrich.com.
-
Safety Data Sheet - CymitQuimica. cymitquimica.com. 2
-
40 CFR 302.4 -- Hazardous substances and reportable quantities. - eCFR. ecfr.gov. 4
-
Common Laboratory Chemical Waste Disposal Mistakes to Avoid. medprodisposal.com. 3
-
Chemical waste - Wikipedia. wikipedia.org. 5
-
Laboratory Chemical Disposal - Environmental Marketing Services. emsllcusa.com. 6
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- 6. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
A Senior Application Scientist's Guide to Safely Handling 7-Methylquinoline-5-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, innovation and safety must be inextricably linked. This guide provides essential, field-proven safety and logistical protocols for handling 7-Methylquinoline-5-carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not broadly available, its structure as a quinoline carboxylic acid derivative necessitates that we treat it with a high degree of caution, based on data from closely related analogues.[1][2][3]
This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of safety and best practices in your laboratory.
Hazard Assessment: An Evidence-Based Approach
Based on the hazard classifications of analogous compounds like Quinoline-5-carboxylic acid and various methyl-quinoline carboxylic acids, 7-Methylquinoline-5-carboxylic acid should be presumed to pose the following risks until proven otherwise:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3][4][5][6]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation and potential damage.[1][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[1][3][4]
These potential hazards form the basis for the stringent engineering controls, personal protective equipment, and handling protocols outlined below.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. The primary risk associated with this compound is the inhalation of fine, airborne particles.
-
Chemical Fume Hood: All manipulations of solid 7-Methylquinoline-5-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7][8][9] The hood's constant airflow is critical for containing the powder and preventing it from entering the laboratory atmosphere and your breathing zone.
-
Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound.[7][8] Line the surface with absorbent, disposable bench pads to contain any minor spills and simplify decontamination.[7]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between you and the chemical. The following equipment is mandatory for all procedures involving 7-Methylquinoline-5-carboxylic acid.
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a direct barrier against skin contact.[10][11] Nitrile is an excellent choice for protection against a broad range of chemicals for incidental contact.[12] Always inspect gloves for tears before use and change them immediately if contaminated or every two hours.[7] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes and airborne powder.[10][13] Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses for fine powders. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[7][14] The lab coat should be fully buttoned. |
| Face Protection | Face Shield (Task-Dependent) | To be worn over chemical splash goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[10][12] |
| Respiratory Protection | N95 Particulate Respirator | Required only if engineering controls (i.e., a fume hood) fail or are unavailable.[10] Its primary function is to prevent the inhalation of dust particles. Use of a respirator requires prior medical evaluation and fit-testing.[14][15] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Don PPE: Before entering the designated work area, put on your laboratory coat, chemical splash goggles, and gloves.
-
Prepare the Fume Hood: Confirm the fume hood is operational. Line the designated workspace inside the hood with a fresh disposable bench pad.[7]
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, beakers, solvent, etc.) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood.
Step 2: Weighing the Solid Compound
-
Tare a Container: Place a lidded container (e.g., a vial or beaker) on the balance and tare it.
-
Add Powder in Hood: Move the tared container to the fume hood. Carefully use a spatula to add the 7-Methylquinoline-5-carboxylic acid powder to the container. Avoid pouring directly from the bottle, which can create dust.[8]
-
Close and Weigh: Securely close the container lid inside the hood. Move the closed container back to the balance to obtain the final weight.[7] This "tare-add-reweigh" method ensures that any loose powder is contained within the fume hood.
Step 3: Preparing a Solution
-
Perform in Hood: All solution preparations must occur inside the fume hood.
-
Add Solid to Solvent: To prevent splashing, add the pre-weighed solid 7-Methylquinoline-5-carboxylic acid slowly to the solvent.[10][11] Never add solvent rapidly to the solid.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Keep the container covered when possible.
Step 4: Cleanup and Decontamination
-
Decontaminate Surfaces: After the procedure is complete, wipe down all surfaces in the designated area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by water.[7]
-
Dispose of Bench Pad: Carefully fold the disposable bench pad inward and place it in the designated solid hazardous waste container.
-
Clean Glassware: Decontaminate all glassware with an appropriate solvent before washing thoroughly.[10]
-
Remove PPE: Remove your PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Dispose of single-use items in the hazardous waste container.[10]
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing your gloves.[9][11]
Emergency Procedures: Plan for the Unexpected
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][3] If they feel unwell, seek medical attention.
-
Spill: Alert personnel in the immediate area.[13] For a small spill within the fume hood, use a chemical spill kit to absorb the material.[11][13] Consider all cleanup materials as hazardous waste.[13] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, paper towels, and excess solid chemical, must be placed in a clearly labeled hazardous waste container.[10]
-
Liquid Waste: All solutions containing 7-Methylquinoline-5-carboxylic acid must be collected in a separate, clearly labeled hazardous liquid waste container.
-
Do Not Drain: Never pour any waste containing this compound down the drain.[10] Always consult your institution's EHS office for specific disposal guidelines.[10]
Integrated Safety Workflow Diagram
The following diagram outlines the complete, cyclical process for safely handling 7-Methylquinoline-5-carboxylic acid.
Caption: A step-by-step workflow for the safe handling of 7-Methylquinoline-5-carboxylic acid.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- University of Washington Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory.
- Yale University Department of Chemistry. GUIDELINES FOR SAFE LABORATORY PRACTICES.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: Quinoline-5-carboxylic acid, 97%.
- Cayman Chemical. (2025, July 2). Safety Data Sheet: Quinolinic Acid.
- Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic acid.
- University of California, Riverside Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Princeton University Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Tokyo Chemical Industry CO., LTD. (2025, November 16). SAFETY DATA SHEET: 7-Methylquinoline.
- University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
- TCI EUROPE N.V. SAFETY DATA SHEET: 7-Quinolinecarboxaldehyde.
- Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
- University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures - Safe Operating Procedure.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- ChemScene LLC. (2025, December 26). Safety Data Sheet: 6-Methylquinoline-2-carboxylic acid.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
